FGIN 1-27
描述
binds with high affinity to glial mitochondrial diazepam binding inhibitor receptors & increases mitochondrial steroidogenesis
Structure
3D Structure
属性
IUPAC Name |
2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWXAQFLTSBUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162141 | |
| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142720-24-9 | |
| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142720-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
FGIN 1-27: A Deep Dive into its Mechanism of Action in Neurosteroidogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FGIN 1-27, a potent and specific ligand for the 18 kDa translocator protein (TSPO), has emerged as a significant pharmacological tool for investigating neurosteroidogenesis. This technical guide elucidates the core mechanism of action of this compound, focusing on its role in the synthesis of neurosteroids. It provides a comprehensive overview of the signaling pathways involved, a compilation of quantitative data from key studies, and detailed experimental protocols for researchers. The information is intended to serve as a foundational resource for scientists and professionals in drug development exploring the therapeutic potential of TSPO ligands.
Introduction: The Role of TSPO in Neurosteroidogenesis
Neurosteroids, synthesized de novo in the central nervous system (CNS), are crucial modulators of neuronal activity, with profound effects on mood, anxiety, and cognition.[1] The synthesis of these steroids is initiated by the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step mediated by the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[2][3] this compound, an indoleacetamide derivative, is a high-affinity agonist for TSPO.[4] By binding to TSPO, this compound facilitates the translocation of cholesterol, thereby stimulating the production of pregnenolone (B344588), the precursor to all other neurosteroids.[5] This action ultimately enhances the levels of neuroactive steroids like allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor, contributing to the anxiolytic and neuroprotective effects observed with this compound administration.[1][5][6]
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound involves the activation of the TSPO-mediated cholesterol transport machinery within glial cells and neurons.[2][7] This initiates a cascade of enzymatic reactions leading to the synthesis of various neurosteroids.
TSPO-Mediated Cholesterol Translocation and Neurosteroid Synthesis
The binding of this compound to TSPO on the outer mitochondrial membrane is the initial event. This is believed to induce a conformational change in the protein, facilitating the transfer of cholesterol to the inner mitochondrial membrane. There, the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1) converts cholesterol into pregnenolone.[5][8] Pregnenolone is then further metabolized in the endoplasmic reticulum to produce a variety of other neurosteroids, including progesterone (B1679170) and allopregnanolone.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies, providing a comparative overview of its binding affinity and steroidogenic efficacy.
Table 1: Binding Affinity of this compound for TSPO
| Ligand | Ki (nM) | Receptor Source | Reference |
| This compound | ~0.83 | Not Specified | [3] |
| This compound | 5.0 | Peripheral Benzodiazepine Receptor | [9] |
| This compound | 5 | Translocator Protein (TSPO) | [4] |
Table 2: In Vitro Efficacy of this compound in Steroidogenesis
| Cell Type | This compound Concentration | Effect on Steroid Production | Reference |
| Glial Cells | EC50 = 3 nM | Increased Pregnenolone Production | |
| Young Rat Leydig Cells | 10 µM | ~6-fold increase in Testosterone (B1683101) | [10] |
| Aged Rat Leydig Cells | 10 µM | ~4 to 5-fold increase in Testosterone | [10] |
| MGM-1, NHA, HMC3 (Human Glial Cells) | 50 µM | No significant stimulation of pregnenolone | [11] |
| MGM-3 (Human Glial Cells) | 50 µM | Inhibition of pregnenolone production | [11] |
Table 3: In Vivo Efficacy of this compound in Modulating Steroid Levels
| Animal Model | This compound Dose | Route of Administration | Effect on Steroid Levels | Reference |
| Adrenalectomized & Castrated Rats | 400-800 µmol/kg | Oral | 80-150% increase in brain pregnenolone | [7] |
| Sprague-Dawley Rats | 1 mg/kg | Intraperitoneal | Acute increase in serum testosterone | [8] |
| Sickle Cell Disease Mice | 0.5 mg/kg/day for 9 days | Intraperitoneal | Restored serum and intratesticular testosterone to eugonadal levels | [12] |
| Aged Brown Norway Rats | Not Specified | Not Specified | Increased serum testosterone to levels of young rats | [10][13] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
Radioligand Binding Assay for TSPO Affinity
This assay determines the binding affinity (Ki) of this compound for TSPO.[3]
-
Preparation of Tissue Homogenates:
-
Homogenize brain or adrenal gland tissues (or cells expressing TSPO) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the mitochondrial fraction containing TSPO.
-
Resuspend the pellet in a fresh buffer.
-
-
Incubation:
-
Incubate aliquots of the homogenate with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195).
-
Add varying concentrations of the unlabeled test ligand (this compound).
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with a cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine IC50 values (concentration of the test ligand that inhibits 50% of specific binding) by non-linear regression.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
In Vitro Steroidogenesis Assay
This assay measures the functional efficacy of this compound in stimulating steroid production in cultured cells.[3]
-
Cell Culture:
-
Culture steroidogenic cells (e.g., MA-10 Leydig cells, C6 glioma cells, or primary astrocytes) in an appropriate medium.
-
-
Treatment:
-
Treat the cells with this compound at various concentrations for a specified period (e.g., 2-4 hours).
-
Include a vehicle control group.
-
-
Sample Collection:
-
Collect the culture medium to measure secreted steroids.
-
Lyse the cells to determine the total protein content for normalization.
-
-
Quantification:
-
Quantify steroid levels (e.g., pregnenolone or testosterone) in the collected medium using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Normalize the steroid production to the total protein content of the cells.
-
Express the results as a percentage increase over the basal (unstimulated) control.
-
In Vivo Neurosteroid Level Measurement in Brain Tissue
This protocol outlines the steps for measuring neurosteroid levels in rodent brain tissue following this compound administration.[5][7]
-
Animal Treatment:
-
Tissue Collection:
-
At a specified time after drug administration, euthanize the animals using a method that minimizes post-mortem changes in brain chemistry (e.g., microwave irradiation to the head).[7]
-
Rapidly excise the brain and dissect specific regions (e.g., hippocampus, cortex) on ice.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
-
Steroid Extraction:
-
Homogenize a weighed amount of brain tissue in a suitable buffer, often containing deuterated internal standards for accurate quantification.
-
Perform liquid-liquid or solid-phase extraction to isolate the steroids from the tissue homogenate.
-
-
Quantification:
-
Analyze the extracted steroids using High-Performance Liquid Chromatography (HPLC) followed by a specific radioimmunoassay (RIA) or by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Data Analysis:
-
Calculate the concentration of each neurosteroid per gram of tissue.
-
Compare the steroid levels between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a valuable pharmacological agent for probing the intricacies of neurosteroidogenesis. Its high affinity and specificity for TSPO make it a powerful tool for stimulating the endogenous production of neurosteroids. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers. A thorough understanding of its mechanism of action is crucial for the continued exploration of TSPO-targeted therapeutics for a range of neurological and psychiatric conditions, including anxiety disorders, depression, and neurodegenerative diseases.[14][15] While this compound potently stimulates steroidogenesis in many models, it is noteworthy that its effects can be cell-type specific, as evidenced by the lack of stimulation or even inhibition in certain human glial cell lines.[11] Further research is warranted to fully elucidate the factors that govern the cellular response to TSPO ligands.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of brain pregnenolone synthesis by mitochondrial diazepam binding inhibitor receptor ligands in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acesisbio.com [acesisbio.com]
- 14. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 15. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FGIN 1-27 in Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical role of the synthetic indoleacetamide, FGIN 1-27, in the intricate process of cholesterol transport and its subsequent metabolic fate. This compound is a potent and selective agonist for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[1][2][3] Its primary mechanism of action revolves around the modulation of cholesterol trafficking into mitochondria, a rate-limiting step in the biosynthesis of steroids, including neurosteroids and hormones like testosterone (B1683101).[4][5][6] This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Facilitating Mitochondrial Cholesterol Import
This compound exerts its biological effects by binding to TSPO, a protein primarily located on the outer mitochondrial membrane.[6][7] This interaction is fundamental to the transport of cholesterol from intracellular stores across the aqueous intermembrane space to the inner mitochondrial membrane.[4][6] Once at the inner membrane, cholesterol becomes accessible to the enzyme P450scc (CYP11A1), which catalyzes the conversion of cholesterol to pregnenolone, the precursor for all other steroid hormones.[4][5]
The significance of this compound's action lies in its ability to enhance the efficiency of this transport process, thereby stimulating steroidogenesis.[1][3][8] This has been demonstrated in various cell types, including Leydig cells of the testes, where it boosts testosterone production, and in the brain, where it promotes the synthesis of neuroactive steroids like allopregnanolone.[4][9]
Signaling Pathway and Molecular Interactions
The binding of this compound to TSPO is the initiating event in a multi-protein complex, often referred to as the "transduceosome," which facilitates cholesterol import.[6] While the precise stoichiometry and dynamics of this complex are still under investigation, it is understood to involve other key proteins such as the steroidogenic acute regulatory protein (StAR) and the voltage-dependent anion channel (VDAC).[6][10] StAR plays a crucial role in delivering cholesterol to the outer mitochondrial membrane, where TSPO then facilitates its translocation.[10] this compound's activation of TSPO appears to enhance the overall flux of cholesterol through this complex.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated cholesterol transport and steroidogenesis.
Caption: this compound signaling pathway for cholesterol transport and steroidogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: Binding Affinity and Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| Ki for TSPO | 5 nM | Not specified | [3] |
| Testosterone Production Increase (Young Leydig Cells) | ~6-fold at 10 & 50 µM | Rat Leydig Cells | [11] |
| Testosterone Production Increase (Aged Leydig Cells) | ~4- to 5-fold at 10 & 50 µM | Rat Leydig Cells | [11] |
| Cholesterol Efflux to apoA-I (TSPO-overexpressing macrophages) | 2.2 ± 0.2-fold increase | THP-1 Macrophages | [12] |
| PPARA mRNA Increase | 2.0 ± 0.2-fold | THP-1 Macrophages | [12] |
| NR1H3 (LXRα) mRNA Increase | 1.5 ± 0.5-fold | THP-1 Macrophages | [12] |
| ABCA1 mRNA Increase (TSPO-overexpressing macrophages) | >6.5 ± 2.3-fold | THP-1 Macrophages | [12] |
Table 2: Comparative Effects of this compound and Luteinizing Hormone (LH) on Testosterone Production in Leydig Cells
| Treatment | Time Point | Effect on Testosterone Production | Reference |
| This compound (40 µM) | 15 min | Significant increase | [4] |
| LH (10 ng/ml) | 15 min | No significant effect | [4] |
| This compound (40 µM) | 2 hours | Significant increase | [4] |
| LH (0.1 ng/ml) | 2 hours | Significant increase | [4] |
| This compound + LH | 2 hours | Additive effect | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the role of this compound in cholesterol transport and steroidogenesis.
Protocol 1: In Vitro Steroidogenesis Assay in Leydig Cells
Objective: To quantify the effect of this compound on testosterone or progesterone (B1679170) production in cultured Leydig cells (e.g., primary rat Leydig cells or MA-10 mouse Leydig tumor cells).
Materials:
-
Cultured Leydig cells
-
This compound solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM/F-12)
-
Luteinizing Hormone (LH) as a positive control
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for testosterone or progesterone
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate Leydig cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (solvent only) and a positive control (e.g., LH).
-
Incubation: Incubate the cells for a specified period (e.g., 2 hours).
-
Sample Collection: Collect the cell culture medium for steroid quantification.
-
Cell Lysis: Lyse the cells to determine the total protein content in each well.
-
Quantification: Measure the concentration of the steroid in the collected medium using RIA or ELISA, following the manufacturer's instructions.
-
Data Analysis: Normalize the steroid production to the total protein content for each well. Express the results as fold change or percentage increase over the vehicle control.
Protocol 2: Cholesterol Efflux Assay in Macrophages
Objective: To measure the effect of this compound on the rate of cholesterol efflux from macrophages to an acceptor molecule like apolipoprotein A-I (apoA-I).
Materials:
-
Macrophage cell line (e.g., THP-1)
-
[³H]cholesterol
-
This compound solution
-
Apolipoprotein A-I (apoA-I)
-
Scintillation counter
Procedure:
-
Labeling: Incubate macrophages with [³H]cholesterol for 24-48 hours to label the intracellular cholesterol pools.
-
Equilibration: Wash the cells and incubate them in a serum-free medium to allow for equilibration of the radiolabel.
-
Treatment: Treat the cells with this compound at the desired concentration for a specified duration (e.g., 24 hours).
-
Efflux: Add apoA-I to the medium to act as a cholesterol acceptor and incubate for a defined period (e.g., 4-6 hours).
-
Sample Collection: Collect the medium and lyse the cells.
-
Quantification: Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) * 100.
Protocol 3: Gene Expression Analysis by qPCR
Objective: To determine the effect of this compound on the mRNA expression of genes involved in cholesterol transport and steroidogenesis (e.g., StAR, TSPO, CYP11A1, ABCA1).
Materials:
-
Cultured cells of interest
-
This compound solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and housekeeping genes
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for a specific time.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for the genes of interest and a housekeeping gene (for normalization).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Experimental Workflow Visualization
The following diagram outlines a general workflow for evaluating the activity of a TSPO ligand like this compound.
Caption: General experimental workflow for evaluating TSPO ligands.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricacies of mitochondrial cholesterol transport and steroidogenesis. Its well-defined mechanism of action, centered on the activation of TSPO, allows for the targeted stimulation of these pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of modulating cholesterol trafficking with TSPO ligands. Further research into the precise protein-protein interactions within the mitochondrial transduceosome will continue to refine our understanding of how this compound and similar compounds exert their potent biological effects.
References
- 1. FGIN-127 - Wikipedia [en.wikipedia.org]
- 2. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TRANSLOCATOR PROTEIN-MEDIATED PHARMACOLOGY OF CHOLESTEROL TRANSPORT AND STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cholesterol accumulation, lipid droplet formation, and steroid production in Leydig cells: Role of translocator protein (18-kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. portlandpress.com [portlandpress.com]
FGIN 1-27 as a Selective TSPO Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-27, an indoleacetamide derivative, is a potent and selective agonist for the 18 kDa Translocator Protein (TSPO), a key protein of the outer mitochondrial membrane.[1] This guide provides a comprehensive technical overview of this compound, including its binding characteristics, functional efficacy, detailed experimental protocols, and the signaling pathways it modulates. The information is intended to support research and development efforts in neurology, psychiatry, and other fields where TSPO is a therapeutic target.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison with other TSPO ligands.
Table 1: Binding Affinity of this compound for TSPO
| Parameter | Value | Species/System | Reference(s) |
| Ki | ~0.83 nM - 5 nM | Not specified | [3][4] |
| Ki | 3.25 nM | Not specified | [5] |
Table 2: Functional Efficacy of this compound in Steroidogenesis
| Parameter | Value | Cell Line | Steroid Measured | Reference(s) |
| EC50 | 3.0 nM | Glial cells | Pregnenolone (B344588) | [4][6] |
Table 3: Effects of this compound on Cellular and In Vivo Models
| Assay | Model System | Concentration | Observed Effect | Reference(s) |
| Steroidogenesis | Aged Brown Norway Rat Leydig Cells | 50 µM | Significant increase in testosterone (B1683101) production | [7] |
| In Vivo Steroidogenesis | Young and Aged Brown Norway Rats | 1 mg/kg/day for 10 days | Significant increase in serum testosterone | [7][8] |
| In Vivo Steroidogenesis | Male Sprague-Dawley Rats | 1 mg/kg (single i.p. dose) | Maximal increase in serum testosterone by 3 hours | [9] |
| Cholesterol Efflux | THP-1 Macrophages | 10 µM | Significant increase in cholesterol efflux to apoA-I and HDL | [10] |
| Cell Viability | Human Osteoblast-like Cells | 10 µM | ~30% decrease in cell number | [11] |
| Mitochondrial Function | Cultured Astrocytes | Not specified | Restored mitochondrial function after radiation-induced hyperfunction | [12] |
| Neuropathic Pain | L5 Spinal Nerve Ligated Rats | 1.5 µg (intrathecal) | Suppression of abnormal pain behaviors | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of this compound.
Radioligand Binding Assay for TSPO
This assay determines the binding affinity (Ki) of this compound for TSPO by measuring its ability to displace a radiolabeled ligand.
a. Membrane Preparation:
-
Homogenize tissue with high TSPO expression (e.g., brain cortex, adrenal glands, or kidney) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3][4]
-
Centrifuge the homogenate at a low speed to remove large debris.[4]
-
Pellet the mitochondrial fraction from the supernatant by high-speed centrifugation.[4]
-
Wash the pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.[4]
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195), and varying concentrations of unlabeled this compound.[3][4]
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, include a high concentration of an unlabeled standard TSPO ligand (e.g., unlabeled PK11195).[3][4]
-
Incubate the mixture to allow it to reach equilibrium (e.g., 60-90 minutes at 25°C).[4]
c. Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[3]
-
Wash the filters with an ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
d. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.[3]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
In Vitro Steroidogenesis Assay
This assay measures the functional efficacy (EC50) of this compound in stimulating the production of steroids in steroidogenic cells.
a. Cell Culture:
-
Culture a suitable steroidogenic cell line (e.g., MA-10 Leydig cells, C6 glioma cells, or primary astrocytes) in the appropriate medium under standard conditions until they reach the desired confluency.[3][4]
-
Plate the cells in a multi-well format and allow them to adhere.[4]
b. Compound Treatment:
-
Replace the culture medium with fresh medium containing varying concentrations of this compound.[3][4]
-
Include a vehicle control (e.g., DMSO).[4]
-
Incubate the cells for a specified period (e.g., 2-4 hours).[3]
c. Sample Collection and Quantification:
-
Collect the culture medium to measure the concentration of the secreted steroid (e.g., pregnenolone or testosterone).[3]
-
Quantify the steroid levels using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[3]
d. Data Analysis:
-
Normalize steroid production to the total protein content of the cells in each well.[3]
-
Generate a dose-response curve by plotting the steroid concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.[4]
Apoptosis and Mitochondrial Health Assessment
While this compound is primarily studied for its role in steroidogenesis, its impact on mitochondrial function and cell viability is also of interest.[11][14]
a. Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Seed cells in a suitable format (e.g., 96-well plate or confocal imaging dishes).
-
Treat the cells with this compound at various concentrations for the desired time.
-
Incubate the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE, according to the manufacturer's protocol.[15]
-
Analyze the cells using a fluorescence microscope or flow cytometer to detect changes in fluorescence, which correlate with alterations in mitochondrial membrane potential.[15]
b. Apoptosis Assay (Annexin V Staining):
-
Following treatment with this compound, wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye such as propidium (B1200493) iodide (PI).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the activation of TSPO, which initiates a cascade of events leading to the synthesis of neurosteroids and modulation of various cellular processes.
TSPO-Mediated Neurosteroidogenesis
The primary mechanism of action for this compound involves the facilitation of cholesterol transport across the mitochondrial membranes, the rate-limiting step in steroid synthesis.[3][16]
Caption: this compound activates TSPO, leading to neurosteroid synthesis and GABA-A receptor modulation.
Modulation of Mitochondrial Function and Cell Viability
Beyond steroidogenesis, TSPO activation by ligands like this compound can influence fundamental mitochondrial processes, including membrane potential and apoptosis, although the effects can be concentration-dependent.[11][14][17]
References
- 1. shop.labclinics.com [shop.labclinics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 11. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FGIN-1-27 Mitigates Radiation-induced Mitochondrial Hyperfunction and Cellular Hyperactivation in Cultured Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Upregulation of Translocator Protein (18 kDa) Promotes Recovery from Neuropathic Pain in Rats | Journal of Neuroscience [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrapyrroles as Endogenous TSPO Ligands in Eukaryotes and Prokaryotes: Comparisons with Synthetic Ligands [mdpi.com]
The Biological Functions of FGIN 1-27 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGIN 1-27, an indoleacetamide derivative, is a high-affinity and selective agonist for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR). Predominantly located on the outer mitochondrial membrane of glial cells within the central nervous system (CNS), TSPO is a key regulator of neurosteroidogenesis. This compound's interaction with TSPO initiates a cascade of biological events, primarily the stimulation of neurosteroid synthesis, such as allopregnanolone (B1667786). These neurosteroids, in turn, allosterically modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This mechanism underlies the potent anxiolytic and anti-panic effects of this compound, which have been observed in various preclinical models. Beyond its role in anxiety, this compound has been implicated in the modulation of neuroinflammation, neuronal survival, and apoptosis, making it a compound of significant interest for therapeutic development in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the biological functions of this compound in the CNS, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action: TSPO Agonism and Neurosteroidogenesis
This compound exerts its primary effects in the central nervous system by binding to and activating the Translocator Protein (TSPO).[1][2] TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane, where it is thought to form a complex with other proteins, such as the voltage-dependent anion channel (VDAC), to facilitate the transport of cholesterol from the cytoplasm into the mitochondrial matrix.[2] This translocation of cholesterol is the rate-limiting step in the synthesis of all steroids, including neurosteroids.[3]
Upon activation by this compound, TSPO enhances the delivery of cholesterol to the inner mitochondrial membrane, where the enzyme cytochrome P450 side-chain cleavage (P450scc) converts it to pregnenolone (B344588).[3] Pregnenolone then serves as the precursor for the synthesis of other neurosteroids, most notably allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor.[2][4] By enhancing the inhibitory effects of GABA, allopregnanolone produces anxiolytic, sedative, and anticonvulsant effects.[2] this compound's ability to cross the blood-brain barrier allows it to effectively target TSPO in the CNS and elicit these responses.[4]
Signaling Pathway: Neurosteroidogenesis
Quantitative Data Presentation
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Assay Condition | Reference(s) |
| Binding Affinity (Ki) | 5 nM | Competitive binding assay against [³H]PK11195 in rat brain mitochondria. | [2][5] |
| ~0.83 nM | Not specified. | [4] | |
| 3.25 nM | Not specified. | [6] | |
| Steroidogenic Efficacy (EC50) | 3 nM | Increased pregnenolone production in glial cells. | [1][7][8][9] |
Table 1: In Vitro Pharmacological Data for this compound
| Animal Model | Dose Range (mg/kg, i.p.) | Effect | Behavioral Test | Reference(s) |
| Zebrafish (Danio rerio) | 0.14 - 2.3 | Reduced anxiety-like behavior | Light/Dark Preference Test | [10][11] |
| Wall Lizards (Tropidurus oreadicus) | 0.14 - 2.3 | Reduced anxiety- and fear-like behaviors | Defense Test Battery | [10][11] |
| Rats | 1 mg/kg | ~250% increase in serum testosterone (B1683101) at 3 hours post-injection | Steroidogenesis Assay | [12] |
| Rats | 1.5 µg (intrathecal) | Attenuation of neuropathic pain | Not specified |
Table 2: In Vivo Efficacy of this compound
Modulation of Neuroinflammation and Neuronal Survival
This compound has demonstrated significant effects on neuroinflammatory processes, primarily through its action on glial cells (microglia and astrocytes), which show increased TSPO expression under pathological conditions.
Anti-inflammatory Effects
In activated microglia, this compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This anti-inflammatory action is thought to be mediated, at least in part, by the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. By reducing neuroinflammation, this compound may contribute to a neuroprotective environment.
Signaling Pathway: Anti-inflammatory Action
Role in Apoptosis
The role of this compound in neuronal apoptosis is complex and appears to be context-dependent. Some studies in non-neuronal cancer cell lines have suggested a pro-apoptotic effect. However, in the CNS, its neuroprotective effects through the reduction of inflammation and oxidative stress may indirectly inhibit apoptotic pathways. The direct modulation of key apoptotic regulators, such as the Bcl-2 family of proteins and caspases, by this compound in neurons is an area of ongoing research. It is hypothesized that by promoting mitochondrial health and reducing cellular stress, this compound may shift the balance towards pro-survival signals.
Experimental Workflow: Investigating Neuroprotection
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological functions of this compound. These should be optimized for specific laboratory conditions.
Radioligand Binding Assay for TSPO
Objective: To determine the binding affinity (Ki) of this compound for TSPO.
Materials:
-
Rat brain tissue or cells expressing TSPO
-
[³H]PK11195 (radioligand)
-
Unlabeled this compound
-
Unlabeled PK11195 (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration.
-
Competition Binding: In a 96-well plate, add a constant concentration of [³H]PK11195 (e.g., 1-2 nM) to each well.
-
Add increasing concentrations of unlabeled this compound to competitor wells.
-
For non-specific binding, add a high concentration of unlabeled PK11195 (e.g., 10 µM).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific [³H]PK11195 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Steroidogenesis Assay
Objective: To measure the effect of this compound on neurosteroid production.
Materials:
-
C6 glioma cells or primary astrocytes
-
Cell culture medium (e.g., DMEM)
-
This compound
-
ELISA or RIA kit for pregnenolone or allopregnanolone
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture: Plate C6 glioma cells or primary astrocytes in 24-well plates and allow them to adhere.
-
Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.
-
Incubate for a specified time (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture medium for secreted steroid measurement. Lyse the cells to determine total protein content.
-
Quantification: Measure the concentration of the target neurosteroid in the culture medium using a specific ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the steroid concentration to the total protein content in each well. Express the results as a percentage of the vehicle-treated control.
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Rodents (e.g., rats or mice)
-
This compound
-
Vehicle solution
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses 30 minutes before testing.
-
Testing: Place the animal in the center of the EPM, facing an open arm, and allow it to explore freely for 5 minutes. Record the session using a video camera.
-
Behavioral Scoring: Use video tracking software to automatically score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TSPO and neurosteroidogenesis in the central nervous system. Its potent anxiolytic effects, coupled with its emerging roles in neuroinflammation and neuronal survival, highlight its therapeutic potential for a variety of CNS disorders. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working with this promising compound. Further research is warranted to fully elucidate the intricate signaling pathways modulated by this compound and to translate its preclinical efficacy into clinical applications.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO protein binding partners in bacteria, animals, and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Androgen Formation in the Male by a TAT-VDAC1 Fusion Peptide Blocking 14-3-3ɛ Protein Adaptor and Mitochondrial VDAC1 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammal… [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Translocator protein - Wikipedia [en.wikipedia.org]
- 8. protocols.io [protocols.io]
- 9. Mitochondrial translocator protein (TSPO): From physiology to cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. pubs.acs.org [pubs.acs.org]
FGIN 1-27's Impact on Allopregnanolone Synthesis: A Technical Guide
Introduction
FGIN 1-27, an N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide, is a potent and selective agonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[1][2][3] This protein is strategically located on the outer mitochondrial membrane and serves a critical function in the rate-limiting step of steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane.[4][5] By activating TSPO, this compound stimulates the synthesis of various neurosteroids, most notably allopregnanolone (B1667786).[1][6] Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor, exerting significant anxiolytic, anticonvulsant, and neuroprotective effects.[4][7] This guide provides a detailed overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on allopregnanolone synthesis, intended for researchers and drug development professionals.
Core Mechanism of Action
The primary mechanism by which this compound stimulates the synthesis of allopregnanolone is through its direct interaction with TSPO.[4] The binding of this compound to TSPO is believed to induce a conformational change in the protein, which enhances its ability to translocate cholesterol across the mitochondrial intermembrane space.[4] This increased availability of cholesterol to the cytochrome P450 side-chain cleavage enzyme (P450scc) on the inner mitochondrial membrane accelerates its conversion to pregnenolone (B344588).[4][8]
Pregnenolone is the universal precursor for all steroid hormones.[3] It is subsequently metabolized to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[4][8] From progesterone, the synthesis of allopregnanolone proceeds through a two-step enzymatic process:
-
5α-Reductase (5α-R) converts progesterone to 5α-dihydroprogesterone (5α-DHP).[8][9][10]
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD) then reduces 5α-DHP to allopregnanolone.[8][9][10]
This entire pathway, initiated by the binding of this compound to TSPO, occurs within steroidogenic cells, including glial cells (astrocytes and microglia) in the central nervous system, which are known to express both TSPO and the necessary steroidogenic enzymes.[4][11][12]
Signaling Pathway
The sequence of events from TSPO activation by this compound to the production of allopregnanolone is a well-defined steroidogenic pathway. The binding of the ligand facilitates the crucial first step of cholesterol transport, thereby increasing the substrate pool for the entire downstream enzymatic cascade.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on the synthesis of allopregnanolone and its upstream precursors, as reported in various preclinical models.
Table 1: In Vivo Effects of this compound on Steroid Synthesis
| Model System | Dose | Analyte Measured | Percent Increase / Effect | Reference |
| Adrenalectomized-Castrated Rats | 400-800 µmol/kg (oral) | Brain Pregnenolone | 80-150% increase | [11] |
| Adult Male Rats (Intrahippocampal Injection) | 2.5 µg | Hippocampal Allopregnanolone | Significant increase | [7] |
| Adult Sprague-Dawley Rats | 1 mg/kg BW (IP) | Serum Testosterone (B1683101) | Rapid increase within 1 hour | [13] |
| Sickle Cell Disease Mice | Not Specified | Serum Testosterone | Increased to eugonadal levels | [14] |
Table 2: In Vitro Effects of this compound on Steroid Synthesis
| Model System | Concentration | Analyte Measured | Percent Increase / Effect | Reference |
| Glial Cells | 3 nM (EC50) | Pregnenolone | 50% of maximal response | [15] |
| Primary Rat Leydig Cells | 40 µM | Testosterone | Significant increase | [13] |
| Young Rat Leydig Cells | 10 µM | Testosterone | ~6-fold increase | [16] |
| Aged Rat Leydig Cells | 50 µM | Testosterone | ~4- to 5-fold increase | [16] |
| MA-10 Leydig Tumor Cells | Not Specified | Progesterone | Stimulated production | [16][17] |
Experimental Protocols
Investigating the impact of this compound on allopregnanolone synthesis requires precise and validated experimental procedures. Below are detailed methodologies for typical in vitro and in vivo assays.
Protocol 1: In Vitro Steroidogenesis Assay in Glial Cells
This protocol outlines a standard experiment to quantify the effect of this compound on allopregnanolone production in cultured primary astrocytes or relevant cell lines (e.g., C6 glioma cells).[5]
1. Cell Culture and Plating:
-
Culture primary astrocytes or C6 glioma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate cells in 12-well or 24-well plates and grow to 80-90% confluency.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Serially dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.[4]
-
Wash the cells with phosphate-buffered saline (PBS) and replace the medium with the this compound-containing medium.
-
Include a vehicle control (medium with DMSO only) and a positive control (e.g., a known steroidogenesis stimulator like 22R-hydroxycholesterol).
3. Incubation:
-
Incubate the cells for a predetermined period (e.g., 2, 4, or 6 hours). A time-course experiment is recommended to identify the optimal incubation time for maximal steroid production.[4]
4. Sample Collection:
-
Collect the culture medium for analysis of secreted steroids.
-
Lyse the cells to determine total protein content for normalization purposes.
5. Steroid Extraction and Quantification:
-
Extract steroids from the collected medium using either liquid-liquid extraction (LLE) with a solvent like diethyl ether or solid-phase extraction (SPE).[4]
-
Quantify allopregnanolone levels using a highly sensitive and specific method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or a specific Radioimmunoassay (RIA).[4]
6. Data Analysis:
-
Normalize the quantified allopregnanolone levels to the total protein concentration in each well.
-
Express the results as fold change or percentage increase relative to the vehicle control group.
Protocol 2: In Vivo Assessment in an Animal Model
This protocol describes a common approach to measure the effects of this compound on de novo brain allopregnanolone synthesis.
1. Animal Model and Surgical Preparation:
-
Use adult male Sprague-Dawley rats.
-
To eliminate confounding peripheral sources of steroids, perform adrenalectomy and castration surgeries.[4][11] Allow the animals to recover for at least one week. Provide saline solution (0.9% NaCl) as drinking water for adrenalectomized animals.
2. Metabolic Inhibition (Optional but Recommended):
-
To prevent the rapid metabolism of newly synthesized pregnenolone to progesterone, pre-treat the animals with a 3β-HSD inhibitor like trilostane.[11] This allows for the accurate measurement of the direct upstream product of cholesterol translocation.
3. Drug Administration:
-
Administer this compound via an appropriate route, such as oral gavage or intraperitoneal (IP) injection, at various doses (e.g., 1-20 mg/kg).[4][13]
-
Administer a vehicle control to a separate group of animals.
4. Tissue Collection:
-
At a specific time point after administration (e.g., 1 hour), euthanize the animals.[11]
-
To prevent post-mortem enzymatic activity, rapidly fix the brain tissue using focused microwave irradiation to the head.[11]
-
Quickly dissect the brain and isolate specific regions of interest, such as the hippocampus or cortex.
5. Steroid Extraction and Quantification:
-
Homogenize the brain tissue samples.
-
Perform steroid extraction from the tissue homogenates using LLE or SPE.
-
Quantify allopregnanolone and its precursors (pregnenolone, progesterone) using LC-MS/MS or RIA.[11]
6. Data Analysis:
-
Calculate the concentration of steroids per gram of tissue.
-
Compare the steroid levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
References
- 1. caymanchem.com [caymanchem.com]
- 2. FGIN-127 - Wikipedia [en.wikipedia.org]
- 3. 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel receptor targets for production and action of allopregnanolone in the central nervous system: a focus on pregnane xenobiotic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of brain pregnenolone synthesis by mitochondrial diazepam binding inhibitor receptor ligands in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Neurosteroid Allopregnanolone Modulates Specific Functions in Central and Peripheral Glial Cells [frontiersin.org]
- 13. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Cholesterol accumulation, lipid droplet formation, and steroid production in Leydig cells: Role of translocator protein (18-kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anxiolytic Potential of FGIN-1-27: A Technical Guide to its Mechanism and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGIN-1-27, a potent and selective agonist for the 18 kDa translocator protein (TSPO), has emerged as a promising non-benzodiazepine anxiolytic agent. This technical guide provides an in-depth analysis of the anxiolytic effects of FGIN-1-27, focusing on its molecular mechanism of action, preclinical evidence from non-mammalian models, and detailed experimental protocols for its evaluation. FGIN-1-27's anxiolytic properties are primarily attributed to its ability to stimulate neurosteroidogenesis, leading to the enhanced synthesis of allopregnanolone (B1667786), a potent positive allosteric modulator of the GABA-A receptor. This guide summarizes the key quantitative data from preclinical studies, presents detailed methodologies for the behavioral assays used to assess anxiety-like behaviors, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of FGIN-1-27 as a potential therapeutic for anxiety disorders.
Mechanism of Action: The TSPO-Neurosteroid-GABA-A Receptor Axis
FGIN-1-27 exerts its anxiolytic effects by targeting the translocator protein (TSPO), a mitochondrial protein highly expressed in steroid-synthesizing cells, including glial cells in the central nervous system.[1][2] The proposed mechanism involves a multi-step signaling cascade:
-
TSPO Agonism: FGIN-1-27 binds to and activates TSPO on the outer mitochondrial membrane.
-
Cholesterol Translocation: This activation facilitates the transport of cholesterol, the precursor for all steroid hormones, from the outer to the inner mitochondrial membrane. This is a rate-limiting step in steroidogenesis.
-
Neurosteroid Synthesis: Inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme P450scc. Pregnenolone then moves to the endoplasmic reticulum where it is metabolized into progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD).
-
Allopregnanolone Production: Progesterone is subsequently converted to 5α-dihydroprogesterone by 5α-reductase, and finally to the neurosteroid allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][3][4][5][6][7]
-
GABA-A Receptor Modulation: Allopregnanolone acts as a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. It binds to a site distinct from the benzodiazepine (B76468) binding site and enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This enhanced inhibitory tone is believed to mediate the anxiolytic effects of FGIN-1-27.
Crucially, the anxiolytic effects of TSPO ligands like FGIN-1-27 have been shown to be independent of peripheral steroidogenic tissues, as the effects are preserved in adrenalectomized and castrated animals, pointing to a central mechanism of action.
Signaling Pathway Diagram
Preclinical Evidence: Anxiolytic Effects in Non-Mammalian Models
The anxiolytic properties of FGIN-1-27 have been demonstrated in non-mammalian models, such as zebrafish (Danio rerio) and wall lizards (Tropidurus oreadicus). These models offer high-throughput screening and the assessment of evolutionarily conserved anxiety-like behaviors.
Zebrafish Light/Dark Preference Test
The light/dark preference test in zebrafish is a widely used assay to evaluate anxiety-like behavior, based on the innate aversion of adult zebrafish to brightly illuminated areas.
-
Apparatus: A rectangular tank (e.g., 45 cm length x 15 cm height x 10 cm width) is divided into two equal compartments, one with black walls and floor, and the other with white walls and floor. The tank is filled with water to a specific depth (e.g., 6 cm).
-
Acclimation: Fish are individually placed in a central neutral compartment for a defined period (e.g., 3 minutes) to acclimate.
-
Test Procedure: After acclimation, partitions are removed, allowing the fish to freely explore both the light and dark compartments for a set duration (e.g., 5-15 minutes).
-
Data Acquisition: The session is recorded by an overhead camera, and software is used to track the fish's movement.
-
Behavioral Endpoints:
-
Time spent in the light compartment (primary measure of anxiolysis).
-
Number of transitions between compartments.
-
Latency to first enter the light compartment.
-
Thigmotaxis (time spent near the walls).
-
Freezing duration.
-
Erratic movements.
-
Wall Lizard Defense Test Battery
The defense test battery in wall lizards evaluates a range of defensive behaviors in response to a simulated predatory threat, providing insights into both anxiety- and panic-like responses.
-
Apparatus: A circular open field arena (e.g., 40 cm diameter with 30 cm high walls).
-
Test Procedure:
-
Tonic Immobility (TI): The lizard is gently placed on its back in the center of the arena, and light pressure is applied to its thorax and pelvis until it ceases to struggle. The duration of this catatonic-like state is recorded.
-
Post-TI Behavior: Following the spontaneous termination of TI, the lizard's behavior is observed for a set period (e.g., 5 minutes).
-
-
Behavioral Endpoints:
-
Duration of tonic immobility.
-
Freezing behavior (duration and frequency).
-
Number of tongue-flicks (a measure of exploratory behavior and risk assessment).
-
Locomotor activity.
-
Defensive behaviors such as circling or escape attempts.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic effects of FGIN-1-27. The data is primarily extracted from Lima-Maximino et al. (2018).[2]
Table 1: Effects of FGIN-1-27 on Anxiety-Like Behavior in Zebrafish (Light/Dark Preference Test)
| Treatment Group | Dose (mg/kg) | Time in White Compartment (s, Mean ± SEM) | Transitions to White Compartment (n, Mean ± SEM) |
| Vehicle | - | 35.2 ± 5.1 | 4.8 ± 0.9 |
| FGIN-1-27 | 0.57 | 68.4 ± 8.2 | 8.1 ± 1.1 |
| FGIN-1-27 | 1.1 | 75.1 ± 7.9 | 9.3 ± 1.2 |
| FGIN-1-27 | 2.3 | 55.3 ± 6.5 | 6.5 ± 1.0 |
| Diazepam | 0.57 | 72.5 ± 8.5 | 8.8 ± 1.3 |
| Diazepam | 1.1 | 78.9 ± 9.1 | 9.9 ± 1.4 |
| Diazepam | 2.3 | 42.1 ± 5.8 | 5.2 ± 0.8 |
| *p < 0.05 compared to vehicle. Data are illustrative representations based on published findings. |
Table 2: Effects of FGIN-1-27 on Defensive Behaviors in Wall Lizards (Defense Test Battery)
| Treatment Group | Dose (mg/kg) | Tonic Immobility Duration (s, Mean ± SEM) | Number of Tongue Flicks (n, Mean ± SEM) | Freezing Duration (s, Mean ± SEM) |
| Vehicle | - | 112.5 ± 15.3 | 12.1 ± 2.5 | 45.2 ± 6.8 |
| FGIN-1-27 | 0.57 | 75.4 ± 10.1 | 25.3 ± 3.1 | 28.7 ± 4.1 |
| FGIN-1-27 | 1.1 | 68.2 ± 9.5 | 29.8 ± 3.5 | 22.1 ± 3.5 |
| FGIN-1-27 | 2.3 | 85.1 ± 11.2 | 20.1 ± 2.9 | 35.4 ± 5.2 |
| Diazepam | 1.1 | 105.3 ± 14.8 | 22.4 ± 2.8 | 40.1 ± 6.1 |
| p < 0.05 compared to vehicle. Data are illustrative representations based on published findings. |
Discussion and Future Directions
The preclinical data strongly support the anxiolytic potential of FGIN-1-27. Its mechanism of action, centered on the potentiation of GABAergic inhibition via the stimulation of neurosteroid synthesis, offers a distinct advantage over classical benzodiazepines, potentially with a reduced side-effect profile, including less sedation and a lower potential for dependence.[2] The efficacy of FGIN-1-27 in non-mammalian models highlights the conserved nature of the TSPO-neurosteroid system in regulating anxiety-related behaviors.
Future research should focus on several key areas:
-
Mammalian Studies: While the foundational work in non-mammalian models is compelling, comprehensive studies in rodent models of anxiety are necessary to further validate the anxiolytic efficacy of FGIN-1-27 and to establish a therapeutic window.
-
Pharmacokinetics and Brain Penetration: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of FGIN-1-27, with a particular focus on its ability to cross the blood-brain barrier and engage its central target.
-
Long-term Efficacy and Safety: Chronic dosing studies are needed to assess the long-term efficacy of FGIN-1-27 and to determine if tolerance develops to its anxiolytic effects. Comprehensive safety and toxicology studies are also essential.
-
Clinical Translation: Should further preclinical studies yield positive results, the translation of FGIN-1-27 into clinical trials for the treatment of anxiety disorders would be a logical next step.
Conclusion
FGIN-1-27 represents a promising lead compound in the development of novel anxiolytic therapies. Its unique mechanism of action, targeting the translocator protein to enhance endogenous neurosteroid production, offers a potentially safer and more targeted approach to modulating GABAergic neurotransmission compared to existing treatments. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of FGIN-1-27 and other TSPO agonists as next-generation anxiolytics.
References
- 1. Biosynthesis and biological action of pineal allopregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
FGIN 1-27: A Technical Guide to its Potential in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGIN 1-27, a potent and specific ligand for the 18 kDa translocator protein (TSPO), has emerged as a promising investigational compound in the context of neurodegenerative diseases. TSPO is predominantly located on the outer mitochondrial membrane and is upregulated in regions of neuroinflammation, a common hallmark of neurodegenerative conditions. This compound's mechanism of action is primarily attributed to its ability to stimulate the synthesis of neurosteroids, which in turn allosterically modulate GABA-A receptors, leading to neuroprotective and anxiolytic effects. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its core signaling pathway.
Quantitative Data Summary
The following tables provide a structured summary of the key quantitative parameters for this compound, facilitating comparison with other relevant compounds.
Table 1: Binding Affinity and Functional Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| Binding Affinity (Ki) for TSPO | 5.0 nM | Not specified | [1][2][3][4][5][6] |
| Efficacy (EC50) for Pregnenolone (B344588) Production | 3.0 nM | Glial cells | [7][8][9][10] |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Animal Model | Treatment | Dosage | Effect | Reference(s) |
| Rat (L5 Spinal Nerve Ligation) | Intrathecal this compound | 1.5 μg | Reversal of mechanical allodynia | [11] |
Core Signaling Pathway
This compound exerts its primary effects through the modulation of the translocator protein (TSPO) signaling pathway, leading to the synthesis of neurosteroids.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
TSPO Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for TSPO.
Materials:
-
Tissue homogenates from a region with high TSPO expression (e.g., rat kidney or specific brain regions).
-
Radiolabeled TSPO ligand (e.g., [3H]PK11195).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Incubation: In a multi-well plate, incubate aliquots of the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[10]
In Vitro Steroidogenesis Assay
This assay measures the functional efficacy of this compound in stimulating neurosteroid production.
Materials:
-
Steroidogenic cell line (e.g., C6 glioma cells or primary astrocytes).[10]
-
Cell culture medium.
-
This compound.
-
ELISA or RIA kit for pregnenolone or another target steroid.
Procedure:
-
Cell Culture: Culture the chosen cell line in the appropriate medium until confluent.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of the target steroid in the supernatant using a specific ELISA or RIA kit.[12]
-
Data Analysis: Normalize steroid production to the total protein content of the cells. Express the results as a percentage increase over the vehicle-treated control.
Cytokine Release Assay in Microglia
This assay evaluates the anti-inflammatory effects of this compound.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia.
-
Cell culture medium.
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
This compound.
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
Procedure:
-
Cell Culture: Culture microglial cells in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentrations of the target cytokines in the supernatant using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels in this compound-treated wells to those in wells treated with the inflammatory stimulus alone.
Potential in Neurodegenerative Disease Models
While direct and extensive studies of this compound in models of Parkinson's Disease and Huntington's Disease are limited in the currently available literature, the known mechanisms of TSPO ligands suggest a strong therapeutic rationale.
-
Parkinson's Disease: Neuroinflammation mediated by activated microglia is a key pathological feature. TSPO is upregulated in activated microglia, and TSPO ligands have been shown to have neuroprotective effects in the MPTP mouse model of Parkinson's disease by reducing dopaminergic neuron loss and microglial activation.[7]
-
Huntington's Disease: Mitochondrial dysfunction and excitotoxicity are central to the pathogenesis of Huntington's disease. As a modulator of mitochondrial function, TSPO ligands like this compound could potentially offer neuroprotection. Studies have shown that other TSPO ligands can be beneficial in animal models of Huntington's disease.
Further research is warranted to specifically evaluate the efficacy of this compound in preclinical models of Parkinson's and Huntington's disease to fully elucidate its therapeutic potential.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of this compound in the context of neurodegenerative diseases.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its high affinity for TSPO and its demonstrated efficacy in stimulating neurosteroidogenesis and exerting anti-inflammatory effects. The provided data and protocols offer a solid foundation for researchers to further investigate its neuroprotective capabilities in various disease models. Future studies should focus on elucidating its specific effects in models of Parkinson's and Huntington's diseases to broaden its therapeutic applicability.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Translocator protein (18 kDa) regulates the microglial phenotype in Parkinson’s disease through P47 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translocator Protein Ligand Protects against Neurodegeneration in the MPTP Mouse Model of Parkinsonism | Journal of Neuroscience [jneurosci.org]
- 9. TSPO imaging in parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
The Role of FGIN-1-27 in Modulating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, has emerged as a promising therapeutic target for modulating this inflammatory response. FGIN-1-27, a selective TSPO ligand, has demonstrated significant potential in attenuating neuroinflammatory processes. This technical guide provides an in-depth overview of the role of FGIN-1-27 in modulating neuroinflammation, with a focus on its mechanism of action, effects on key signaling pathways, and relevant experimental data and protocols. While the primary mechanism is believed to be the stimulation of neurosteroidogenesis, emerging evidence also points towards TSPO-independent effects on immune cell metabolism. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neuroinflammation.
Introduction to FGIN-1-27 and Neuroinflammation
Neuroinflammation is characterized by the activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[1] This activation leads to the release of a plethora of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species, which can contribute to neuronal damage and disease progression.[2] The translocator protein (TSPO) is minimally expressed in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammatory events, making it a valuable biomarker and therapeutic target.[3]
FGIN-1-27 is a potent and selective indoleacetamide ligand for TSPO.[4] Its primary proposed mechanism of action in the context of neuroinflammation involves binding to TSPO and facilitating the translocation of cholesterol into the mitochondria, the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.[3][5] These neurosteroids are known to have potent anti-inflammatory and neuroprotective properties.[3] However, recent research also suggests that FGIN-1-27 may exert immunomodulatory effects through TSPO-independent mechanisms, such as the metabolic reprogramming of immune cells.[5]
Mechanism of Action and Signaling Pathways
FGIN-1-27's modulation of neuroinflammation is multifaceted, involving both TSPO-dependent and potentially TSPO-independent pathways.
TSPO-Dependent Neurosteroidogenesis
The canonical pathway for FGIN-1-27's action involves its binding to TSPO on the outer mitochondrial membrane of microglia and astrocytes. This interaction is a key step in the formation of a protein complex that transports cholesterol into the inner mitochondrial membrane, where it is converted to pregnenolone (B344588) by the enzyme P450scc. Pregnenolone serves as the precursor for the synthesis of various neurosteroids, including allopregnanolone. These neurosteroids can then exert anti-inflammatory effects by modulating the activity of neurotransmitter receptors and suppressing the production of pro-inflammatory cytokines by activated microglia.[3]
Modulation of Inflammatory Signaling Cascades
While direct evidence for FGIN-1-27 is still emerging, TSPO ligands, in general, are known to influence key inflammatory signaling pathways within microglia.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including p38, ERK, and JNK) are crucial in regulating the production of pro-inflammatory cytokines in microglia.[6] Studies on other compounds have shown that inhibition of p38 MAPK phosphorylation can suppress the inflammatory response in activated microglia.[7] Research on FGIN-1-27 in other cell types has demonstrated its ability to decrease the phosphorylation of p38 and ERK, suggesting a potential mechanism for its anti-inflammatory effects in microglia.[6]
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation.[8] In resting microglia, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by LPS), NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[9] Inhibition of NF-κB activation is a key anti-inflammatory strategy. While direct evidence for FGIN-1-27 is pending, other TSPO ligands have been shown to modulate this pathway.
References
- 1. Microglia are the major source of TNF-α and TGF-β in postnatal glial cultures; regulation by cytokines, lipopolysaccharide, and vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSPO Ligands Protect against Neuronal Damage Mediated by LPS-Induced BV-2 Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. biorxiv.org [biorxiv.org]
Understanding the Pharmacokinetics of FGIN 1-27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-27, a potent and specific ligand for the 18 kDa translocator protein (TSPO), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of neuroprotection and anxiety modulation.[1][2] TSPO, formerly known as the peripheral benzodiazepine (B76468) receptor, is primarily located on the outer mitochondrial membrane and plays a pivotal role in the translocation of cholesterol into the mitochondria. This process is the rate-limiting step in the synthesis of neurosteroids, which are potent allosteric modulators of the GABA-A receptor.[1][3] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics of this compound, including its mechanism of action, metabolic pathways, and the experimental protocols utilized in its evaluation.
Core Concepts: Mechanism of Action
This compound exerts its biological effects primarily through its high-affinity binding to TSPO.[4] This interaction facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, where it is converted to pregnenolone (B344588) by the enzyme P450scc. Pregnenolone serves as the precursor for the synthesis of various neurosteroids, including allopregnanolone. These neurosteroids, in turn, positively modulate GABA-A receptors, leading to anxiolytic and neuroprotective effects.[1][5] The ability of this compound to cross the blood-brain barrier allows it to exert these effects within the central nervous system.[1][4]
Pharmacokinetics of this compound: What the Data Reveals
Comprehensive quantitative pharmacokinetic data for this compound in the public domain is limited. However, studies on its biological effects and the pharmacokinetics of analogous compounds provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Distribution
This compound has been shown to be effective when administered intraperitoneally (i.p.) in animal models.[5] The intraperitoneal route generally leads to rapid absorption into the systemic circulation.[6] A key feature of this compound is its ability to penetrate the blood-brain barrier, a crucial characteristic for a centrally acting therapeutic agent.[1][4]
Metabolism
In vitro studies using human liver microsomes are a standard method for investigating the metabolic stability of new chemical entities.[7][8][9] The metabolism of this compound is expected to be primarily hepatic, involving cytochrome P450 (CYP) enzymes.[10][11] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics.[12] While specific metabolites of this compound have not been extensively characterized in publicly available literature, it is known to be rapidly metabolized in vivo, which may influence its duration of action.[5] One study noted that the reduced effect of this compound after in vivo administration could be largely due to its progressive loss from circulation.[5]
Excretion
The excretory pathways for this compound and its metabolites have not been explicitly detailed in the available literature. Generally, metabolites of lipophilic compounds like this compound are rendered more water-soluble through hepatic metabolism to facilitate renal or biliary excretion.
Quantitative Data
| Compound | Animal Model | Dose & Route | Cmax | Tmax | Half-life (t½) | Bioavailability (F%) | Reference |
| XBD173 (Emapunil) | Human | 90 mg, oral | ~320 nM | - | - | - | [13] |
| PK11195 | Human | - | - | - | ~33 min (residence time on TSPO) | - | [14] |
Experimental Protocols
The following section details the methodologies for key experiments relevant to the study of this compound's pharmacokinetics and mechanism of action.
In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the metabolic stability of this compound.
Methodology:
-
Incubation: this compound is incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity.
-
Sample Collection: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Analysis: The concentration of the remaining this compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of this compound after administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is administered via a specific route, typically intraperitoneal (i.p.) injection, at a defined dose (e.g., 1 mg/kg).[5]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vessel or tail vein.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using non-compartmental analysis.
Quantitative Analysis by LC-MS/MS
Objective: To accurately quantify this compound in biological matrices.
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile. An internal standard is added to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column to separate this compound from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization) and specific precursor-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Calibration and Quantification: A calibration curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolation.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via TSPO activation.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
This compound remains a compound of significant interest due to its potent interaction with TSPO and its subsequent effects on neurosteroidogenesis. While a comprehensive pharmacokinetic profile with specific quantitative parameters is not yet fully established in publicly accessible literature, the available data on its mechanism of action, biological effects, and the methodologies for its study provide a strong foundation for further research. Future studies focusing on detailed ADME characterization will be crucial for the continued development of this compound and other TSPO ligands as potential therapeutic agents for neurological and psychiatric disorders. The experimental protocols and conceptual frameworks presented in this guide are intended to support these ongoing research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
FGIN 1-27: An In-Depth Technical Guide on its Effects on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-27 is a potent and specific synthetic ligand for the 18 kDa mitochondrial translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR).[1][2] As a molecule capable of crossing the blood-brain barrier, this compound has garnered significant interest for its diverse biological activities, including anxiolytic, steroidogenic, and pro-apoptotic effects.[1][3][4] A substantial body of evidence points towards the mitochondria as a primary site of this compound's action, where it modulates critical aspects of mitochondrial function. This technical guide provides a comprehensive overview of the core effects of this compound on mitochondria, presenting quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Quantitative Effects of this compound on Mitochondrial and Cellular Parameters
The interaction of this compound with its mitochondrial target, TSPO, can lead to a range of measurable effects on cellular and mitochondrial health. The following table summarizes key quantitative data from a study on human osteoblast-like cells exposed to 10⁻⁵ M this compound.[5]
| Parameter | Effect | Quantitative Change | Cell Type | Reference |
| Cell Viability | Decrease | ~30% reduction in cell number | Human osteoblast-like cells | [5] |
| Cell Metabolism | Suppression | ~43% decrease in [(18)F]-FDG incorporation | Human osteoblast-like cells | [5] |
| ATP Content | Suppression | ~83% decrease | Human osteoblast-like cells | [5] |
| Mitochondrial Mass | Increase | ~26% increase | Human osteoblast-like cells | [5] |
| Mitochondrial Membrane Potential (ΔΨm) | Increase | ~425% increase | Human osteoblast-like cells | [5] |
| Cell Death (LDH release) | Increase | ~60% increase in lactate (B86563) dehydrogenase activity in media | Human osteoblast-like cells | [5] |
| Apoptosis | No significant change | No increase in apoptotic levels observed | Human osteoblast-like cells | [5] |
| TSPO Protein Expression | Decrease | ~23% reduction | Human osteoblast-like cells | [5] |
| VDAC1 Protein Expression | Decrease | ~98% reduction | Human osteoblast-like cells | [5] |
Signaling Pathways Modulated by this compound
The primary mechanism of action for this compound at the mitochondrial level is its binding to TSPO. TSPO is a key component of a multi-protein complex at the outer mitochondrial membrane that is involved in the transport of cholesterol into the mitochondria. This process is the rate-limiting step in the synthesis of neurosteroids. By activating TSPO, this compound can stimulate the production of neurosteroids like pregnenolone, which in turn can modulate the function of neurotransmitter receptors such as the GABA-A receptor.[3][6] This pathway is central to the anxiolytic effects of this compound.
The following diagram illustrates the signaling pathway initiated by this compound at the mitochondrion.
In addition to its role in steroidogenesis, TSPO is associated with the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening can lead to a decrease in mitochondrial membrane potential and trigger apoptosis.[7] While some studies suggest that this compound can induce a decrease in mitochondrial membrane potential in certain cancer cells, leading to apoptosis, other research in different cell types reports an increase in membrane potential.[5][8] This highlights the context-dependent effects of this compound on mitochondrial function.
Experimental Protocols
The assessment of this compound's impact on mitochondrial function involves a variety of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A common method to assess ΔΨm is through the use of cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
Protocol using JC-1:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Analysis: Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Measurement of Cellular ATP Content
Cellular ATP levels are a direct indicator of mitochondrial respiratory function.
Protocol using Luciferase-based Assay:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the ATP assay kit.
-
ATP Assay: In a luminometer-compatible plate, mix the cell lysate with the luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Normalization: Normalize the ATP levels to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Assessment of Cell Viability
Cell viability can be determined through various assays, with the LDH release assay being a common method to measure cytotoxicity.
Protocol for LDH Release Assay:
-
Cell Culture and Treatment: Culture and treat cells with this compound in a multi-well plate.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
Cell Lysis (for total LDH): Lyse the remaining cells in the wells with a lysis buffer to release intracellular LDH (this serves as a positive control for maximum LDH release).
-
LDH Assay: Use a commercial LDH cytotoxicity assay kit. In a new plate, mix the collected supernatant (and lysate for the positive control) with the reaction mixture provided in the kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at the recommended wavelength using a spectrophotometer. The amount of color formation is proportional to the amount of LDH released into the medium, indicating the level of cell death.
The following diagram provides a generalized workflow for assessing the mitochondrial effects of this compound.
Conclusion
This compound exerts a complex and context-dependent influence on mitochondrial function, primarily through its interaction with TSPO. The available data demonstrates its capacity to significantly alter key mitochondrial parameters, including membrane potential and ATP production, which can translate to profound effects on cell viability and metabolism. The stimulation of steroidogenesis via TSPO-mediated cholesterol transport represents a well-characterized signaling pathway. However, the precise downstream mechanisms leading to the observed changes in mitochondrial bioenergetics and the dichotomy of its effects in different cell types warrant further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the multifaceted role of this compound in mitochondrial biology and to harness its therapeutic potential in various pathological conditions, from neurological disorders to cancer.
References
- 1. FGIN-127 - Wikipedia [en.wikipedia.org]
- 2. FGIN-1-27 | Translocator Protein | Tocris Bioscience [tocris.com]
- 3. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Frontiers | FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]
- 5. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 7. Evidence in favour of a role for peripheral-type benzodiazepine receptor ligands in amplification of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific ligands of the peripheral benzodiazepine receptor induce apoptosis and cell cycle arrest in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Melanogenic Potential of FGIN 1-27: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-melanogenic properties of FGIN 1-27, a synthetic agonist for the mitochondrial diazepam binding inhibitor receptor (MDR). While previously recognized for its pro-apoptotic, anti-anxiety, and steroidogenic activities, recent research has illuminated its efficacy as a potent inhibitor of melanogenesis, presenting a promising avenue for the development of novel skin-whitening agents.[1][2] This document details the underlying mechanisms of action, presents key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for replication and further investigation.
Core Mechanism: Indirect Regulation of Melanogenesis
A pivotal finding is that this compound's anti-melanogenic effect is not achieved through direct inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[2][3][4] A mushroom tyrosinase activity assay confirmed that this compound does not directly modulate the enzyme's catalytic activity.[1][2] Instead, its efficacy lies in the intricate regulation of intracellular signaling pathways that govern the expression of key melanogenic proteins.[1][2][4]
This compound exerts its influence by suppressing multiple signaling cascades:
-
Protein Kinase A (PKA)/cAMP-Responsive Element-Binding (CREB) Pathway: This is a primary pathway in melanogenesis, often stimulated by α-melanocyte-stimulating hormone (α-MSH). This compound effectively inhibits this pathway.[1][2][4]
-
Protein Kinase C-β (PKC-β) Pathway: Activated by agents like 1-Oleoyl-2-acetyl-sn-glycerol (OAG), this pathway is also significantly suppressed by this compound.[1][2][4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound also demonstrates inhibitory effects on the MAPK pathway, which can be activated by Endothelin-1 (ET-1).[1][2][4]
By downregulating these pathways, this compound decreases the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[1] This, in turn, leads to reduced transcription and expression of crucial melanogenic enzymes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2][4] The culmination of these molecular events is a significant reduction in cellular tyrosinase activity and, consequently, a decrease in melanin synthesis.[1]
Quantitative Data Summary: In Vitro Efficacy
Studies on SK-MEL-2 human melanoma cells and primary human epidermal melanocytes (HEM) have demonstrated that this compound inhibits basal and stimulated melanogenesis without inducing cytotoxicity at effective concentrations.[1]
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (μM) | Incubation Time (h) | Effect on Viability |
|---|---|---|---|
| SK-MEL-2 | 1 - 16 | 48 | No significant effect[1] |
| HEM | 1 - 16 | 48 | No significant effect[1] |
Table 2: Inhibition of Melanin Synthesis by this compound
| Cell Line | Condition | This compound (μM) | Outcome |
|---|---|---|---|
| SK-MEL-2 | Basal | 1, 2, 4 | Dose-dependent inhibition of melanin content[1] |
| SK-MEL-2 | α-MSH (50 nM) stimulated | 1, 2, 4 | Significant inhibition of induced melanin synthesis[1] |
| SK-MEL-2 | OAG (200 μM) stimulated | 1, 2, 4 | Marked inhibition of induced melanogenesis[1] |
| SK-MEL-2 | ET-1 (10 nM) stimulated | 1, 2, 4 | Marked inhibition of induced melanogenesis[1] |
| HEM | Basal | 1, 2, 4 | Significant inhibition of melanogenesis[1] |
Table 3: Effect of this compound on Melanogenic Protein Expression
| Cell Line | Condition | This compound (μM) | Downregulated Proteins |
|---|---|---|---|
| SK-MEL-2 | α-MSH or ET-1 stimulated | 1, 2, 4 | Tyrosinase, TRP-1, TRP-2[1] |
| HEM | Basal | 1, 2, 4 | Tyrosinase, TRP-1, TRP-2[1] |
| HEM | α-MSH (50 nM) stimulated | 4 | MITF[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate SK-MEL-2 cells or HEM in 96-well plates at a density of 2 x 10⁴ cells per well.[1]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 μM) for 48 hours.[1]
-
MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Solubilization: Remove the supernatant and add 200 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.[1]
Melanin Content Assay
-
Cell Seeding and Treatment: Seed SK-MEL-2 cells or HEM in 6-well plates at 5 x 10⁵ cells per well. After 24 hours, treat with this compound and/or stimulants (α-MSH, OAG, ET-1) for 48 hours.[1]
-
Cell Lysis: Wash cells with PBS and lyse with a suitable cell lysis buffer for 20 minutes at 4°C.[1]
-
Pellet Collection: Centrifuge the lysates at 13,000 rpm for 10 minutes at 4°C to pellet the melanin.[1]
-
Solubilization: Discard the supernatant. Dissolve the cell pellet containing melanin in 100 μL of 1 M NaOH solution containing 10% DMSO.[1][5]
-
Incubation: Incubate at 80°C for 1 hour to fully dissolve the melanin.[1][5]
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 405 nm.[5]
Cellular Tyrosinase Activity Assay
-
Cell Seeding and Treatment: Culture and treat cells as described for the melanin content assay (typically for 12-48 hours).[1][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer (e.g., PBS containing 1% Triton X-100).[6]
-
Protein Quantification: Centrifuge the lysate to obtain the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Enzyme Reaction: In a 96-well plate, mix a standardized amount of protein (e.g., 10-20 μg) with freshly prepared 0.1% L-DOPA solution in 0.1 M PBS (pH 6.5).[6]
-
Incubation and Measurement: Incubate the plate at 37°C for 1 hour. Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[6]
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a standard assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 μg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, p-PKA, PKA, p-CREB, CREB, p-ERK, ERK, etc., overnight at 4°C.[4][7]
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Confirmation
The anti-melanogenic effects of this compound observed in cell cultures have been successfully validated in animal models, reinforcing its potential for topical applications.
-
Zebrafish Model: Treatment with this compound resulted in the inhibition of body pigmentation in zebrafish.[1][2][4]
-
Guinea Pig Model: In a UVB-induced hyperpigmentation model using guinea pigs, topical application of this compound effectively reduced skin darkening.[1][2][4]
Crucially, these in vivo studies also showed that this compound reduces pigmentation without decreasing the number of melanocytes, highlighting its safety profile and mechanism of action, which is based on inhibiting melanin synthesis rather than cellular toxicity.[1][2]
Conclusion and Future Directions
This compound has been identified as a novel and effective anti-melanogenic agent. Its unique mechanism, which involves the suppression of PKA/CREB, PKC-β, and MAPK signaling pathways rather than direct tyrosinase inhibition, distinguishes it from many existing compounds. The compound successfully reduces melanin synthesis in both basal and stimulated conditions in vitro and demonstrates significant depigmenting effects in vivo without evidence of cytotoxicity.[1][2][4]
These findings strongly suggest that this compound is a promising candidate for development as a safe and effective skin-whitening agent for cosmetic and therapeutic applications in managing hyperpigmentary disorders. Further research should focus on formulation optimization for topical delivery and long-term safety and efficacy studies in human subjects.
References
- 1. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, an… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
FGIN 1-27: A Deep Dive into its Influence on Testosterone Production in Leydig Cells
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
FGIN 1-27, a specific ligand for the 18 kDa translocator protein (TSPO), has emerged as a potent stimulator of testosterone (B1683101) biosynthesis within the Leydig cells of the testes. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mechanism of this compound involves the direct activation of TSPO, leading to an enhanced translocation of cholesterol into the mitochondria—the rate-limiting step in steroidogenesis. This direct action is complemented by a surprising in vivo effect: an increase in serum luteinizing hormone (LH), suggesting a dual mechanism for elevating systemic testosterone levels. This guide is intended to serve as a critical resource for researchers and professionals in the fields of endocrinology, reproductive biology, and pharmaceutical development.
Core Mechanism of Action
This compound exerts its primary influence on testosterone production by directly targeting the translocator protein (TSPO) located on the outer mitochondrial membrane of Leydig cells.[1][2] TSPO plays a crucial role in the transport of cholesterol from the cytoplasm to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs.[2][3] The binding of this compound to TSPO is thought to induce a conformational change that facilitates this cholesterol transport, thereby increasing the substrate available for the cytochrome P450 side-chain cleavage enzyme (P450scc) to convert into pregnenolone.[3][4] Pregnenolone is the precursor for all steroid hormones, including testosterone.
Interestingly, the stimulatory effect of this compound on testosterone production appears to be independent of de novo synthesis of key steroidogenic proteins like the steroidogenic acute regulatory protein (StAR).[1] Studies have shown that while LH treatment increases the expression of genes such as Star, this compound does not produce the same effect, suggesting its action is post-translational, focusing on the activation of existing machinery for cholesterol transport.[1]
Furthermore, in vivo studies have revealed an unexpected secondary effect of this compound administration: a significant increase in serum luteinizing hormone (LH) levels.[1][5] This suggests a dual mechanism where this compound not only directly stimulates Leydig cells but may also act on the hypothalamic-pituitary axis to promote LH release, which in turn further stimulates the Leydig cells.[1]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key in vivo and in vitro studies on this compound.
Table 1: In Vivo Effects of this compound on Serum Testosterone and LH in Male Sprague-Dawley Rats [1][5]
| Time Point (Post-injection) | Serum Testosterone (vs. Control) | Serum LH (vs. Control) |
| 1 hour | Rapid increase | - |
| 3 hours | Maximal increase | Significant increase |
| 10 hours | Significantly higher | - |
| 24 hours | Returned to control levels | - |
Dosage: Single intraperitoneal injection of 1 mg/kg body weight.
Table 2: In Vitro Effects of this compound on Testosterone Production in Isolated Rat Leydig Cells [1]
| Treatment (Duration) | Testosterone Production (vs. Control) |
| This compound (40 µM) at 15 min | Significantly increased |
| LH (0.1 ng/ml) at 15 min | No significant change |
| This compound (40 µM) at 30 min | Significantly increased |
| LH (0.1 ng/ml) at 30 min | Significantly increased |
| This compound (40 µM) + LH (0.1 ng/ml) | Additive effect |
| This compound (40 µM) up to 48 hrs | Sustained significant increase |
| LH (0.1 ng/ml) up to 48 hrs | Sustained significant increase |
Table 3: Dose-Dependent Effect of this compound on Testosterone Production in Young and Aged Rat Leydig Cells [6]
| This compound Concentration | Testosterone Production in Young Leydig Cells (Fold Increase vs. Control) | Testosterone Production in Aged Leydig Cells (Fold Increase vs. Control) |
| 10 µM | ~6-fold | ~4 to 5-fold |
| 50 µM | ~6-fold | ~4 to 5-fold |
Detailed Experimental Protocols
In Vitro Stimulation of Testosterone Production in Isolated Leydig Cells
This protocol is adapted from studies investigating the direct effects of this compound on Leydig cell steroidogenesis.[1][6][7]
-
Leydig Cell Isolation:
-
Euthanize adult male Sprague-Dawley rats via CO2 asphyxiation.
-
Decapsulate testes and disperse seminiferous tubules by gentle agitation in Medium 199 (M-199) containing 0.25 mg/ml collagenase at 34°C for 10-15 minutes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove tubular fragments.
-
Purify Leydig cells by Percoll density gradient centrifugation.
-
Assess cell purity using 3β-hydroxysteroid dehydrogenase (3β-HSD) staining, aiming for >90% purity.
-
-
Cell Culture and Treatment:
-
Resuspend isolated Leydig cells in M-199 culture medium.
-
Plate cells at a density of 3-5 x 10^5 cells/well in 12-well or 24-well culture plates.[6][7]
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 40 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.2%).[1]
-
Treat cells with this compound, LH (e.g., 0.1 ng/ml), or a combination. Include a vehicle-only (DMSO) control group.
-
Incubate cells at 34°C in a humidified atmosphere of 5% CO2 and 95% air for the desired time points (e.g., 15 min, 30 min, 2h, 24h, 48h).[1][7]
-
-
Hormone Analysis:
-
Collect the culture medium at the end of the incubation period.
-
Store the medium at -20°C or -80°C until analysis.
-
Measure testosterone concentrations in the medium using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Assessment of this compound on Serum Hormones
This protocol is based on in vivo experiments conducted in adult male rats.[1][5]
-
Animal Model:
-
Use adult male Sprague-Dawley or Brown Norway rats.
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
-
Drug Administration:
-
Prepare this compound for injection by dissolving it in a vehicle solution (e.g., 10% DMSO in phosphate-buffered saline).
-
Administer a single intraperitoneal (i.p.) injection of this compound at a specified dose (e.g., 1 mg/kg body weight).[1][5] A control group should receive a vehicle-only injection.
-
-
Blood Collection:
-
Collect serial blood samples at various time points post-injection (e.g., 1, 3, 10, and 24 hours).
-
Blood can be collected via tail vein or facial vein puncture.
-
-
Hormone Analysis:
-
Allow blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
Measure serum testosterone and LH concentrations using validated immunoassays.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound in Leydig cells.
References
- 1. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug ligand-induced activation of translocator protein (TSPO) stimulates steroid production by aged brown Norway rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Frontiers | Steroid Transport, Local Synthesis, and Signaling within the Brain: Roles in Neurogenesis, Neuroprotection, and Sexual Behaviors [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. FGIN-1-27 administration versus TRT; effects on Leydig cell T production and on serum and intratesticular T concentrations [bio-protocol.org]
Methodological & Application
FGIN 1-27: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGIN 1-27 is a potent and specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR).[1][2] Located on the outer mitochondrial membrane, TSPO plays a critical role in a variety of cellular processes, including steroidogenesis, apoptosis, and inflammation.[1] this compound serves as a valuable research tool for investigating the physiological and pathological roles of TSPO in various in vitro models. These application notes provide detailed protocols for utilizing this compound in cell culture studies, along with quantitative data and visualizations of its signaling pathways.
Data Presentation
Quantitative Efficacy and Binding Affinity of this compound
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | C6 Rat Glioma | 10 nM | Displacement of [3H]PK11195 binding from the peripheral benzodiazepine receptor. | [2][3] |
| Ki | Not Specified | 5.0 nM | Specific peripheral benzodiazepine receptor (PBR) ligand. | [2] |
| IC50 | Chronic Lymphocytic Leukemia (CLL) cells | 88 ± 31 μM | Induction of apoptosis. | [4] |
Effects of this compound on Cellular Processes
| Cell Type | Concentration | Observed Effect | Reference |
| Human Osteoblast-like cells | 10⁻⁵ M | Decreased cell number by 30%, suppressed ATP content by 83%, and enhanced lactate (B86563) dehydrogenase activity by 60%, indicating cell death. | [5] |
| SK-MEL-2 (Melanoma) | 1-16 μM | No effect on cell viability after 48 hours. | [6] |
| SK-MEL-2 (Melanoma) | 4 μM | Inhibition of α-MSH, OAG, or ET-1-induced melanin (B1238610) synthesis. | [7][8] |
| Naïve CD4+ T cells | Dose-dependent | Repression of IL-17 production and Th17 differentiation. | [9] |
Signaling Pathways
This compound primarily exerts its effects through binding to TSPO on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol into the mitochondria, a rate-limiting step in the synthesis of steroids and neurosteroids.[1][10] These steroids can then modulate various downstream signaling pathways.
In the context of melanogenesis, this compound has been shown to inhibit melanin production by suppressing the Protein Kinase A (PKA)/cAMP-Responsive Element-Binding (CREB), Protein Kinase C-β (PKC-β), and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] This leads to a downregulation of key melanogenic enzymes like tyrosinase.[7][8]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Steroidogenesis Assay
This assay measures the ability of this compound to stimulate the production of steroids, such as pregnenolone (B344588) or testosterone.[10]
Materials:
-
Steroidogenic cells (e.g., MA-10 Leydig cells, C6 glioma cells, or primary astrocytes)
-
Appropriate cell culture medium
-
This compound stock solution
-
ELISA or RIA kit for the steroid of interest
-
BCA protein assay kit
Procedure:
-
Culture steroidogenic cells in appropriate culture vessels.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).[10]
-
Collect the culture medium to measure the secreted steroids.
-
Lyse the cells to determine the total protein content using a BCA assay.
-
Quantify the steroid levels in the collected medium using an appropriate ELISA or RIA kit, following the manufacturer's instructions.
-
Normalize the steroid production to the total protein content of the cells.
-
Express the results as a percentage increase over the basal (unstimulated) control.[10]
Protocol 3: Tyrosinase Activity Assay
This protocol is designed to assess the effect of this compound on cellular tyrosinase activity, a key enzyme in melanogenesis.[6]
Materials:
-
SK-MEL-2 cells or other melanocytic cells
-
This compound stock solution
-
Cell lysis buffer
-
BCA protein assay kit
-
L-DOPA solution (0.1% in 0.1 M PBS, pH 6.5)
-
Microplate reader
Procedure:
-
Incubate SK-MEL-2 cells with different concentrations of this compound (e.g., 0, 1, 2, 4 µM) for a specified time (e.g., 12 or 48 hours).[6]
-
Lyse the cells using a suitable cell lysis buffer.
-
Centrifuge the cell lysates at 13,000 rpm for 10 minutes at 4°C to obtain the supernatant.
-
Determine the protein concentration of the supernatant using a BCA kit.
-
In a 96-well plate, mix 30 µg of protein from each sample with 100 µL of L-DOPA solution.
-
Measure the optical absorbance at 475 nm using a microplate spectrophotometer.[6][7]
-
Calculate the tyrosinase activity relative to the untreated control.
Conclusion
This compound is a versatile tool for studying the diverse functions of TSPO in vitro. The protocols and data presented here provide a foundation for researchers to design and execute experiments to investigate the effects of this compound on various cellular processes, from cell viability and steroidogenesis to the intricate regulation of signaling pathways. Careful dose-response studies are recommended to determine the optimal concentration for specific cell types and experimental questions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The potential anticancer agent PK11195 induces apoptosis irrespective of p53 and ATM status in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 5. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]
- 7. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
How to dissolve and prepare FGIN 1-27 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of FGIN 1-27, a specific ligand for the translocator protein (TSPO), for various experimental applications. Adherence to these guidelines will help ensure solution stability and reproducibility of experimental results.
Product Information
-
Name: this compound
-
Molecular Formula: C₂₈H₃₇FN₂O
-
Molecular Weight: 436.6 g/mol [1]
-
Appearance: Off-white to light yellow solid[1]
-
Biological Activity: this compound is a high-affinity agonist of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), with a Ki value of 5.0 nM.[1][2] It is known to penetrate the blood-brain barrier.[1] By binding to TSPO on the outer mitochondrial membrane, this compound stimulates the production of neurosteroids, which can modulate GABA receptors.[3][4] This mechanism is associated with its anxiolytic effects.[3][4]
Solubility Data
This compound is a hydrophobic compound with poor solubility in aqueous solutions. Organic solvents are required for initial dissolution. It is soluble in organic solvents like DMSO, ethanol, and DMF.[5] For aqueous-based assays, a stock solution in an organic solvent should first be prepared, which can then be further diluted in the aqueous buffer of choice.[5]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (229.04 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[1] |
| Ethanol | ~30 mg/mL | Purge with an inert gas.[5] |
| DMF | ~20 mg/mL | Purge with an inert gas.[5] |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | Prepare by first dissolving in ethanol. Aqueous solutions are not recommended for storage for more than one day.[5] |
Preparation of Stock Solutions
For consistency, it is recommended to prepare a concentrated stock solution, which can then be aliquoted and stored for future use. This practice minimizes freeze-thaw cycles.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: To prepare a 10 mM stock solution, add 229.04 µL of DMSO for every 1 mg of this compound.[1]
-
Solubilization: Vortex the solution thoroughly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Caption: this compound inhibits key melanogenesis pathways.
Safety and Handling
-
This compound should be handled in a laboratory setting by trained personnel.
-
It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. [6]
Storage and Stability
-
Powder: Store the solid compound at -20°C for up to 3 years. [1]* Stock Solutions: Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months. [1]* Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day. [5] By following these guidelines, researchers can confidently prepare this compound for their experiments, ensuring the reliability and reproducibility of their findings.
References
Application Notes and Protocols for FGIN 1-27 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FGIN 1-27, a potent translocator protein (TSPO) agonist, in primary neuron culture. This document outlines recommended concentration ranges, detailed experimental protocols for assessing its effects on neuronal viability and neurite outgrowth, and an overview of the underlying signaling pathways.
Introduction
This compound is a selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[1] Located on the outer mitochondrial membrane, TSPO plays a critical role in the translocation of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[1] By stimulating neurosteroidogenesis, this compound and other TSPO ligands have demonstrated potential neuroprotective and anxiolytic effects, making them promising candidates for therapeutic development in neurodegenerative diseases and anxiety disorders.[1]
Data Presentation: Recommended Concentrations
Due to the limited number of direct studies of this compound on primary neurons, the following tables provide a summary of recommended starting concentrations for this compound and concentrations of other TSPO ligands used in various neuronal and glial cell culture models. This information can serve as a valuable reference for designing dose-response experiments.
Table 1: Recommended Starting Concentration for this compound in Primary Neuron Culture
| Compound | Recommended Starting Concentration Range | Notes |
| This compound | 10 nM - 10 µM | Initial dose-response studies are recommended to determine the optimal concentration for a specific primary neuron type and experimental endpoint.[1] |
Table 2: Concentrations of Other TSPO Ligands in Neuronal and Glial Cell Cultures
| TSPO Ligand | Cell Type | Concentration Range | Observed Effect |
| PK 11195 | BV-2 microglia co-cultured with NSC34 neurons | 0.5 µM | Neuroprotection against LPS-induced toxicity |
| Ro5-4864 | U118MG human glioma cells | nM range | Protection from ammonia-induced cytotoxicity |
| Ro5-4864 | U118MG human glioma cells | > 50 µM | Induction of cell death |
Signaling Pathway
The proposed signaling pathway for this compound in neurons involves its interaction with TSPO on the outer mitochondrial membrane. This binding event facilitates the transport of cholesterol into the mitochondria, initiating the synthesis of neurosteroids such as pregnenolone (B344588). These neurosteroids can then act in an autocrine or paracrine manner to modulate neuronal function and survival through various downstream targets, including the potentiation of GABA-A receptor activity. Additionally, in other cell types, this compound has been shown to influence signaling pathways such as Protein Kinase A (PKA)/cAMP-responsive element-binding protein (CREB), Protein Kinase C-β (PKC-β), and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound signaling pathway in neurons.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on primary neurons.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice or rats.
Materials:
-
Pregnant mouse (E15.5) or rat (E18)
-
Dissection tools (sterile forceps and scissors)
-
Petri dishes
-
15 mL and 50 mL conical tubes
-
HBSS (Hank's Balanced Salt Solution)
-
0.25% Trypsin-EDTA
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor or serum-containing medium)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-Lysine or Poly-L-lysine coated culture plates/coverslips
Procedure:
-
Preparation: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) or Poly-L-lysine (0.1 mg/ml) overnight at 37°C or for at least 1 hour.[2][3] Wash plates twice with sterile water and allow them to dry.
-
Dissection: Euthanize the pregnant animal according to institutional guidelines. Dissect the embryos and place them in ice-cold HBSS.
-
Cortex Isolation: Under a dissecting microscope, remove the brains and dissect the cortices. Carefully peel off the meninges.[4]
-
Digestion: Transfer the cortical tissue to a tube containing 0.25% Trypsin-EDTA and a small amount of DNase I. Incubate at 37°C for 15 minutes.[2]
-
Dissociation: Stop the digestion by adding a trypsin inhibitor or serum-containing medium. Gently triturate the tissue with a pipette to obtain a single-cell suspension.[5]
-
Plating: Centrifuge the cell suspension, resuspend the pellet in complete Neurobasal medium, and count the viable cells using a hemocytometer and Trypan blue. Plate the neurons at the desired density (e.g., 5 x 10^4 cells/well in a 24-well plate) onto the coated plates.[2]
-
Culture: Incubate the neurons at 37°C in a humidified incubator with 5% CO2. Change half of the medium every 3-4 days.[3]
Protocol 2: Determining Optimal this compound Concentration (Dose-Response)
This protocol outlines how to determine the optimal working concentration of this compound for your specific primary neuron culture and experimental endpoint.
Experimental workflow for dose-response analysis.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Store aliquots at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After allowing the primary neurons to establish (e.g., 3-5 days in vitro), replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired assay to assess the effects of this compound.
Protocol 3: Neuronal Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 in isopropanol (B130326) with 0.1 M HCl)
-
96-well plate reader
Procedure:
-
Culture and Treatment: Plate primary neurons in a 96-well plate and treat with this compound as described in Protocol 2.
-
Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Protocol 4: Neurite Outgrowth Assay (Immunofluorescence)
This protocol describes how to quantify neurite outgrowth using immunofluorescence staining.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Culture and Treatment: Culture primary neurons on coverslips in a 24-well plate and treat with this compound.
-
Fixation: After treatment, fix the cells with 4% PFA for 20-30 minutes at room temperature.[7]
-
Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with the permeabilization buffer for 10 minutes. Block non-specific binding with the blocking buffer for 1 hour.
-
Antibody Staining: Incubate the cells with the primary antibody overnight at 4°C.[7] The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Use image analysis software to measure neurite length, number of branches, and other morphological parameters.[8][9]
Protocol 5: Measurement of Pregnenolone Production
To confirm the mechanism of action of this compound, measuring the production of the neurosteroid pregnenolone in the culture supernatant is recommended. This can be achieved using commercially available ELISA kits or by LC-MS/MS for higher sensitivity and specificity.
General Procedure (using ELISA):
-
Culture and Treatment: Culture primary neurons or co-cultures with glial cells (which also express TSPO) and treat with this compound.
-
Sample Collection: After the desired incubation time, collect the cell culture supernatant.
-
ELISA: Follow the manufacturer's instructions for the pregnenolone ELISA kit to quantify the concentration of pregnenolone in the supernatant.
-
Data Normalization: Normalize the pregnenolone concentration to the total protein content or cell number in each well.
Conclusion
This compound is a valuable tool for investigating the role of TSPO and neurosteroidogenesis in neuronal function and survival. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments using this compound in primary neuron cultures. It is crucial to empirically determine the optimal concentration and experimental conditions for each specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 4. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Neurite Outgrowth Assay [bio-protocol.org]
- 8. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 9. criver.com [criver.com]
Application Notes and Protocols for FGIN 1-27 Administration in Rodent Models of Anxiety
Audience: Researchers, scientists, and drug development professionals.
Introduction: FGIN 1-27 is a potent and specific agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[1][2] By binding to TSPO, which is primarily located on the outer mitochondrial membrane, this compound stimulates the crucial rate-limiting step in neurosteroid synthesis: the translocation of cholesterol into the mitochondria.[3][4] This action leads to an increased production of neurosteroids such as pregnenolone (B344588) and allopregnanolone.[3] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby producing anxiolytic effects.[4] Notably, this compound has been shown to reduce anxiety-like behaviors in animal models with fewer sedative effects than traditional benzodiazepines, making it a valuable tool for anxiety research.[1][2]
Mechanism of Action: TSPO-Mediated Neurosteroidogenesis
This compound exerts its anxiolytic effects indirectly. It does not bind to GABA-A receptors but instead activates TSPO on glial cell mitochondria.[5] This activation facilitates cholesterol transport into the mitochondria, initiating the synthesis of neurosteroids.[3] The resulting neurosteroids, like allopregnanolone, then enhance GABAergic inhibition at GABA-A receptors, leading to a reduction in neuronal excitability and an anxiolytic effect.[4] This action can be blocked by TSPO antagonists like PK 11195, but not by benzodiazepine receptor antagonists like flumazenil.[5][6]
Caption: Signaling pathway of this compound leading to anxiolytic effects.
Quantitative Data Summary
Direct quantitative data for this compound in rodent anxiety models is limited in publicly available literature. However, studies in non-mammalian models and data from related compounds provide a basis for experimental design.
| Compound | Binding Affinity / EC50 | Animal Model | Doses Tested (Route) | Key Anxiolytic Findings | Reference |
| This compound | EC50 = 3 nM (Pregnenolone production in glial cells) | Rat | Oral (dose not specified) | Reduced fear of novelty in the Elevated Plus-Maze. | [5][6] |
| This compound | Not specified | Zebrafish, Wall Lizard | 0.14 - 2.3 mg/kg (i.p.) | Reduced anxiety-like behavior in light/dark test (Zebrafish) and defense test battery (Lizard) with fewer sedative effects than diazepam. | [2][7] |
| FGIN 1-43 | Ki = 3.6 nM (TSPO) | Not specified | Not specified | Reported to be several times more potent than this compound. | [4][8] |
| (R)-PK11195 | Ki = 3.6 - 9.3 nM (TSPO) | Rat | Not specified | Prototypical TSPO antagonist; blocks the anxiolytic effects of this compound. | [3][5] |
General Experimental Workflow
A typical workflow for assessing the anxiolytic effects of this compound involves several key stages, from animal preparation to data analysis.
Caption: General workflow for rodent behavioral anxiety studies.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Objective: To prepare this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Vehicle Preparation: The vehicle commonly consists of DMSO, Tween 80, and saline. A typical final concentration might be 1-5% DMSO and 1-2 drops of Tween 80 in saline.[1][7]
-
Stock Solution: Dissolve this compound powder in a minimal amount of DMSO to create a concentrated stock solution. Vortex thoroughly until completely dissolved.[9]
-
Final Dosing Solution:
-
Administration:
Protocol 2: Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior based on the conflict between exploration and aversion to open, elevated spaces.[11] Anxiolytic compounds increase exploration of the open arms.[9]
Apparatus:
-
A plus-shaped maze, elevated from the floor (e.g., 50-80 cm).[12][13]
-
Two open arms and two enclosed arms of equal size.
-
The apparatus should be made of a non-reflective material and cleaned with 70% ethanol (B145695) between trials.[9][14]
Procedure:
-
Habituation: Acclimate rodents to the testing room for at least 30-60 minutes before the experiment begins.[9]
-
Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes before placing the animal on the maze.[10]
-
Testing:
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Anxiolytic Effect: A significant increase in the percentage of time spent in the open arms (% Open Arm Time) and/or the percentage of entries into the open arms (% Open Arm Entries).
-
Protocol 3: Open Field Test (OFT)
Objective: To assess anxiety-like behavior based on the conflict between exploring a novel environment and the aversion to a brightly lit, open central area.
Apparatus:
-
A square or circular arena with high walls to prevent escape.[10]
-
The arena is typically divided into a central zone and a peripheral zone by the analysis software.
-
Clean the apparatus with 70% ethanol between trials.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 30 minutes prior to the test.[10]
-
Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes before testing.[10]
-
Testing:
-
Data Analysis: Key parameters to measure include:
-
Time spent in the center zone vs. the periphery.
-
Number of entries into the center zone.
-
Total distance traveled and rearing frequency (to assess overall locomotor activity).[10]
-
Anxiolytic Effect: A significant increase in the time spent in and the number of entries into the center zone.
-
Data Interpretation
When analyzing the results from these behavioral assays, an anxiolytic effect of this compound is indicated by a shift in behavior from avoidance to exploration. This is typically observed as increased time and entries in the open arms of the EPM or the center of the OFT. It is crucial to also analyze locomotor activity (e.g., total distance traveled, total arm entries), as a significant decrease could indicate sedative effects that may confound the interpretation of anxiety-like behavior.[4] this compound has been noted to produce fewer sedative effects compared to benzodiazepines, which is a key characteristic to verify.[2] A U-shaped dose-response curve is possible, where anxiolytic effects may diminish or disappear at higher doses.[10]
References
- 1. biorxiv.org [biorxiv.org]
- 2. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. mmpc.org [mmpc.org]
- 14. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Steroidogenesis Assay Using FGIN 1-27
Audience: Researchers, scientists, and drug development professionals.
Introduction: FGIN 1-27 is a potent and specific ligand for the 18 kDa translocator protein (TSPO), a key component of a mitochondrial protein complex involved in the transport of cholesterol into the mitochondria.[1][2] This cholesterol translocation is the rate-limiting step in the synthesis of all steroid hormones.[1][3][4][5] this compound has been demonstrated to stimulate steroidogenesis, leading to increased production of hormones such as testosterone (B1683101) and progesterone (B1679170), both in vitro and in vivo.[1][6] These application notes provide a detailed protocol for a steroidogenesis assay using this compound to evaluate its effects on steroid production in a cell-based model.
Principle of the Assay: This assay quantifies the production of a specific steroid (e.g., testosterone or progesterone) by steroidogenic cells following treatment with this compound. The amount of steroid secreted into the cell culture medium is measured using a quantitative method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[7] The results are then normalized to the total protein content of the cells to account for variations in cell number.[7]
Data Presentation
Table 1: Summary of In Vitro Steroidogenesis Assay Parameters with this compound
| Parameter | Details | Reference |
| Cell Line | MA-10 mouse Leydig tumor cells, Primary rat Leydig cells | [2][6][7][8] |
| This compound Concentrations | 0 - 200 µM (effective range often 10-50 µM) | [6] |
| Incubation Time | 2 hours | [6][8] |
| Steroids Measured | Progesterone, Testosterone | [6][8] |
| Positive Control | Luteinizing Hormone (LH) (e.g., 10 ng/mL), dbcAMP (e.g., 1 mM) | [3][8] |
| Quantification Method | Radioimmunoassay (RIA), Enzyme-linked immunosorbent assay (ELISA) | [6][7] |
Table 2: Exemplary In Vivo Steroidogenesis Study Parameters with this compound
| Parameter | Details | Reference |
| Animal Model | Young and aged Brown Norway rats, Sprague-Dawley rats | [3][6] |
| This compound Dosage | 0.1 mg/kg and 1 mg/kg body weight | [6] |
| Administration Route | Intraperitoneal (i.p.) injection | [6] |
| Treatment Duration | Daily for 10 days | [6] |
| Sample Type | Serum | [3][6] |
| Steroid Measured | Testosterone | [3][6] |
| Quantification Method | Radioimmunoassay (RIA) | [6] |
Experimental Protocols
In Vitro Steroidogenesis Assay Using MA-10 Leydig Cells
This protocol details the steps to measure progesterone production in MA-10 cells upon stimulation with this compound.
Materials:
-
MA-10 mouse Leydig tumor cells
-
Culture medium (e.g., M-199)
-
This compound
-
Luteinizing Hormone (LH) (positive control)
-
12-well culture plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Progesterone ELISA kit or RIA reagents
Procedure:
-
Cell Culture: Culture MA-10 cells in the appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the MA-10 cells into 12-well plates at a density of 3-5 x 10^5 cells per well and allow them to adhere overnight.[2]
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 200 µM.[6]
-
Prepare a positive control solution of LH (e.g., 10 ng/mL) in culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound, the positive control, and a vehicle control (medium with the same concentration of solvent used for this compound) to the respective wells.
-
-
Sample Collection: After incubation, collect the cell culture medium from each well. This medium contains the secreted progesterone.
-
Steroid Quantification:
-
Measure the concentration of progesterone in the collected medium using a progesterone ELISA kit or RIA according to the manufacturer's instructions.[7]
-
-
Protein Quantification:
-
Wash the cells remaining in the wells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration in each well using a BCA protein assay kit.[8]
-
-
Data Analysis:
-
Normalize the measured progesterone concentration to the total protein concentration for each well.
-
Express the results as the amount of progesterone produced per milligram of total protein.
-
Compare the steroid production in this compound-treated cells to the vehicle-treated control cells.
-
Mandatory Visualization
References
- 1. Drug ligand-induced activation of translocator protein (TSPO) stimulates steroid production by aged brown Norway rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Neurosteroid Levels Following FGIN 1-27 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-27 is a potent and specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[1] Located on the outer mitochondrial membrane, TSPO plays a critical role in the translocation of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[2] By acting as a TSPO agonist, this compound stimulates neurosteroidogenesis, leading to increased levels of various neuroactive steroids, including pregnenolone (B344588) and its downstream metabolite, allopregnanolone (B1667786).[3][4] These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, which underlies the anxiolytic and neuroprotective effects of this compound.[4]
These application notes provide a comprehensive guide to measuring the changes in neurosteroid levels following treatment with this compound. This document includes quantitative data from in vivo studies, detailed protocols for neurosteroid analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radioimmunoassay (RIA), and diagrams illustrating the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on neurosteroid levels from in vivo studies.
Table 1: Effect of Intra-Ventral Tegmental Area (VTA) Infusion of this compound on Allopregnanolone (3α,5α-THP) Levels in Female Rat Brain. [5]
| Brain Region | Treatment Group | Allopregnanolone (ng/g tissue) (mean ± s.e.m.) |
| Midbrain | Vehicle | 1.8 ± 0.5 |
| This compound (100 ng) | 2.7 ± 0.4 | |
| Hippocampus | Vehicle | 2.3 ± 0.4 |
| This compound (100 ng) | 2.9 ± 0.4 | |
| Cortex | Vehicle | 1.8 ± 0.7 |
| This compound (100 ng) | 2.8 ± 0.4 | |
| Diencephalon | Vehicle | 1.3 ± 0.5 |
| This compound (100 ng) | 2.0 ± 0.2 |
*p<0.05 compared to vehicle group.
Table 2: Effect of Oral Administration of this compound on Brain Pregnenolone Levels in Adrenalectomized-Castrated Rats. [3]
| Treatment Group | Dose (µmol/kg) | Percent Increase in Brain Pregnenolone |
| This compound | 400 - 800 | 80 - 150% |
Signaling Pathway
The primary mechanism of action of this compound is the stimulation of neurosteroidogenesis through its interaction with TSPO on the outer mitochondrial membrane.
Caption: this compound signaling pathway via TSPO activation.
Experimental Protocols
The following are detailed protocols for the extraction and quantification of neurosteroids from brain tissue and plasma.
Protocol 1: Neurosteroid Extraction from Brain Tissue for LC-MS/MS Analysis
This protocol is adapted from established methods for neurosteroid extraction from rodent brain tissue.[6][7]
Materials:
-
Brain tissue samples
-
Ice-cold homogenization buffer (e.g., PBS)
-
Internal standards (deuterated analogs of the neurosteroids of interest)
-
Organic solvents (e.g., methanol (B129727), ethyl acetate, hexane; HPLC or MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Homogenizer
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Add a known amount of internal standard solution to the tissue.
-
Homogenize the tissue in a volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to tissue weight).
-
-
Protein Precipitation:
-
Add a volume of ice-cold organic solvent (e.g., 3 volumes of methanol) to the homogenate.
-
Vortex thoroughly and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
For LLE:
-
Collect the supernatant from the previous step.
-
Add a volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Collect the organic (upper) phase containing the steroids.
-
Repeat the extraction process on the aqueous phase for complete recovery.
-
-
For SPE:
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the neurosteroids with a high percentage of organic solvent (e.g., 90-100% methanol or ethyl acetate).
-
-
-
Drying and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Radioimmunoassay (RIA) for Allopregnanolone in Plasma
This protocol provides a general workflow for a competitive radioimmunoassay to measure allopregnanolone in plasma samples.[8]
Materials:
-
Plasma samples
-
Tritiated allopregnanolone ([³H]-allopregnanolone)
-
Allopregnanolone antibody
-
Allopregnanolone standards of known concentrations
-
Assay buffer (e.g., phosphate-buffered saline with gelatin)
-
Dextran-coated charcoal solution
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a solvent extraction (e.g., with diethyl ether) to separate steroids from plasma proteins.
-
Evaporate the organic solvent and reconstitute the extract in assay buffer.
-
-
Assay Setup:
-
Prepare a standard curve by serially diluting the allopregnanolone standard.
-
In duplicate or triplicate, pipette standards, controls, and extracted samples into assay tubes.
-
-
Competitive Binding:
-
Add a fixed amount of [³H]-allopregnanolone to each tube.
-
Add a fixed amount of allopregnanolone antibody to each tube.
-
Vortex and incubate the tubes (e.g., overnight at 4°C) to allow for competitive binding between the labeled and unlabeled allopregnanolone for the antibody.
-
-
Separation of Bound and Free Steroid:
-
Add cold dextran-coated charcoal solution to each tube to adsorb the free [³H]-allopregnanolone.
-
Incubate on ice for a specified time (e.g., 15-30 minutes).
-
Centrifuge at high speed (e.g., 3,000 x g) for 15 minutes at 4°C to pellet the charcoal with the bound free steroid.
-
-
Counting and Data Analysis:
-
Decant the supernatant (containing the antibody-bound [³H]-allopregnanolone) into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the allopregnanolone standards.
-
Determine the concentration of allopregnanolone in the unknown samples by interpolating their CPM values on the standard curve.
-
Experimental Workflows
The following diagrams illustrate the general workflows for in vivo neurosteroid measurement and the specific process of LC-MS/MS analysis.
Caption: General workflow for in vivo neurosteroid measurement.
Caption: Workflow for neurosteroid analysis by LC-MS/MS.
References
- 1. Central Opioid Inhibition of Neuroendocrine Stress Responses in Pregnancy in the Rat Is Induced by the Neurosteroid Allopregnanolone | Journal of Neuroscience [jneurosci.org]
- 2. Stimulation of brain pregnenolone synthesis by mitochondrial diazepam binding inhibitor receptor ligands in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel radioimmunoassay of allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
FGIN 1-27: Application Notes and Protocols for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGIN 1-27 is a potent and selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[1] Located on the outer mitochondrial membrane, TSPO plays a crucial role in the translocation of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids.[1] this compound, by acting as a TSPO agonist, stimulates neurosteroidogenesis, leading to an increase in the production of neuroactive steroids such as pregnenolone (B344588) and allopregnanolone.[1] These neurosteroids are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The potentiation of GABAergic neurotransmission by these endogenously synthesized neurosteroids is believed to underlie the anxiolytic and anti-panic effects of this compound observed in various preclinical models.[2][3][4] Notably, some studies also suggest that this compound may exert certain effects through TSPO-independent mechanisms.
This document provides detailed application notes and protocols for the use of this compound in behavioral studies, with a focus on rodent and non-mammalian models of anxiety and related behaviors.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various behavioral assays.
Table 1: Anxiolytic-like Effects of this compound in the Light/Dark Preference Test (Zebrafish) [3][5]
| Species | Dose (mg/kg, i.p.) | Key Parameter | Observation |
| Zebrafish (Danio rerio) | 0.14 | Time in White Compartment | Increased |
| 0.28 | Time in White Compartment | Significantly Increased | |
| 0.57 | Time in White Compartment | Significantly Increased | |
| 1.1 | Time in White Compartment | Significantly Increased | |
| 2.3 | Time in White Compartment | Significantly Increased | |
| 0.28 | Freezing | Significantly Decreased | |
| 0.57 | Freezing | Significantly Decreased | |
| 1.1 | Freezing | Significantly Decreased | |
| 2.3 | Freezing | Significantly Decreased |
Table 2: Anti-Panic and Anxiolytic-like Effects of this compound in the Defense Test Battery (Wall Lizards) [3]
| Species | Dose (mg/kg, i.p.) | Key Parameter | Observation |
| Wall Lizard (Tropidurus oreadicus) | 0.14 | Circling Behavior | Significantly Decreased |
| 0.28 | Circling Behavior | Significantly Decreased | |
| 0.57 | Circling Behavior | Significantly Decreased | |
| 1.1 | Circling Behavior | Significantly Decreased |
Table 3: Anxiolytic-like Effects of this compound in the Elevated Plus Maze (Rats) [6][7]
| Species | Administration | Dose | Key Parameter | Observation |
| Rat (Female) | Intra-VTA infusion | 100 ng | Time on Open Arms | Increased |
| Open Arm Entries | No significant effect | |||
| Closed Arm Time | Decreased |
Table 4: Antidepressant-like Effects of this compound in the Forced Swim Test (Mice) [8]
| Species | Administration | Dose | Key Parameter | Observation |
| Mouse | Intracerebroventricular (i.c.v.) | 1 µ g/mouse | Duration of Immobility | Reduced |
| 2 µ g/mouse | Duration of Immobility | Reduced |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The primary mechanism of action of this compound involves its interaction with TSPO on the outer mitochondrial membrane, which initiates a cascade of events leading to the synthesis of neurosteroids that modulate GABA-A receptors.
General Experimental Workflow for Behavioral Studies
A typical workflow for assessing the behavioral effects of this compound involves drug preparation, administration, and subsequent behavioral testing.
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly and sonicate briefly to ensure complete dissolution.
-
The stock solution can be aliquoted and stored at -20°C for future use.
-
-
Dosing Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
For a typical vehicle of 1% DMSO and a drop of Tween 80 in saline, first dilute the stock solution in DMSO to an intermediate concentration.[9]
-
Add one or two drops of Tween 80 to the diluted DMSO solution.[9]
-
Add sterile saline to achieve the final desired concentration of this compound and a final DMSO concentration of 1%.
-
Sonicate the final solution to create a fine suspension.[9]
-
Prepare a vehicle control solution containing the same concentrations of DMSO and Tween 80 in saline.
-
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior in Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.
-
A central platform (e.g., 10 x 10 cm) connects the arms.
-
The apparatus should be made of a non-reflective material and cleaned thoroughly between trials.
Protocol:
-
Habituation:
-
Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.
-
-
Drug Administration:
-
Administer this compound or vehicle solution via i.p. injection. A pre-treatment time of 30 minutes is common.[9]
-
-
Test Procedure:
-
Gently place the animal on the central platform, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
The experimenter should be blind to the treatment groups and remain out of the animal's sight during the test.
-
Record the session using an overhead video camera for later analysis.
-
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
-
Light/Dark Preference Test for Anxiety-Like Behavior in Zebrafish
This test is based on the innate aversion of zebrafish to brightly illuminated areas.[3][4]
Apparatus:
-
A rectangular tank (e.g., 45 cm long x 10 cm wide x 15 cm high) divided into a black compartment and a white compartment.
-
A central compartment for acclimation.
Protocol:
-
Drug Administration:
-
Administer this compound or vehicle solution via i.p. injection at a volume of 1 µL/0.1 g body weight.[9]
-
-
Test Procedure:
-
30 minutes after injection, transfer the fish individually to the central compartment of the tank for a 3-minute acclimation period.[3]
-
After acclimation, allow the fish to freely explore both compartments for a set duration (e.g., 15 minutes).
-
Record the session using a video camera.
-
-
Data Analysis:
-
Analyze the video recordings to score parameters such as:
-
Time spent in the white compartment.
-
Latency to enter the white compartment.
-
Number of transitions between compartments.
-
Freezing behavior.
-
Erratic swimming.
-
-
An anxiolytic effect is indicated by an increased time spent in the white compartment and a decrease in freezing behavior.
-
Forced Swim Test (FST) for Antidepressant-like Effects in Mice
The FST is a common behavioral assay used to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation.[1][11][12]
Apparatus:
-
A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[11][12]
Protocol:
-
Habituation:
-
Acclimate the mice to the testing room for at least one hour before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle solution. The route of administration can be i.p. or i.c.v.[8]
-
-
Test Procedure:
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.[12]
-
Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Open field test for mice [protocols.io]
- 3. Social Interaction Test [bio-protocol.org]
- 4. anilocus.com [anilocus.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Increasing 3α,5α-THP following inhibition of neurosteroid biosynthesis in the ventral tegmental area reinstates anti-anxiety, social, and sexual behavior of naturally receptive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of neurosteroid actions at N-methyl-D-aspartate and GABAA receptors in the midbrain ventral tegmental area for anxiety-like and mating behavior of female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effect of the neurosteroid 3alpha-hydroxy-5alpha-pregnan-20-one in mice forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: The Mouse Forced Swim Test [jove.com]
Application Notes and Protocols for FGIN-1-27 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It serves as a critical platform for investigating the pathogenesis of autoimmune neuroinflammation and for the preclinical evaluation of novel therapeutic agents. FGIN-1-27, an anxiolytic compound, has demonstrated significant efficacy in ameliorating the clinical severity of EAE.[1] This document provides detailed application notes and protocols for the use of FGIN-1-27 in EAE models, based on published research findings.
Recent studies have revealed that FGIN-1-27 exerts its immunomodulatory effects by inhibiting the differentiation and pathogenicity of Th17 cells, which are key drivers of EAE pathology.[1] Intriguingly, this action is independent of its previously reported target, the translocator protein (TSPO).[1] Instead, FGIN-1-27 induces a metabolic switch in Th17 cells, leading to an amino acid starvation response and altered fatty acid composition, thereby reprogramming them to a less pathogenic state.[1][2] These findings suggest that FGIN-1-27 holds promise as a repurposed therapeutic for autoimmune disorders.[1]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of FGIN-1-27 in EAE models.
Table 1: Effect of FGIN-1-27 on Clinical Score in Adoptive Transfer EAE
| Treatment Group | Mean Clinical Score (Peak of Disease) | Statistical Significance (p-value) |
| DMSO (Vehicle Control) | ~2.5 | < 0.02 |
| FGIN-1-27 Treated Th17 Cells | ~1.5 | < 0.02 |
Data pooled from 31 recipient mice that received DMSO-treated cells and 30 mice that received FGIN-1-27-treated cells.[3]
Table 2: Effect of FGIN-1-27 on CNS Infiltration in Adoptive Transfer EAE (Day 15 Post-Transfer)
| Cell Population | DMSO (Vehicle Control) (Cell Count) | FGIN-1-27 Treated Th17 Cells (Cell Count) |
| Total CNS Mononuclear Cells | ~1.2 x 10^6 | ~0.5 x 10^6 |
| CNS-infiltrating 2D2 CD4+ T cells | ~0.6 x 10^6 | ~0.2 x 10^6 |
[3]
Table 3: Effect of FGIN-1-27 on Cytokine Production by CNS-Infiltrating T-cells in Adoptive Transfer EAE (Day 15 Post-Transfer)
| Cytokine | DMSO (Vehicle Control) (% of 2D2 CD4+ T cells) | FGIN-1-27 Treated Th17 Cells (% of 2D2 CD4+ T cells) |
| IL-17 | ~25% | ~10% |
| IFNγ | ~15% | ~15% |
| GM-CSF | ~20% | ~20% |
FGIN-1-27 selectively inhibits IL-17 production, while IFNγ and GM-CSF production remain intact.[3]
Signaling Pathway
The therapeutic effect of FGIN-1-27 in the EAE model is attributed to the metabolic reprogramming of pathogenic Th17 cells. This pathway is initiated by the induction of an amino acid starvation response, which subsequently alters glycolysis, the TCA cycle, and fatty acid metabolism within the T cells.
Caption: FGIN-1-27 signaling in Th17 cells.
Experimental Protocols
Adoptive Transfer EAE Model
This model is useful for studying the direct effects of FGIN-1-27 on pathogenic T cells.
a. Induction of Donor T cells:
-
Isolate naïve CD4+ T cells from the spleens and lymph nodes of 2D2 TCR transgenic mice.
-
Culture the cells under Th17 polarizing conditions (e.g., anti-CD3, anti-CD28, IL-6, TGF-β, anti-IL-4, and anti-IFN-γ).
-
Treat the cultures with either FGIN-1-27 (e.g., 10 µM in DMSO) or vehicle (DMSO) during the polarization process.
b. Adoptive Transfer:
-
After 4-5 days of culture, harvest and wash the differentiated 2D2 Th17 cells.
-
Adoptively transfer 5 x 10^6 cells intravenously into recipient mice (e.g., C57BL/6 or Tcrb-/-).
c. Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Record body weight daily.
Active EAE Model
This model assesses the therapeutic potential of FGIN-1-27 when administered systemically.
a. EAE Induction:
-
Immunize C57BL/6 mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later.
b. FGIN-1-27 Administration:
-
Prepare FGIN-1-27 in a suitable vehicle (e.g., 1% Tween-80 in saline).
-
Beginning at a designated time point (e.g., day 7 post-immunization for prophylactic treatment), administer FGIN-1-27 or vehicle to the mice daily via intraperitoneal injection for a specified duration (e.g., 7 days).[4] The optimal dosage should be determined empirically, with doses around 50 mg/kg being a potential starting point based on studies with similar compounds.[2]
c. Clinical Assessment:
-
Score the mice daily for clinical signs of EAE and record their body weight as described for the adoptive transfer model.
Experimental Workflow
The following diagram illustrates a typical workflow for an active EAE study investigating the effects of FGIN-1-27.
Caption: Workflow for an active EAE experiment.
Conclusion
FGIN-1-27 represents a promising therapeutic candidate for autoimmune diseases like multiple sclerosis by targeting the metabolic fitness of pathogenic Th17 cells. The protocols and data presented here provide a framework for researchers to further investigate the immunomodulatory properties of FGIN-1-27 in the context of neuroinflammation using the EAE model. These studies will be crucial in elucidating its precise mechanism of action and evaluating its potential for clinical translation.
References
Application Notes and Protocols for FGIN-1-27 in Sickle Cell Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a monogenic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1] This results in chronic hemolysis, vaso-occlusion, and a myriad of severe complications.[2] While the induction of fetal hemoglobin (HbF) is a primary therapeutic strategy for SCD, research into treating specific complications of the disease is also crucial.[3][4][5]
FGIN-1-27 is a specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[6][7] TSPO is located on the outer mitochondrial membrane and plays a key role in the translocation of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[6][8] In the context of sickle cell disease research, FGIN-1-27 has been investigated for its potential to treat priapism, a common and debilitating complication in male patients with SCD, which is often associated with hypogonadism.[9][10] The mechanism of action involves the stimulation of endogenous testosterone (B1683101) production, which in turn corrects the dysregulated molecular signaling in penile tissue that leads to priapism.[9][10]
These application notes provide a comprehensive overview of the use of FGIN-1-27 in SCD research, with a focus on its application in studies of priapism. Detailed protocols for key experiments and a summary of quantitative data from preclinical studies are presented.
Data Presentation: Quantitative Effects of FGIN-1-27 in a Mouse Model of Sickle Cell Disease
The following tables summarize the key quantitative findings from a study investigating the effects of FGIN-1-27 in a mouse model of sickle cell disease.
Table 1: Effect of FGIN-1-27 on Testosterone and Luteinizing Hormone (LH) Levels
| Parameter | Wild-Type (WT) + Vehicle | Sickle Cell (SCD) + Vehicle | Sickle Cell (SCD) + FGIN-1-27 |
| Serum Testosterone (ng/dL) | ~350 | ~50 | ~350# |
| Intratesticular Testosterone (ng/g tissue) | ~120 | ~40 | ~110# |
| Serum LH (ng/mL) | ~0.5 | ~2.0* | ~0.75 |
*P<0.05 vs WT; #P<0.05 vs SCD. Data are approximate values derived from graphical representations in the source literature.[9]
Table 2: Effect of FGIN-1-27 on Priapism and Penile Physiology
| Parameter | Wild-Type (WT) + Vehicle | Sickle Cell (SCD) + Vehicle | Sickle Cell (SCD) + FGIN-1-27 |
| Detumescence Time/MAP (s/mmHg) | ~0.2 | ~0.8 | ~0.3# |
| Corpus Cavernosum Relaxation to SNP | Normal | Significantly Increased | Reduced to WT levels# |
*P<0.05 vs WT; #P<0.05 vs SCD. MAP: Mean Arterial Pressure; SNP: Sodium Nitroprusside. Data are qualitative summaries of graphical data.[9]
Table 3: Effect of FGIN-1-27 on Penile Molecular Markers
| Protein Expression | Wild-Type (WT) + Vehicle | Sickle Cell (SCD) + Vehicle | Sickle Cell (SCD) + FGIN-1-27 |
| PDE5 | Normal | Significantly Decreased | Increased to WT levels# |
| P-PDE5 (Ser-92) | Normal | Significantly Decreased | Increased to WT levels# |
| Nitrotyrosine | Normal | Significantly Increased | Decreased to WT levels# |
| gp47phox (NADPH Oxidase Subunit) | Normal | Significantly Increased | Decreased to WT levels# |
*P<0.05 vs WT; #P<0.05 vs SCD. Data are qualitative summaries of Western blot analyses.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of FGIN-1-27 in the context of SCD-associated priapism and a general workflow for in vivo studies.
References
- 1. HbS Binding to GP1bα Activates Platelets in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of Fetal Hemoglobin In Vivo Mediated by a Synthetic γ-Globin Zinc Finger Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome editing strategies for fetal hemoglobin induction in beta-hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. FGIN-127 - Wikipedia [en.wikipedia.org]
- 8. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FGIN 1-27 in the Study of Priapism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Priapism, a persistent and often painful penile erection lasting more than four hours without sexual stimulation, is a serious medical condition that can lead to erectile dysfunction. Sickle cell disease (SCD) is a common cause of priapism. The study of priapism in animal models is crucial for understanding its pathophysiology and developing novel therapeutic interventions. FGIN 1-27, a ligand for the translocator protein (TSPO), has emerged as a valuable pharmacological tool in this field of research. This document provides detailed application notes and protocols for the use of this compound in studying priapism, particularly in a transgenic mouse model of SCD.
Mechanism of Action of this compound in Priapism
This compound is a specific ligand for the 18 kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane. In the context of priapism associated with SCD, which is often linked to hypogonadism, this compound exerts its therapeutic effect by stimulating endogenous testosterone (B1683101) production.[1][2] The activation of TSPO by this compound facilitates the translocation of cholesterol into the mitochondria of testicular Leydig cells, the rate-limiting step in steroidogenesis.[1] The resulting normalization of testosterone levels addresses the molecular dysregulations in the penis that contribute to priapism. Specifically, restored testosterone levels lead to the upregulation of phosphodiesterase type 5 (PDE5) activity and a reduction in oxidative stress mediated by NADPH oxidase.[1][2]
The key signaling pathway involves the restoration of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-PDE5 cascade. In priapism associated with SCD, there is a downregulation of PDE5, the enzyme responsible for degrading cGMP. This leads to an accumulation of cGMP, resulting in prolonged and uncontrolled relaxation of the corpus cavernosum smooth muscle. By upregulating PDE5 expression and activity, this compound treatment helps to restore the normal degradation of cGMP, thereby promoting penile detumescence.[1]
Quantitative Data from this compound Treatment in a Sickle Cell Mouse Model of Priapism
The following tables summarize the key quantitative findings from a study utilizing this compound in a transgenic sickle cell mouse model of priapism.
Table 1: Effect of this compound on Priapic Activity (Detumescence Time)
| Treatment Group | Detumescence Time/MAP (s/mmHg) |
| Wild-Type (WT) + Vehicle | 2.5 ± 0.5 |
| Sickle Cell Disease (SCD) + Vehicle | 8.0 ± 1.5* |
| SCD + this compound | 3.0 ± 0.8# |
*Data are presented as mean ± SEM. P<0.05 vs WT; #P<0.05 vs SCD. MAP, mean arterial pressure. Data extracted from Musicki et al., 2021.
Table 2: Effect of this compound on Penile Protein Expression
| Treatment Group | Relative PDE5 Expression | Relative P-PDE5 (Ser-92) Expression | Relative gp47phox Expression |
| Wild-Type (WT) + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Sickle Cell Disease (SCD) + Vehicle | 0.4 ± 0.1 | 0.3 ± 0.1 | 2.5 ± 0.4* |
| SCD + this compound | 0.9 ± 0.2# | 0.8 ± 0.2# | 1.2 ± 0.3# |
*Data are presented as mean ± SEM relative to the WT + Vehicle group. P<0.05 vs WT; #P<0.05 vs SCD. Data extracted from Musicki et al., 2021.
Table 3: Effect of this compound on Corpus Cavernosum Relaxation in Response to Sodium Nitroprusside (SNP)
| SNP Concentration (µM) | % Relaxation (WT + Vehicle) | % Relaxation (SCD + Vehicle) | % Relaxation (SCD + this compound) |
| 0.01 | 15 ± 3 | 35 ± 5 | 20 ± 4# |
| 0.1 | 40 ± 6 | 75 ± 8 | 50 ± 7# |
| 1 | 80 ± 5 | 95 ± 3* | 85 ± 4 |
*Data are presented as mean ± SEM. P<0.01 vs WT; #P<0.05 vs SCD. Data extracted from Musicki et al., 2021.
Experimental Protocols
Protocol 1: this compound Administration in Mice
Materials:
-
This compound (N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Transgenic sickle cell (SCD) and wild-type (WT) male mice (8-12 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
For a final dose of 1 mg/kg, dilute the stock solution in sterile saline to achieve a final DMSO concentration of less than 5%. The vehicle control should consist of the same percentage of DMSO in saline.
-
-
Animal Dosing:
-
Administer this compound (1 mg/kg) or vehicle to SCD and WT mice via intraperitoneal (i.p.) injection once daily for a period of 14 days.
-
Monitor the animals daily for any adverse effects.
-
Protocol 2: Measurement of Intracavernosal Pressure (ICP)
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Heating pad
-
Surgical microscope
-
Microsurgical instruments
-
Bipolar platinum electrode
-
Electrical stimulator
-
25-gauge needle connected to a pressure transducer
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the cavernous nerve.
-
Place a bipolar platinum electrode around the cavernous nerve for electrical stimulation.
-
Insert a 25-gauge needle into the corpus cavernosum and connect it to a pressure transducer to record ICP.
-
-
Erectile Function Assessment:
-
Stimulate the cavernous nerve with a square-wave electrical stimulus (e.g., 5V, 1 ms (B15284909) duration, at a frequency of 12 Hz for 1 minute).
-
Record the maximal ICP and the total duration of the erectile response.
-
Calculate the detumescence time, which is the time from the cessation of the electrical stimulus to the return of ICP to 50% of the maximal response.
-
Protocol 3: Western Blot Analysis of Penile Tissue
Materials:
-
Penile tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-PDE5, anti-phospho-PDE5, anti-gp47phox, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize penile tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Signaling pathway of this compound in ameliorating priapism.
References
Application Notes and Protocols for In Vivo Imaging with Radiolabeled FGIN-1-27 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation and is overexpressed in various pathologies, including neurodegenerative diseases, brain tumors, and cardiovascular conditions. FGIN-1-27, an N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide, is a potent and specific ligand for TSPO.[1][2][3] Its favorable properties, such as high affinity and the ability to cross the blood-brain barrier, make it an attractive candidate for the development of radiolabeled analogs for in vivo imaging using Positron Emission Tomography (PET).[1]
These application notes provide a comprehensive overview of the potential use of radiolabeled FGIN-1-27 analogs for in vivo imaging, along with detailed, albeit hypothetical, protocols for their radiosynthesis and application in preclinical research. Due to a lack of specific published data on the radiosynthesis and in vivo imaging of FGIN-1-27 analogs, the following protocols are based on established methodologies for other well-characterized TSPO PET ligands. The quantitative data presented is from these other ligands and serves as a comparative reference.
Application Notes
Radiolabeled FGIN-1-27 analogs are envisioned as powerful tools for the non-invasive in vivo quantification of TSPO expression. Key applications include:
-
Neuroinflammation Imaging: To visualize and quantify microglial activation in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
-
Oncology Imaging: To delineate tumor margins in gliomas and other cancers that overexpress TSPO, and to monitor therapeutic response.
-
Cardiovascular Research: To image inflammatory processes in the heart, such as myocarditis and atherosclerosis.
-
Drug Development: To assess the target engagement and pharmacodynamics of novel TSPO-targeting drugs.
Quantitative Data Summary
The following tables summarize key quantitative data for well-established TSPO PET radioligands. This data is provided for comparative purposes to guide the expected performance of a potential radiolabeled FGIN-1-27 analog.
Table 1: In Vitro Binding Affinity of Selected TSPO Ligands
| Ligand | Ki (nM) | Cell Line/Tissue |
| FGIN-1-27 | ~0.83 | Not Specified |
| (R)-PK11195 | 3.6 - 9.3 | Rat Brain |
| DPA-714 | 10.9 | Not Specified |
| PBR06 | Low nM range | Glioma Cells |
| GE-180 | High Affinity | Not Specified |
Table 2: In Vivo Performance of Selected 18F-labeled TSPO PET Tracers in Glioma Models
| Tracer | Tumor Uptake (%ID/g) | Tumor-to-Brain Ratio | Animal Model |
| [18F]PBR06 | ~1.5 at 60 min p.i. | ~10 | Rat Glioma |
| [18F]DPA-714 | ~2.0 at 60 min p.i. | ~8 | Rat Glioma |
| [18F]VUIIS1008 | High | Improved vs. DPA-714 | Rat Glioma |
%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.
Signaling Pathways and Experimental Workflows
TSPO Signaling Pathway in Steroidogenesis
The primary function of TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.
Caption: TSPO-mediated cholesterol transport for neurosteroid synthesis.
Experimental Workflow for Radiosynthesis of a Hypothetical [18F]FGIN-1-27 Analog
This diagram outlines a typical automated radiosynthesis process for an 18F-labeled PET tracer.
Caption: Automated radiosynthesis workflow for an 18F-labeled tracer.
In Vivo PET Imaging Workflow
This diagram illustrates the key steps in a preclinical in vivo PET imaging study.
Caption: Standard workflow for a preclinical PET imaging study.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on standard procedures for other 18F-labeled TSPO PET tracers. They should be adapted and optimized for a specific FGIN-1-27 analog.
Protocol 1: Radiosynthesis of a Hypothetical [18F]FGIN-1-27 Analog
Objective: To synthesize [18F]FGIN-1-27 via nucleophilic substitution for preclinical PET imaging.
Materials:
-
Precursor: Tosyloxy- or nosyloxy- derivative of FGIN-1-27.
-
[18F]Fluoride: Produced from a cyclotron.
-
Reagents: Kryptofix 2.2.2 (K222), potassium carbonate (K2CO3), acetonitrile (B52724) (anhydrous), dimethyl sulfoxide (B87167) (DMSO, anhydrous), ethanol (B145695) (USP), sterile water for injection, sterile 0.9% sodium chloride.
-
Equipment: Automated radiosynthesis module, semi-preparative HPLC system with a radioactivity detector, rotary evaporator, sterile filters (0.22 µm).
Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Bombard 18O-enriched water with protons in a cyclotron to produce aqueous [18F]fluoride.
-
Transfer the aqueous [18F]fluoride to the automated synthesis module and trap it on a quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge.
-
Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of K222 (5 mg in 1 mL acetonitrile) and K2CO3 (1 mg in 0.5 mL water).
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen to evaporate the water and acetonitrile.
-
Add anhydrous acetonitrile (2 x 1 mL) and repeat the evaporation to ensure the [18F]fluoride-K222 complex is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the FGIN-1-27 precursor (1-2 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [18F]fluoride-K222 complex in the reaction vessel.
-
Seal the vessel and heat at 120-150°C for 10-15 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Inject the mixture onto a semi-preparative HPLC column (e.g., C18).
-
Collect the fraction corresponding to the [18F]FGIN-1-27 product peak, identified by the radioactivity detector.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the product on a C18 Sep-Pak cartridge and wash with sterile water to remove residual HPLC solvents.
-
Elute the final product from the Sep-Pak cartridge with a small volume of ethanol (USP).
-
Dilute the ethanolic solution with sterile 0.9% sodium chloride to achieve a final ethanol concentration of <10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Protocol 2: Quality Control of [18F]FGIN-1-27 Analog
Objective: To ensure the identity, purity, and safety of the radiolabeled product before in vivo use.
Procedures:
-
Appearance: Visually inspect the final product for clarity and absence of particulate matter.
-
pH: Measure the pH of the final solution using pH strips (should be between 4.5 and 7.5).
-
Radiochemical Purity and Identity:
-
Inject an aliquot of the final product onto an analytical HPLC system with radioactivity and UV detectors.
-
Confirm the retention time of the radioactive peak matches that of the non-radiolabeled FGIN-1-27 standard.
-
Calculate the radiochemical purity as (Area of product peak / Total area of all radioactive peaks) x 100%. The purity should be >95%.
-
-
Specific Activity:
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Determine the mass of the FGIN-1-27 standard corresponding to the UV peak on the analytical HPLC.
-
Calculate the specific activity (e.g., in GBq/µmol or Ci/µmol) at the end of synthesis.
-
-
Residual Solvents:
-
Analyze an aliquot of the final product using gas chromatography (GC) to quantify residual solvents (e.g., acetonitrile, DMSO, ethanol). Levels must be below USP limits.
-
-
Sterility and Endotoxin (B1171834) Testing:
-
Perform standard sterility tests (e.g., incubation in tryptic soy broth and fluid thioglycolate medium).
-
Conduct a Limulus Amebocyte Lysate (LAL) test to ensure endotoxin levels are within acceptable limits for parenteral administration.
-
Protocol 3: In Vivo PET/CT Imaging in a Rodent Model
Objective: To visualize and quantify the biodistribution of the radiolabeled FGIN-1-27 analog in vivo.
Materials:
-
[18F]FGIN-1-27 analog, formulated in sterile saline.
-
Animal model (e.g., healthy mice/rats, or a disease model such as a glioma-bearing rat).
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours before imaging to reduce background signal variability.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place the animal on the scanner bed with monitoring for temperature and respiration.
-
-
Radiotracer Administration:
-
Place a catheter in the lateral tail vein for intravenous (i.v.) injection.
-
Administer a bolus injection of the [18F]FGIN-1-27 analog (e.g., 5-10 MBq) in a volume of ~150 µL.
-
-
PET/CT Acquisition:
-
Immediately after injection, start a dynamic PET scan for 60-90 minutes.
-
Following the PET scan, acquire a low-dose CT scan for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data into time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 8 x 5min).
-
Use an appropriate reconstruction algorithm (e.g., 3D Ordered Subset Expectation Maximization, OSEM3D) with corrections for attenuation, scatter, and decay.
-
-
Data Analysis:
-
Co-register the PET images with the CT images.
-
Draw regions of interest (ROIs) on the target tissue (e.g., tumor, specific brain regions) and reference tissues on the co-registered images.
-
Generate time-activity curves (TACs) for each ROI, expressing radioactivity concentration as Standardized Uptake Value (SUV) or %ID/g.
-
Calculate relevant parameters, such as peak uptake, time-to-peak, and tumor-to-background ratios.
-
Protocol 4: Ex Vivo Biodistribution Study
Objective: To provide a quantitative measure of radiotracer distribution in various organs and tissues.
Procedure:
-
Study Groups:
-
Inject separate cohorts of animals (n=3-5 per time point) with a known amount of the [18F]FGIN-1-27 analog.
-
-
Tissue Collection:
-
At predetermined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize the animals.
-
Rapidly dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, tumor).
-
-
Sample Processing:
-
Blot tissues to remove excess blood, weigh them, and place them in counting tubes.
-
-
Gamma Counting:
-
Measure the radioactivity in each tissue sample and in standards (aliquots of the injected dose) using a gamma counter.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Present the data as mean ± standard deviation for each time point.
-
References
- 1. researchgate.net [researchgate.net]
- 2. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FGIN 1-27 in Primary Astrocyte and Microglia Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
FGIN 1-27 is a potent and specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[1] Located on the outer mitochondrial membrane, TSPO is integral to the translocation of cholesterol into the mitochondria, a critical step in the synthesis of neurosteroids.[1] The activation of TSPO by ligands like this compound has been shown to modulate neuroinflammatory pathways and stimulate steroidogenesis, indicating potential therapeutic applications in neurodegenerative diseases and anxiety disorders.[1][2] This document provides detailed protocols and application notes for the use of this compound in primary astrocyte and microglia cultures, summarizing key experimental data and outlining relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in primary glial cell cultures.
Table 1: this compound Treatment Parameters and Cytotoxicity
| Cell Type | Species | Concentration | Incubation Time | Observed Effect |
| Primary Astrocytes | Mouse | 50 µM | 24 hours | No significant cytotoxicity observed.[3] |
| Primary Microglia | Mouse | 50 µM | 24 hours | No significant cytotoxicity observed.[3] |
Table 2: Effects of this compound on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | This compound Pre-treatment | Cytokine | Incubation Time | Result |
| Primary Astrocytes | Pam3CSK4 or LPS | 50 µM for 1 hour | TNF-α, IL-6 | 12 hours | Significant suppression of TNF-α and IL-6 production.[3][4] |
| CCL2 | 24 hours | No significant effect on CCL2 production.[3][4] | |||
| Primary Microglia | Pam3CSK4 or LPS | 50 µM for 1 hour | TNF-α, IL-6, CCL2 | 12 hours (TNF-α, IL-6), 24 hours (CCL2) | Significant suppression of TNF-α, IL-6, and CCL2 production.[3][4] |
Table 3: Effects of this compound on Microglia M2 Polarization
| Cell Type | Stimulus | This compound Treatment | Target | Result |
| Primary Microglia | IL-4 | Not specified | PPAR-γ expression | Significant suppression.[5] |
| M2 marker expression (CD206, Arg-1, YM-1, FIZZ-1) | Inhibition of IL-4 induced expression.[5] | |||
| Trophic factor release (BDNF, CNTF-1, IGF-1, NGF-1) | Downregulation of release.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of this compound in primary astrocyte and microglia cultures.
Caption: this compound signaling through TSPO to promote neurosteroid synthesis and modulate neuroinflammation.
Caption: this compound inhibits IL-4-induced M2 microglia polarization via the TSPO-PPAR-γ pathway.[5]
Caption: Workflow for assessing the anti-inflammatory effects of this compound on primary glial cells.
Experimental Protocols
Protocol 1: Preparation of Primary Glial Cultures
This protocol is adapted from methodologies for isolating primary mouse microglia and astrocytes.[3][4]
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% heat-inactivated fetal bovine serum (HI-FBS)
-
1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNAse I
-
Cell scrapers
-
70 µm cell strainers
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate cortices from neonatal mouse brains and mechanically dissociate the tissue.
-
Digest the tissue with trypsin and DNAse I.
-
Generate a single-cell suspension by passing the digested tissue through a cell strainer.
-
Plate the mixed glial cells in DMEM supplemented with 10% HI-FBS and 1% penicillin-streptomycin.
-
Allow the cells to grow for 10-14 days to form a confluent mixed glial layer.
-
For microglia isolation: Shake the flasks on an orbital shaker to detach the microglia. Collect the supernatant containing the microglia.
-
For astrocyte isolation: After microglia removal, treat the remaining adherent cells (primarily astrocytes) with trypsin to detach them. Re-plate the astrocytes.
-
Culture the purified microglia or astrocytes for further experiments.
Protocol 2: Assessment of this compound's Effect on Pro-inflammatory Responses
This protocol details the investigation of this compound's impact on Toll-like receptor (TLR)-mediated pro-inflammatory responses.[3][4]
Materials:
-
Primary astrocyte or microglia cultures
-
This compound (stock solution prepared in DMSO)[4]
-
TLR ligand (e.g., Pam3CSK4 or LPS)
-
Culture medium
-
ELISA kits for TNF-α, IL-6, and CCL2
Procedure:
-
Plate the primary astrocytes or microglia in multi-well plates and allow them to adhere.
-
Pre-treat the cells with 50 µM this compound for 1 hour.[3][4] Include a vehicle control (DMSO).
-
Following the pre-treatment, stimulate the cells with a TLR ligand (e.g., LPS).
-
Incubate the cells for 12 to 24 hours.
-
Collect the cell culture supernatant at specified time points (e.g., 12 hours for TNF-α and IL-6, 24 hours for CCL2).[3][4]
-
Quantify the concentration of secreted cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Protocol 3: In Vitro Steroidogenesis Assay
This assay measures the efficacy of this compound in stimulating the production of neurosteroids.[2][6]
Materials:
-
Primary astrocyte cultures (or other steroidogenic cells)
-
This compound
-
Culture medium
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Plate primary astrocytes in a multi-well format and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 2-4 hours) at 37°C.[2][6]
-
Collect the cell culture supernatant.
-
Perform a liquid-liquid extraction of the steroids from the supernatant using an organic solvent.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the dried extract in a suitable solvent.
-
Analyze the samples using an LC-MS/MS system to quantify the concentration of pregnenolone or other neurosteroids.
-
Normalize steroid production to the total protein content of the cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes [en-journal.org]
- 4. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSPO Modulates IL-4-Induced Microglia/Macrophage M2 Polarization via PPAR-γ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of TSPO Expression Following FGIN 1-27 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of the translocator protein (TSPO) ligand, FGIN 1-27, on TSPO expression levels using Western blot analysis. This document outlines detailed experimental protocols, presents a summary of quantitative data from relevant studies, and includes visualizations of the experimental workflow and a potential signaling pathway.
Introduction
The 18 kDa translocator protein (TSPO) is a mitochondrial protein implicated in various cellular processes, including steroidogenesis, inflammation, and apoptosis.[1][2] Its expression is often altered in pathological conditions, making it a significant therapeutic and diagnostic target. This compound is a specific TSPO ligand that has been shown to modulate TSPO function and impact downstream cellular pathways.[1][3][4] Western blotting is a fundamental technique to quantify changes in TSPO protein expression in response to this compound treatment.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes quantitative data on protein expression changes observed after treatment with this compound or in relation to TSPO.
| Cell/Tissue Type | Treatment/Condition | Protein Analyzed | Fold Change/Observation | Reference |
| Sickle Cell Disease (SCD) Mouse Testis | Vehicle vs. This compound (0.5 mg/kg/day for 9 days) | TSPO | TSPO protein expression was significantly decreased in SCD mouse testis compared to wild-type (WT) mice. This compound treatment appeared to normalize this. | [5] |
| ARPE-19 cells | This compound (10 µM for 24 h) | LXRα | Significant Increase | [6] |
| ARPE-19 cells | This compound (10 µM for 24 h) | ABCG1 | Significant Increase | [6] |
| ARPE-19 cells | This compound (10 µM for 24 h) | ABCA1 | Significant Increase | [6] |
| Cultured Glial Cells | Lipopolysaccharide (LPS) | TSPO | Significant increase in TSPO expression compared to DMSO control. | [7] |
Experimental Protocols
This section details the methodology for performing Western blot analysis of TSPO expression after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Lines: Use appropriate cell lines known to express TSPO, such as glial cells (e.g., BV-2 microglia, C6 glioma), macrophages (e.g., THP-1), or other relevant cell types for the specific research question.[8][9]
-
Culture Conditions: Culture cells in their recommended media and conditions until they reach 70-90% confluency.
-
This compound Preparation: Prepare a stock solution of this compound by dissolving it in an appropriate solvent like DMSO.[1][10] Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 10 µM).[6][9] A vehicle control (media with the same concentration of DMSO) should be run in parallel.
-
Treatment: Aspirate the old media from the cultured cells and replace it with media containing the desired concentration of this compound or the vehicle control. Incubate the cells for a specific duration (e.g., 24 hours).[6][8]
Protein Extraction (for a Membrane Protein like TSPO)
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[11]
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes.
-
-
Homogenization & Centrifugation:
-
Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.[11]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Mix a specific amount of protein (e.g., 30-50 µg) from each sample with 4X SDS sample buffer.[5][11]
-
For most proteins, boil the samples at 95-100°C for 5-10 minutes. Note: For multi-pass transmembrane proteins like TSPO, boiling may cause aggregation. It is recommended to incubate the samples at a lower temperature (e.g., 70°C for 10 minutes) or at room temperature for 30 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
Ensure proper orientation of the gel and membrane in the transfer apparatus.
-
Immunoblotting and Detection
-
Blocking:
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species, diluted in blocking buffer, for 1-2 hours at room temperature.[11]
-
-
Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.[11]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
The membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Data Analysis
-
Quantify the band intensities for TSPO and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the TSPO band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Perform statistical analysis to determine the significance of any observed changes.
Visualizations
Experimental Workflow
Caption: Western blot workflow for analyzing TSPO expression after this compound treatment.
Potential TSPO Signaling Pathway
Caption: this compound activation of TSPO-mediated neurosteroidogenesis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Upregulation of Translocator Protein (18 kDa) Promotes Recovery from Neuropathic Pain in Rats | Journal of Neuroscience [jneurosci.org]
- 8. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes [en-journal.org]
- 9. portlandpress.com [portlandpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
Application Note: Quantification of FGIN-1-27 in Tissue Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
FGIN-1-27 is a synthetic ligand for the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1] As a TSPO agonist, FGIN-1-27 has been shown to stimulate steroidogenesis, and it exhibits anxiolytic and anti-panic effects.[2][3][4] Its mechanism of action involves the modulation of several signaling pathways, including the suppression of Protein Kinase A (PKA)/cAMP-responsive element-binding protein (CREB), Protein Kinase C-β (PKC-β), and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][6] The therapeutic potential of FGIN-1-27 in neurological and autoimmune disorders is an active area of research.[7]
Accurate quantification of FGIN-1-27 in tissue samples is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the extraction and quantification of FGIN-1-27 from tissue samples using reversed-phase high-performance liquid chromatography (HPLC) with UV detection.
Signaling Pathway of FGIN-1-27
FGIN-1-27's biological effects are initiated by its binding to the translocator protein (TSPO) on the outer mitochondrial membrane. This binding facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in the synthesis of neurosteroids. These neurosteroids can then allosterically modulate neurotransmitter receptors like the GABA-A receptor. Additionally, FGIN-1-27 has been shown to influence other signaling cascades, including the PKA/CREB, PKC-β, and MAPK pathways, which are involved in processes like melanogenesis.[2][5]
Experimental Protocols
This section details the necessary procedures for the quantification of FGIN-1-27 in tissue samples, from sample preparation to HPLC analysis.
1. Materials and Reagents
-
FGIN-1-27 analytical standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-Phase Extraction (SPE) C18 cartridges
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the determined λmax for FGIN-1-27)
-
Injection Volume: 20 µL
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of FGIN-1-27 in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. A working concentration of 10 µg/mL is typically appropriate.
4. Sample Preparation from Tissue
This protocol outlines the extraction of FGIN-1-27 from a tissue matrix.
Protocol Steps:
-
Homogenization: Weigh approximately 100 mg of tissue and homogenize in 1 mL of ice-cold PBS.
-
Internal Standard Spiking: Add a known amount of the internal standard to the tissue homogenate.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the homogenate. Vortex vigorously for 1 minute.[8]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute FGIN-1-27 and the internal standard with 2 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (40% Acetonitrile in water with 0.1% Formic Acid).
5. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of FGIN-1-27 to the peak area of the internal standard against the concentration of the working standard solutions.
-
Quantification: Determine the concentration of FGIN-1-27 in the tissue samples by interpolating the peak area ratios from the calibration curve. The final concentration should be expressed as µg of FGIN-1-27 per gram of tissue.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method for the quantification of FGIN-1-27 in tissue. These values are representative and should be confirmed during method validation.
| Parameter | Result |
| Retention Time (FGIN-1-27) | ~8.5 min |
| Retention Time (IS) | ~7.2 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery from Tissue | 85 - 95% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
This application note provides a comprehensive and robust HPLC method for the quantification of FGIN-1-27 in tissue samples. The detailed protocols for sample preparation and chromatographic analysis, along with the expected performance characteristics, offer a solid foundation for researchers in drug development and related fields. For higher sensitivity and selectivity, particularly at very low concentrations, transitioning this method to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is recommended.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Zebrafish: A Powerful Model for Unraveling the Anxiolytic Potential of FGIN 1-27
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for neuropharmacological research, offering a powerful platform for screening and characterizing psychoactive compounds. Its genetic tractability, rapid development, and conserved neurobiology with mammals make it particularly well-suited for studying anxiety and the effects of anxiolytic agents. This document provides detailed application notes and experimental protocols for utilizing zebrafish to investigate the anxiolytic properties of FGIN 1-27, a potent agonist of the 18 kDa translocator protein (TSPO).
This compound is believed to exert its anxiolytic effects by stimulating the synthesis of neurosteroids, which in turn modulate GABAergic neurotransmission.[1][2] Zebrafish models, such as the Novel Tank Test and the Light-Dark Box Test, provide robust and quantifiable behavioral endpoints to assess anxiety-like states and the efficacy of pharmacological interventions like this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key behavioral parameters in adult zebrafish, as observed in the Light-Dark Box Test.
Table 1: Effect of this compound on Time Spent in the White Compartment of the Light-Dark Box
| Treatment Group | Dose (mg/kg) | Mean Time in White (seconds) ± SEM |
| Vehicle (Control) | - | 150 ± 20 |
| This compound | 0.14 | 180 ± 25 |
| This compound | 0.28 | 220 ± 30 |
| This compound | 0.57 | 250 ± 35 |
| This compound | 1.1 | 230 ± 28 |
| This compound | 2.3 | 200 ± 22 |
| Diazepam (Reference) | 1.0 | 260 ± 40 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data is hypothetical and for illustrative purposes, based on findings described in scientific literature.
Table 2: Effect of this compound on Transitions Between Compartments in the Light-Dark Box
| Treatment Group | Dose (mg/kg) | Mean Number of Transitions ± SEM |
| Vehicle (Control) | - | 15 ± 2 |
| This compound | 0.14 | 18 ± 3 |
| This compound | 0.28 | 22 ± 4 |
| This compound | 0.57 | 25 ± 5 |
| This compound | 1.1 | 23 ± 4 |
| This compound | 2.3 | 19 ± 3 |
| Diazepam (Reference) | 1.0 | 28 ± 6 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data is hypothetical and for illustrative purposes, based on findings described in scientific literature.
Experimental Protocols
Protocol 1: this compound Administration in Adult Zebrafish
This protocol details the preparation and intraperitoneal (IP) injection of this compound in adult zebrafish.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Phosphate-buffered saline (PBS) or fish-safe saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Hamilton syringe or other suitable microinjection apparatus
-
Anesthetic (e.g., MS-222/tricaine methanesulfonate)
-
Beakers for anesthesia and recovery
-
Adult zebrafish (3-6 months old)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Working Solution Preparation:
-
For a final injection solution, dilute the stock solution in a vehicle consisting of PBS (or saline) with 1% DMSO and a drop of Tween 80 to aid in suspension.
-
For example, to prepare a 1 mg/mL working solution, mix 10 µL of the 10 mg/mL stock with 90 µL of the vehicle.
-
Vortex the working solution thoroughly. Sonication can be used to create a fine suspension.
-
-
Animal Preparation:
-
Net individual zebrafish and place them in a beaker containing a mild anesthetic solution (e.g., 100-150 mg/L MS-222) until opercular movements slow down.
-
-
Intraperitoneal Injection:
-
Once anesthetized, place the zebrafish on a wet sponge or in a grooved petri dish, ventral side up.
-
Using a Hamilton syringe with a 30-gauge needle, carefully inject the prepared this compound working solution into the peritoneal cavity, just posterior to the pectoral fins.
-
The injection volume should be calculated based on the fish's weight (e.g., 1 µL per 0.1 g of body weight).
-
-
Recovery:
-
Immediately after injection, transfer the fish to a beaker of fresh, aerated system water for recovery.
-
Monitor the fish until it resumes normal swimming behavior.
-
-
Acclimation Period:
-
Allow a 20-30 minute acclimation period post-injection before initiating behavioral testing.
-
Protocol 2: Novel Tank Test
This test assesses anxiety-like behavior based on the natural tendency of zebrafish to initially remain at the bottom of a novel environment (thigmotaxis) and gradually explore the upper, more exposed areas.
Materials:
-
Novel tank (a tall, narrow glass or acrylic tank, e.g., 20 cm height x 15 cm length x 5 cm width)
-
System water
-
Video recording equipment (camera positioned to capture a side view of the tank)
-
Software for video analysis (optional, but recommended for accuracy)
-
Net for transferring fish
Procedure:
-
Apparatus Setup:
-
Fill the novel tank with system water to a predetermined level (e.g., 15 cm).
-
The tank should be placed in a well-lit, quiet area, free from external disturbances.
-
-
Habituation:
-
Allow the fish to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
-
Test Initiation:
-
Gently introduce a single zebrafish into the novel tank.
-
-
Data Recording:
-
Immediately start video recording the fish's behavior for a 5-6 minute period.
-
-
Behavioral Endpoints:
-
Latency to enter the top third (s): Time it takes for the fish to first enter the upper third of the tank.
-
Time spent in the top third (s): Total duration the fish spends in the upper third.
-
Number of transitions to the top third: The frequency of entries into the upper zone.
-
Freezing duration (s): Total time the fish remains immobile.
-
Erratic movements: Number of sudden, sharp turns or bursts of speed.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the behavioral endpoints. Anxiolytic compounds like this compound are expected to decrease the latency to enter the top, increase the time spent in the top, and increase the number of transitions.
-
Protocol 3: Light-Dark Box Test
This test is based on the innate aversion of zebrafish to brightly lit areas and their preference for darker environments. Anxiolytic compounds typically increase the time spent in the light compartment.
Materials:
-
Light-dark box (a rectangular tank, e.g., 30 cm length x 15 cm width x 15 cm height, with one half painted black and the other half white)
-
A removable, opaque divider to separate the two compartments initially.
-
System water
-
Overhead light source to illuminate the white compartment
-
Video recording equipment (camera positioned above the tank)
-
Software for video analysis
Procedure:
-
Apparatus Setup:
-
Fill the light-dark box with system water to a depth of about 10 cm.
-
Position the light source to brightly and evenly illuminate the white compartment, while the black compartment remains dark.
-
-
Habituation:
-
Acclimate the fish to the testing room for at least 30 minutes.
-
-
Test Initiation:
-
Gently place a single zebrafish into the dark compartment of the tank with the divider in place.
-
Allow a 3-5 minute acclimation period in the dark compartment.
-
-
Data Recording:
-
After the acclimation period, remove the divider to allow the fish to freely explore both compartments.
-
Immediately start video recording for a 5-10 minute period.
-
-
Behavioral Endpoints:
-
Time spent in the white compartment (s): The primary measure of anxiolytic effect.
-
Number of transitions between compartments: The frequency of movement between the light and dark zones.
-
Latency to first enter the white compartment (s): Time taken for the fish to initially move into the light area.
-
-
Data Analysis:
-
Analyze the video recordings to quantify the time spent and transitions. An increased duration in the white compartment is indicative of an anxiolytic effect.
-
Visualizations
Caption: Signaling pathway of this compound's anxiolytic effects.
Caption: Experimental workflow for the Novel Tank Test.
Caption: Experimental workflow for the Light-Dark Box Test.
References
Troubleshooting & Optimization
FGIN 1-27 In Vitro Solubility: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with FGIN 1-27 in vitro. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO up to 100 mg/mL (229.04 mM).[1][2] Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used, with solubilities of approximately 30 mg/mL and 20 mg/mL, respectively.[3][4]
Q2: My this compound precipitates when I dilute my DMSO stock solution in aqueous media. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of this compound. To avoid this, it is recommended to first dissolve this compound in ethanol. This ethanolic solution can then be diluted with your aqueous buffer of choice, such as phosphate-buffered saline (PBS). Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of ethanol:PBS (pH 7.2).[3] It is not recommended to store aqueous solutions for more than one day.[3] For in vivo preparations, specific solvent mixtures like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a clear solution at ≥ 2.5 mg/mL.[2][5]
Q3: I am observing phase separation or precipitation in my this compound solution. What should I do?
A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2][5] Ensure the solution is clear and precipitate-free before use.[6]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][6] If possible, it is best to prepare and use solutions on the same day.[6] Before use, equilibrate the solution to room temperature and ensure there is no precipitation.[6] The solid powder form is stable for at least four years when stored at -20°C.[4]
Solubility Data Summary
| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 100 mg/mL | 229.04 mM | [1] |
| DMSO | 20 mg/mL | 45.81 mM | [3][4] |
| Ethanol | 30 mg/mL | 68.71 mM | [3][4] |
| Dimethylformamide (DMF) | 30 mg/mL | 68.71 mM | [4] |
| 1:1 Ethanol:PBS (pH 7.2) | 0.5 mg/mL | 1.14 mM | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.73 mM | [2][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 5.73 mM | [2][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.73 mM | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2290 mL of DMSO to 1 mg of this compound).[2]
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from an Ethanol Stock
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
In a separate sterile tube, add the desired volume of your aqueous buffer (e.g., cell culture medium or PBS).
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound ethanol stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[3]
Visualizing this compound's Mechanism of Action
Signaling Pathways
This compound is an agonist of the translocator protein (TSPO), also known as the peripheral benzodiazepine (B76468) receptor (PBR), which is located on the outer mitochondrial membrane.[1][6][7] Its primary mechanism of action involves the stimulation of steroidogenesis.[6][7][8] this compound facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone.[8] These neurosteroids can then allosterically modulate GABA-A receptors, leading to anxiolytic and neuroprotective effects.[6][8]
Additionally, in specific cell types, this compound has been shown to influence other signaling cascades, such as the PKA/CREB, PKC-β, and MAPK pathways, which are involved in processes like melanogenesis.[9][10][11][12]
Caption: this compound signaling pathways.
Experimental Workflow for Troubleshooting Solubility
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. FGIN-1-27 | 142720-24-9 | MOLNOVA [molnova.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 7. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FGIN 1-27 Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of FGIN 1-27. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[1] TSPO is located on the outer mitochondrial membrane and plays a key role in the translocation of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of steroids and neurosteroids.[1][2] By binding to TSPO, this compound stimulates the production of endogenous steroids, such as testosterone (B1683101) and neurosteroids like allopregnanolone.[3][4] This modulation of steroidogenesis is the basis for many of its observed physiological effects.
Q2: What are the reported in vivo effects of this compound?
A2: In vivo studies have demonstrated a range of effects for this compound, including:
-
Increased Steroidogenesis: It has been shown to significantly increase serum testosterone levels in rats.[3][5][6]
-
Anxiolytic Effects: this compound has demonstrated anti-anxiety and anti-panic effects in animal models, often without the sedative effects associated with benzodiazepines.[4][7][8]
-
Neuroprotective Potential: Through the stimulation of neurosteroid synthesis, it is being investigated for its potential neuroprotective properties.[1]
-
Anti-melanogenic Effects: Studies have shown that this compound can inhibit melanogenesis in both in vitro and in vivo models.[9][10]
-
Modulation of the Immune System: Interestingly, this compound has been found to ameliorate autoimmunity by reprogramming pathogenic Th17 cells, an effect that may be independent of TSPO.[11][12]
Q3: What is a recommended starting dose for this compound in rodent models?
A3: Based on published literature, a common starting dose for this compound in rodents (rats and mice) is 1 mg/kg body weight , administered via intraperitoneal (i.p.) injection.[3][5][13] However, effective doses in various studies have ranged from 0.1 mg/kg to 2.3 mg/kg.[5][7][8] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q4: How should I prepare and administer this compound for in vivo studies?
A4: this compound is not readily soluble in aqueous solutions. A common method for preparation is to first dissolve it in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then create a fine suspension in saline, often with the addition of a surfactant like Tween 80.[7][14] For example, a vehicle of 1% DMSO in saline has been used.[7] It is critical to include a vehicle control group in your experiments, where animals receive the same solvent mixture without this compound.[14] Administration is typically performed via intraperitoneal (i.p.) injection 30 minutes before behavioral testing or sample collection.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected increase in both Testosterone and Luteinizing Hormone (LH) | While counterintuitive to the negative feedback loop, this has been observed.[3][13] this compound may have dual effects, directly stimulating Leydig cells and also acting at the hypothalamic-pituitary level to increase LH.[3] | This may be a genuine effect of the compound. Consider measuring other hormones in the hypothalamic-pituitary-gonadal axis and analyzing the time course of these changes. |
| Sedative effects at higher doses | High concentrations of compounds that enhance GABAergic signaling (a downstream effect of neurosteroid production) can cause sedation.[15] | Perform a careful dose-response study to find the therapeutic window for anxiolytic effects without sedation. Start with lower doses and gradually increase. |
| Variability in animal response | Biological variability between individual animals is common. | Use a sufficient number of animals per group to ensure statistical power. Consider using inbred strains for more consistent genetic backgrounds. |
| Observed effects appear independent of TSPO | Recent studies suggest that some effects of this compound, particularly in the immune system, may be mediated through TSPO-independent pathways, such as metabolic reprogramming.[12][13] | If your results do not align with known TSPO functions, you may be observing an off-target or TSPO-independent effect. Consider using TSPO antagonists (e.g., PK 11195) in your experiments to investigate this.[13] |
| No observed effect | The dosage may be too low, the administration route may not be optimal, or the compound may have degraded. | Verify the purity and stability of your this compound. Consider increasing the dose based on a careful review of the literature. Ensure proper preparation and administration of the compound. |
Quantitative Data Summary
Table 1: In Vivo Dosages and Effects of this compound
| Animal Model | Dosage Range | Administration Route | Observed Effects | Reference |
| Sprague-Dawley Rats | 1 mg/kg | Intraperitoneal (i.p.) | Increased serum testosterone and LH | [3][13] |
| Brown Norway Rats (young and aged) | 0.1 - 1 mg/kg | Intraperitoneal (i.p.) | Increased serum testosterone | [5][6] |
| Sickle Cell Mice | Not specified, but used to normalize testosterone | Not specified | Decreased priapism, restored PDE5 activity | [16] |
| Zebrafish | 0.14 - 2.3 mg/kg | Intraperitoneal (i.p.) | Anti-anxiety effects | [7][8] |
| Guinea Pigs | Not specified | Not specified | Reduced UVB-induced hyperpigmentation | [9][10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hormonal Changes in Rats
-
Animal Model: Adult male Sprague-Dawley rats.[13]
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.[13]
-
For a 1 mg/kg dose in a 250g rat, you will need 0.25 mg of this compound.
-
Prepare the final dosing solution by suspending the this compound/DMSO stock in sterile saline. A final DMSO concentration of 1% or less is recommended to avoid toxicity.[7] The addition of a few drops of Tween 80 can aid in creating a stable suspension.[7]
-
Prepare a vehicle control solution with the same concentration of DMSO and Tween 80 in saline.
-
-
Administration: Administer a single intraperitoneal (i.p.) injection of this compound (1 mg/kg body weight) or vehicle.[13]
-
Blood Collection: Collect serial blood samples via a suitable method (e.g., tail vein) at various time points post-injection (e.g., 1, 3, 10, and 24 hours).[3]
-
Analysis:
-
Separate serum from the blood samples.
-
Measure testosterone and luteinizing hormone (LH) concentrations using appropriate immunoassays (e.g., ELISA or RIA).
-
Protocol 2: Assessment of Anxiolytic Effects in Zebrafish
-
Animal Model: Adult zebrafish.[7]
-
Drug Preparation:
-
Administration: Inject the prepared solutions intraperitoneally at a volume of 1 µL/0.1 g body weight, 30 minutes before the behavioral test.[7]
-
Behavioral Assay (e.g., Light/Dark Box Test):
-
Acclimate the fish to the testing tank.
-
Record the time spent in the light versus the dark compartments of the tank over a set period.
-
Anxiolytic compounds typically increase the time spent in the light compartment.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the different dosage groups to the vehicle control.
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway for steroidogenesis and anxiolytic effects.
Caption: Workflow for in vivo dosage optimization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. acesisbio.com [acesisbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
How to minimize off-target effects of FGIN 1-27
This technical support center provides researchers, scientists, and drug development professionals with essential information to effectively use FGIN-1-27 while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is FGIN-1-27 and what is its primary mechanism of action?
A1: FGIN-1-27 is a synthetic indoleacetamide compound that acts as a high-affinity agonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[1][2] TSPO is primarily located on the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria. This transport is the rate-limiting step in the synthesis of neurosteroids.[3] By binding to TSPO, FGIN-1-27 stimulates the production of neurosteroids, such as pregnenolone (B344588) and allopregnanolone.[4] These neurosteroids can then act as potent positive allosteric modulators of the GABA-A receptor, which is believed to underlie the anxiolytic and anticonvulsant effects of FGIN-1-27.[1][2][5]
Q2: What are the known or potential off-target effects of FGIN-1-27?
A2: While FGIN-1-27 is a potent TSPO ligand, several studies have reported effects that may be independent of TSPO or occur at higher concentrations.
-
TSPO-Independent Immunomodulation : In a model of autoimmunity, FGIN-1-27 was found to inhibit the differentiation of pathogenic Th17 cells through metabolic reprogramming, an effect that was independent of TSPO.[6]
-
Modulation of Melanogenesis : FGIN-1-27 can inhibit melanogenesis by suppressing key signaling pathways, including PKA/CREB, PKC-β, and MAPK, which downregulates the expression of tyrosinase and other melanogenesis-related proteins.[7][8]
-
Cell Viability and Metabolism : At a concentration of 10µM in human osteoblast-like cells, FGIN-1-27 has been shown to decrease cell viability, reduce cellular metabolism (ATP content), and induce overall cell death.[9][10]
-
Hormonal Regulation : In vivo, FGIN-1-27 not only increases testosterone (B1683101) by acting directly on Leydig cells but also surprisingly increases serum Luteinizing Hormone (LH), suggesting a more complex mechanism involving the hypothalamic-pituitary-testis axis.[11]
Q3: How should I prepare, handle, and store FGIN-1-27 solutions?
A3: Proper handling is crucial for experimental consistency. FGIN-1-27 is soluble in organic solvents like DMSO and ethanol.[1][2][12]
-
Preparation : For in vitro experiments, prepare a concentrated stock solution (e.g., 20-100 mM) in high-quality, anhydrous DMSO.[12][13] For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced toxicity.
-
Storage : Store the solid compound at -20°C for long-term stability (≥ 4 years).[1] Stock solutions in DMSO can be stored at -20°C for up to one month, though preparing fresh solutions is always recommended.[12] Avoid repeated freeze-thaw cycles.[14]
-
Handling : Before use, allow solutions to equilibrate to room temperature and ensure any precipitate is fully dissolved.[12]
Data Presentation
Table 1: Binding Affinity and Potency of FGIN-1-27
| Parameter | Target | Value | Cell/System | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | TSPO | ~0.83 nM | - | [15] |
| Binding Affinity (Ki) | TSPO | 5 nM | - | [1][2][5] |
| Potency (EC50) | Pregnenolone Production | 3 nM | Glial Cells | |
Table 2: Reported Concentrations of FGIN-1-27 in Experimental Models
| Model Type | Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|
| In Vitro (Leydig Cells) | 40 µM | Increased testosterone production | [11] |
| In Vitro (Osteoblast-like) | 10 µM | Decreased cell viability and metabolism | [9] |
| In Vivo (Rats, i.p.) | 1 mg/kg | Increased serum testosterone and LH | [11] |
| In Vivo (Lizards, i.p.) | 0.28 - 2.3 mg/kg | Anxiolytic-like effects |[16][17] |
Troubleshooting Guide
Problem 1: I'm observing high cellular toxicity or a decrease in cell viability.
-
Possible Cause 1: High Concentration.
-
Solution: FGIN-1-27 can induce cell death at concentrations as low as 10µM in certain cell types.[9] Perform a dose-response curve to determine the optimal concentration that provides the desired biological effect without compromising cell viability. Start with a lower concentration range (e.g., 10 nM - 1 µM) and work upwards.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: The vehicle (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all experimental conditions, including vehicle controls. A final DMSO concentration below 0.5% is recommended.[16]
-
-
Possible Cause 3: Off-Target Effect.
-
Solution: The observed toxicity may be a genuine off-target effect. To investigate this, use a control cell line that does not express TSPO. If toxicity persists, it is likely independent of the intended target.[18]
-
Problem 2: My results are inconsistent or not reproducible.
-
Possible Cause 1: Compound Instability.
-
Possible Cause 2: Experimental Variability.
-
Solution: Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. Ensure consistent handling and treatment across all plates and experiments. Run appropriate positive and negative controls in every experiment.
-
-
Possible Cause 3: Solubility Issues.
Problem 3: I suspect my observed phenotype is due to an off-target effect. How can I confirm this?
-
Solution: A systematic approach is required to distinguish on-target from off-target effects. This involves a series of validation experiments.
Experimental Protocols
Protocol 1: In Vitro Steroidogenesis Assay
This protocol is designed to measure the effect of FGIN-1-27 on testosterone or pregnenolone production in a steroidogenic cell line (e.g., Leydig cells).[16]
-
Cell Plating : Culture Leydig cells in 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Preparation : Prepare a 1000x stock of FGIN-1-27 in DMSO. Serially dilute the stock to create a range of working concentrations. The final DMSO concentration in the culture medium should not exceed 0.2%.[16]
-
Treatment : Remove the culture medium and replace it with fresh medium containing the desired final concentrations of FGIN-1-27 or vehicle control (e.g., 0.2% DMSO). Include a positive control, such as Luteinizing Hormone (LH), at a known effective concentration (e.g., 10 ng/ml).[11]
-
Incubation : Incubate the cells for a defined period. A time course (e.g., 15 min, 2h, 24h, 48h) is recommended to capture both acute and long-term effects.[11]
-
Sample Collection : After incubation, collect the cell culture supernatant.
-
Quantification : Measure the concentration of the steroid of interest (e.g., testosterone, pregnenolone) in the supernatant using a validated method such as ELISA or LC-MS/MS.
-
Data Analysis : Normalize the steroid production to the total protein content of the cells in each well to account for any differences in cell number. Express results as a percentage increase over the vehicle control.[15]
Protocol 2: Radioligand Binding Assay for Target Engagement
This competitive binding assay determines the affinity (Ki) of FGIN-1-27 for TSPO.[5]
-
Tissue/Cell Preparation : Homogenize tissue rich in TSPO (e.g., adrenal glands, brain) or cells engineered to express TSPO in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Assay Setup : In a 96-well plate, combine the membrane homogenate with a fixed concentration of a high-affinity radiolabeled TSPO ligand (e.g., [³H]PK 11195).
-
Competition : Add increasing concentrations of unlabeled FGIN-1-27 to the wells to compete for binding with the radioligand.
-
Incubation : Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation : Rapidly separate the bound radioligand from the unbound by filtering the contents of each well through a glass fiber filter mat.
-
Detection : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding of the radioligand against the log concentration of FGIN-1-27. Use non-linear regression analysis to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. FGIN-1-27 | CAS 142720-24-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. A brief history of the search for the protein(s) involved in the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TSPO translocator protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of FGIN 1-27
This technical support center is designed for researchers, scientists, and drug development professionals working with FGIN 1-27. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to batch-to-batch variability of this synthetic compound, ensuring greater experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[1][2] TSPO is located on the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria, a critical step in the synthesis of neurosteroids such as allopregnanolone.[2][3] By activating TSPO, this compound stimulates steroidogenesis, which is thought to mediate its anxiolytic and anti-panic effects.[1][4]
Q2: We are observing inconsistent results between different batches of this compound in our steroidogenesis assay. What could be the cause?
Batch-to-batch variability in synthetic molecules like this compound can arise from several factors:
-
Purity Variations: The percentage of the active this compound compound may differ between batches. Impurities from the synthesis process, such as truncated or modified versions of the molecule, can interfere with its activity.[5]
-
Solubility Differences: Minor variations in the final product's salt form or residual solvents can affect its solubility in your assay buffer. Incomplete dissolution will lead to a lower effective concentration and thus, reduced activity.
-
Presence of Agonistic or Antagonistic Impurities: Synthesis byproducts could potentially have their own biological activity, either mimicking, enhancing, or inhibiting the effect of this compound.
-
Degradation: Improper storage or handling of different batches could lead to varying levels of degradation, reducing the concentration of the active compound.[6]
Q3: How can we ensure that our this compound is of high quality and suitable for our experiments?
It is crucial to perform your own quality control checks on each new batch of this compound:
-
Review the Certificate of Analysis (CoA): The CoA provided by the supplier should detail the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Perform Analytical Characterization: If possible, independently verify the identity and purity of each batch using HPLC and MS. This will help you to identify any significant differences between batches.
-
Assess Solubility: Before starting a large-scale experiment, test the solubility of a small amount of the new batch in your intended solvent and assay buffer.[5]
-
Run a Pilot Experiment: Use a well-characterized batch of this compound as a positive control alongside the new batch in a small-scale functional assay (e.g., a steroidogenesis assay) to compare their activity.
Q4: My cell viability has unexpectedly decreased after treating with a new batch of this compound. What could be the reason?
Unexpected cytotoxicity can be caused by:
-
Residual Solvents or Reagents: Impurities from the synthesis and purification process, such as residual trifluoroacetic acid (TFA), can be toxic to some cell lines.[6]
-
Higher Potency of the New Batch: If the new batch is more pure or more soluble than previous batches, you may be inadvertently using a higher effective concentration, leading to toxicity.
-
Contamination: Although rare, contamination with endotoxins or other biologically active substances can induce cell death.[6] It is advisable to use this compound from a reputable supplier who performs endotoxin (B1171834) testing.
Troubleshooting Guides
Issue 1: Reduced or No Activity of a New this compound Batch
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Re-evaluate the solubility of the new batch. This compound is soluble in organic solvents like DMSO and ethanol.[7] For aqueous solutions, first dissolve in a small amount of organic solvent and then dilute with your aqueous buffer.[7] 2. Use sonication to aid dissolution. 3. Visually inspect the solution for any precipitate before use. |
| Incorrect Concentration | 1. Ensure accurate weighing and dilution of the lyophilized powder. 2. If you suspect the purity of the new batch is lower, consider performing a dose-response experiment to determine the effective concentration. |
| Degradation | 1. Review your storage and handling procedures. Lyophilized this compound should be stored at -20°C.[8] Solutions should be freshly prepared; if storage is necessary, store at -20°C for up to one month.[8] 2. Avoid repeated freeze-thaw cycles.[5] |
| Assay System Issues | 1. Include a positive control (a previously validated batch of this compound or another TSPO agonist) and a negative control (vehicle) in your experiment. 2. Ensure the health and passage number of your cell line are optimal. |
Issue 2: Increased and Unexplained Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution/Precipitation | 1. Ensure the this compound is fully dissolved before adding it to your assay. 2. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can cause precipitation when added to aqueous media. |
| Peptide Adsorption to Plastics | 1. Use low-retention plasticware for preparing and storing this compound solutions. 2. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your buffer, if compatible with your assay. |
| Inconsistent Pipetting | 1. Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions. |
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 436.6 g/mol | [2] |
| Formal Name | N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide | [8] |
| Binding Affinity (Ki) for TSPO | 5.0 nM | [9] |
| Solubility | Soluble in DMSO (100mM), Ethanol (~30 mg/ml) | [7][8] |
| Storage | Lyophilized: -20°C; In solution: -20°C (up to 1 month) | [8] |
Table 2: Example Data from a Steroidogenesis Assay in Leydig Cells
| Treatment | Testosterone (B1683101) Production (ng/mg protein) |
| Vehicle (0.1% DMSO) | 5.2 ± 0.8 |
| This compound (Batch A, 10 µM) | 25.6 ± 3.1 |
| This compound (Batch B, 10 µM) | 15.3 ± 2.5 |
| Positive Control (hCG, 10 ng/ml) | 30.1 ± 3.9 |
This table illustrates a hypothetical scenario where Batch B shows reduced activity compared to Batch A.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
This protocol provides a general method for verifying the identity and purity of this compound.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm and 301 nm.[2]
-
-
Mass Spectrometry System:
-
Interface: Electrospray ionization (ESI) in positive mode.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of this compound [M+H]⁺.
-
-
Data Analysis:
-
Confirm the presence of a major peak at the expected retention time with the correct m/z.
-
Calculate the purity by integrating the peak area of this compound relative to the total peak area.
-
Protocol 2: In Vitro Steroidogenesis Assay
This protocol is for measuring the effect of this compound on testosterone production in isolated Leydig cells.[10]
-
Cell Preparation: Isolate and purify Leydig cells from adult male Sprague-Dawley rats.
-
Plating: Plate approximately 10⁵ cells per well in a 96-well plate.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.2%.
-
Treatment: Treat the cells with different concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., LH or hCG).
-
Incubation: Incubate the cells for a specified time (e.g., 2-4 hours) at 34°C.
-
Sample Collection: Collect the culture medium from each well.
-
Quantification: Measure the concentration of testosterone in the medium using a validated ELISA or radioimmunoassay (RIA) kit.
-
Data Normalization: Normalize the testosterone concentration to the total protein content in each well.
Protocol 3: MTT Cell Viability Assay
This assay is used to assess potential cytotoxicity of this compound.
-
Cell Plating: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of this compound in stimulating neurosteroidogenesis.
Caption: Recommended experimental workflow for a new batch of this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. agilent.com [agilent.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FGIN-1-27 Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible experimental results with FGIN-1-27.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving FGIN-1-27.
Q1: I am not observing the expected steroidogenic effect (e.g., increased testosterone) after FGIN-1-27 treatment in my Leydig cell culture. What could be the reason?
A1: Several factors could contribute to a lack of steroidogenic response. Consider the following troubleshooting steps:
-
Suboptimal FGIN-1-27 Concentration: The dose of FGIN-1-27 may be too low. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. For instance, a concentration of 40 μM was found to be maximal for testosterone (B1683101) stimulation in rat Leydig cells without significant toxicity.[1]
-
Incorrect Timepoint for Measurement: The stimulatory effect of FGIN-1-27 on testosterone production can be rapid, with significant increases observed as early as 15-30 minutes in vitro.[2] Ensure your measurement timepoints are appropriate to capture this acute response.
-
Cell Line Specific Differences: The Leydig cells you are using may have low expression of key components of the steroidogenic machinery, such as the translocator protein (TSPO).
-
Compound Stability and Solubility: Ensure that your FGIN-1-27 stock solution is properly prepared and stored. FGIN-1-27 is soluble in DMSO, and stock solutions should be stored at -20°C.[3][4][5][6] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended to ensure solubility and bioavailability.[4][7]
Q2: My in vivo experiment shows an increase in both testosterone and Luteinizing Hormone (LH) levels after FGIN-1-27 administration. Isn't this counterintuitive to the negative feedback loop?
A2: This is a documented and important finding. While elevated testosterone levels typically suppress LH secretion via negative feedback, FGIN-1-27 has been shown to increase both serum testosterone and LH concentrations.[1][2] This suggests a dual mechanism of action where FGIN-1-27 not only directly stimulates testosterone production in the testes but may also act on the hypothalamus and/or pituitary gland to increase LH synthesis or release.[1][2]
Q3: I am observing effects of FGIN-1-27 in my cell line, but the results seem to be independent of Translocator Protein (TSPO) expression. Is this a valid observation?
A3: Yes, this is a plausible and significant finding. While FGIN-1-27 is a well-known high-affinity ligand for TSPO (also known as the peripheral benzodiazepine (B76468) receptor or PBR), emerging evidence indicates that some of its biological effects can be TSPO-independent.[1][8] For example, the inhibitory effect of FGIN-1-27 on Th17 cell differentiation is not mediated by TSPO but rather by inducing a metabolic switch that leads to an amino acid starvation response.[1] Therefore, if your experimental results do not align with the known functions of TSPO, you may be observing a TSPO-independent pathway.
Q4: I am seeing unexpected cell toxicity or a decrease in cell viability at higher concentrations of FGIN-1-27. Is this a known issue?
A4: Yes, FGIN-1-27 can exhibit cytotoxicity at higher concentrations, and the threshold for this toxicity can be cell-type dependent. For example, in human osteoblast-like cells, a concentration of 10⁻⁵ M (10 µM) was shown to decrease cell numbers and increase markers of cell death.[1] In contrast, concentrations up to 200 μM did not affect the viability of aged rat Leydig cells, while a slight decrease in viability was observed in young Leydig cells starting at 50 μM.[9] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental system.
Q5: I am trying to replicate the anti-melanogenic effects of FGIN-1-27 but am not seeing a direct inhibition of tyrosinase activity in my cell-free assay.
A5: This is the expected result. FGIN-1-27 is not a direct inhibitor of tyrosinase.[10][11][12] Its anti-melanogenic effects are mediated by downregulating the expression of key melanogenesis-related proteins. FGIN-1-27 achieves this by suppressing signaling pathways such as PKA/CREB, PKC-β, and MAPK, which in turn decreases the expression of MITF, the master regulator of melanogenic genes like tyrosinase, TRP-1, and TRP-2.[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design and data comparison.
Table 1: In Vitro FGIN-1-27 Concentrations and Effects
| Cell Type | Concentration | Observed Effect | Reference |
| Rat Leydig Cells | 40 µM | Maximal stimulation of testosterone production | [1] |
| SK-MEL-2 (Human Melanoma) | 1, 2, 4 µM | Inhibition of melanin (B1238610) synthesis | [12] |
| Human Epidermal Melanocytes (HEM) | 1, 2, 4 µM | Inhibition of melanin synthesis | [12] |
| C6 Rat Glioma Cells | 10 nM (IC50) | Displacement of [3H]PK11195 binding from PBR | [4] |
| Human Osteoblast-like Cells | 10 µM | Decreased cell viability | [1] |
Table 2: In Vivo FGIN-1-27 Dosages and Administration
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Adult Male Sprague-Dawley Rats | 1 mg/kg | Intraperitoneal (i.p.) | Increased serum testosterone and LH | [2] |
| Sickle Cell Disease Mice | 0.5 mg/kg/day for 9 days | Intraperitoneal (i.p.) | Restored serum testosterone levels and decreased priapism | [13] |
| Zebrafish | 0.14 - 2.3 mg/kg | Intraperitoneal (i.p.) | Anxiolytic-like effects | [14][15] |
| Brown Guinea Pigs | 1% solution (topical) | Topical application | Reduced UVB-induced hyperpigmentation | [12] |
Detailed Experimental Protocols
Protocol 1: In Vitro Stimulation of Testosterone Production in Leydig Cells
-
Cell Preparation: Isolate primary Leydig cells from adult male Sprague-Dawley rats.
-
Plating: Plate the cells at a density of 1 x 10⁵ cells per well in a 96-well plate.
-
Treatment Preparation:
-
Prepare a stock solution of FGIN-1-27 in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., a range for a dose-response curve, with 40 µM as a potential maximum).
-
Ensure the final DMSO concentration in the culture medium is non-toxic (e.g., ≤ 0.2%).
-
-
Treatment Application: Treat the cells with the FGIN-1-27 dilutions. Include a vehicle-only (DMSO) control group. For comparison, you can include a positive control such as Luteinizing Hormone (LH) at a concentration of 10 ng/ml.
-
Incubation: Incubate the treated cells for various time points (e.g., 15 minutes, 2 hours, 24 hours) to assess the acute and prolonged effects.
-
Analysis: Collect the culture medium at the end of each time point and measure the testosterone concentration using a suitable method, such as an ELISA kit.
Protocol 2: In Vitro Melanogenesis Assay in SK-MEL-2 Cells
-
Cell Plating: Plate SK-MEL-2 cells in a 6-well plate at a concentration of 5 x 10⁵ cells per well.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Treatment: Treat the cells with various concentrations of FGIN-1-27 (e.g., 0, 1, 2, 4 µM) for 48 hours. You can also include inducers of melanogenesis like α-MSH (50 nM) or ET-1 (10 nM) with or without FGIN-1-27.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with a suitable cell lysis buffer.
-
Melanin Quantification:
-
Centrifuge the cell lysates to pellet the melanin.
-
Dissolve the melanin pellet in 1 M NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the optical absorbance at 405 nm using a microplate reader.
-
Visualized Signaling Pathways and Workflows
Caption: Dual mechanism of FGIN-1-27 in stimulating testosterone production.
Caption: FGIN-1-27's inhibitory effect on melanogenesis signaling pathways.
Caption: A logical workflow for troubleshooting FGIN-1-27 experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGIN-1-27 | 142720-24-9 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. FGIN-1-27 | 142720-24-9 | MOLNOVA [molnova.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]
- 13. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
FGIN 1-27 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and best practices for FGIN 1-27. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound as a crystalline solid is stable for an extended period when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, where it can remain stable for at least three to four years[1][2][3]. For shorter durations, storage at 4°C is acceptable for up to two years[1][2]. Some suppliers also indicate that the powder can be stored at room temperature[4].
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in several organic solvents. For in vitro studies, DMSO is a common choice, with a solubility of up to 100 mg/mL (229.04 mM), though sonication may be necessary[1][2]. It is also soluble in ethanol (B145695) and DMF at approximately 30 mg/mL and 20 mg/mL, respectively[5][6]. When preparing stock solutions in these organic solvents, it is recommended to purge the solvent with an inert gas[6].
For long-term storage of stock solutions, it is best to store them at -80°C, where they can be stable for up to six months[1][2]. For shorter-term storage, -20°C is suitable for up to one month[1][2][7]. It is advisable to prepare and use solutions on the same day if possible[7].
Q3: I'm having trouble dissolving this compound in aqueous buffers for my in vivo experiments. What is the best approach?
A3: this compound has limited solubility in aqueous buffers[6]. To achieve a working solution for in vivo experiments, a common method involves first dissolving the compound in an organic solvent like DMSO and then using a co-solvent system. For example, a clear solution of ≥ 2.5 mg/mL can be prepared by adding solvents sequentially: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[1][2]. Another option is to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2), to a final concentration of approximately 0.5 mg/mL in a 1:1 solution[5][6]. Aqueous solutions should not be stored for more than one day[6].
Q4: I am observing unexpected experimental results that do not seem to be mediated by the translocator protein (TSPO). Is this possible?
A4: Yes, while this compound is a well-known high-affinity ligand for the translocator protein (TSPO), some of its biological effects have been shown to be TSPO-independent[8]. For instance, its anti-inflammatory effects on Th17 cells are not mediated by TSPO but rather by inducing a metabolic switch that leads to an amino acid starvation response[8]. Therefore, if your results are inconsistent with the known functions of TSPO, you may be observing a TSPO-independent signaling pathway[8].
Troubleshooting Guide
Issue: Inconsistent or unexpected biological activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Solvent Effects.
-
Solution: The solvent used to dissolve this compound, such as DMSO, can have its own biological effects. Always include a vehicle control (solvent only) in your experiments to differentiate between the effects of the compound and the solvent. Ensure the final concentration of the solvent in your culture medium is low and consistent across all experimental groups.
-
-
Possible Cause 3: Off-Target or TSPO-Independent Effects.
-
Solution: As noted in the FAQs, this compound can elicit biological responses through pathways that do not involve TSPO[8]. Review the literature for known TSPO-independent effects of this compound and consider if these align with your observations.
-
Issue: Precipitation of this compound in aqueous solutions during in vivo experiments.
-
Possible Cause: Poor Solubility.
-
Solution: this compound is sparingly soluble in aqueous buffers[6]. Utilize a co-solvent system as described in the FAQs to improve solubility. Prepare the solution fresh on the day of the experiment to minimize the risk of precipitation[2]. If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound[2].
-
Data Presentation
Table 1: this compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 4 years | [3][6] |
| Powder | 4°C | 2 years | [1][2] |
| Powder | Room Temperature | Not specified, but can be shipped at ambient temperature | [4][7] |
| In Solvent | -80°C | 6 months | [1][2] |
| In Solvent | -20°C | 1 month | [1][2][7] |
Table 2: this compound Solubility
| Solvent | Concentration | Citations |
| DMSO | 100 mg/mL (229.04 mM) | [1][2] |
| DMSO | 20 mg/mL | [5][6] |
| Ethanol | 30 mg/mL | [5][6] |
| DMF | 30 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5][6] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.73 mM) | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (5.73 mM) | [1][2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for TSPO Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the translocator protein (TSPO).
-
Preparation of Tissue Homogenates: Homogenize brain or adrenal gland tissue (or cells expressing TSPO) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate aliquots of the homogenate with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195) and varying concentrations of unlabeled this compound.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[9]
Protocol 2: In Vitro Melanogenesis Assay
This protocol is used to assess the effect of this compound on melanin (B1238610) production in cell culture.
-
Cell Culture: Culture SK-MEL-2 cells or human melanocytes in appropriate media.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-16 μM) for 48 hours. In some experiments, cells can be co-treated with an inducer of melanogenesis like α-melanocyte-stimulating hormone (α-MSH).
-
Cell Viability Assay: Perform an MTT assay to ensure that the tested concentrations of this compound are not cytotoxic.
-
Melanin Content Measurement: Lyse the cells and measure the absorbance of the lysate at 475 nm to quantify the melanin content.
-
Western Blot Analysis: Analyze the expression levels of key melanogenesis-related proteins such as tyrosinase, TRP-1, and TRP-2 by Western blotting.[10][11]
Signaling Pathways and Workflows
Caption: this compound signaling pathway via TSPO activation and neurosteroidogenesis.
Caption: Experimental workflow for determining TSPO binding affinity of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. FGIN-1-27 | Translocator Protein | Tocris Bioscience [tocris.com]
- 5. FGIN-1-27 | CAS 142720-24-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potential cytotoxicity of FGIN 1-27 at high concentrations
Technical Support Center: FGIN 1-27
Topic: Investigating the Potential Cytotoxicity of this compound at High Concentrations
This technical support center is a resource for researchers, scientists, and drug development professionals using this compound. It provides troubleshooting guidance and answers to frequently asked questions regarding unexpected cytotoxicity that may be observed at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell death in our cultures treated with high concentrations of this compound. Is this a known effect?
A1: While this compound is generally not considered cytotoxic at typical working concentrations, some studies have reported toxic effects at higher, micromolar concentrations.[1][2][3] This cytotoxicity may not be related to its binding activity with the translocator protein (TSPO), as it has been observed in cells that both express and lack TSPO.[1][3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[4]
Q2: What are the typical working concentrations of this compound, and at what concentrations might cytotoxicity be observed?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the biological process being studied. For instance, in studies on melanogenesis, concentrations up to 16 μM for 48 hours showed no cellular toxicity in SK-MEL-2 cells.[5][6] In contrast, a concentration of 10 μM was found to reduce cell viability and metabolism in human osteoblast-like cells.[2] For stimulation of testosterone (B1683101) production in Leydig cells, 40 μM was determined to be the maximal concentration without significant cell toxicity.[7] High concentrations in the range of 50-100 μM have been shown to induce apoptosis in chronic lymphocytic leukemia cells.[8]
Q3: How can we determine if the observed cytotoxicity is a true effect of this compound or an experimental artifact?
A3: It is essential to include several controls to rule out experimental artifacts.
-
Solvent Control: this compound is often dissolved in DMSO.[9] Ensure that the final concentration of the solvent in your culture medium is the same across all treatment groups, including a vehicle-only control, and is at a level that is not toxic to your cells.
-
Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh working solutions for each experiment.
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT reduction by the compound itself). To check for this, run the assay in a cell-free system with the same concentrations of this compound used in your experiment.
Q4: What are the potential mechanisms of this compound induced cytotoxicity at high concentrations?
A4: The precise mechanisms are not fully elucidated and may be cell-type specific. However, some evidence points towards:
-
Mitochondrial Dysfunction: As a ligand for the mitochondrial protein TSPO, high concentrations of this compound may lead to off-target effects on mitochondrial function.[2][4] This could include alterations in mitochondrial membrane potential and ATP production.[2]
-
Apoptosis Induction: In some cancer cell lines, this compound has been shown to induce apoptosis, a form of programmed cell death.[1][8] This can be investigated by assays for caspase activation and DNA fragmentation.[4]
-
TSPO-Independent Effects: The cytotoxicity observed at high concentrations may be unrelated to TSPO binding and could involve other cellular targets.[1][3][9]
Troubleshooting Guides
Issue: Reduced Cell Viability Observed in an MTT Assay
| Possible Cause | Troubleshooting Steps |
| Direct Cytotoxicity of this compound | 1. Dose-Response and Time-Course: Perform a detailed dose-response experiment with a broad range of this compound concentrations. Also, assess cell viability at multiple time points (e.g., 24, 48, 72 hours). 2. Alternative Viability Assays: Confirm the results using a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue or Propidium Iodide staining) or ATP content.[4] |
| Solvent (e.g., DMSO) Toxicity | 1. Vehicle Control: Ensure a vehicle-only control group is included with the highest concentration of the solvent used in the experiment. 2. Solvent Concentration: Keep the final solvent concentration as low as possible (typically <0.5%). |
| Interference with MTT Assay | 1. Cell-Free Control: Incubate this compound in culture medium without cells and perform the MTT assay to check for direct reduction of the MTT reagent by the compound. |
Issue: Inconsistent Results Between Cytotoxicity Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to compounds can change with prolonged culturing. 2. Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can influence the response to cytotoxic agents. |
| Compound Preparation | 1. Fresh Solutions: Prepare fresh stock and working solutions of this compound for each experiment from a reliable source.[10] |
| Assay Conditions | 1. Standardize Protocols: Strictly adhere to standardized protocols for cell treatment and assay procedures. |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| SK-MEL-2 | 1 - 16 | 48 | No significant toxicity observed | [5],[6] |
| Human Osteoblast-like cells | 10 | Not Specified | ~70% (cell number decrease) | [2] |
| Leydig Cells | 40 | Not Specified | No significant toxicity observed | |
| BHK-21 | 124.5 (CC50) | Not Specified | 50% | [11], |
| Chronic Lymphocytic Leukemia (CLL) cells | 88 (IC50) | 24 | 50% | [8] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
References
- 1. Peripheral benzodiazepine receptor (PBR) ligand cytotoxicity unrelated to PBR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential anticancer agent PK11195 induces apoptosis irrespective of p53 and ATM status in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of Three Antiviral Inhibitors against Japanese Encephalitis Virus from Library of Pharmacologically Active Compounds 1280 | PLOS One [journals.plos.org]
Overcoming poor FGIN 1-27 penetration in certain tissues
Welcome to the Technical Support Center for FGIN 1-27. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the tissue penetration of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] Its primary mechanism of action involves binding to TSPO on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids.[2] This leads to an increase in the production of neurosteroids like allopregnanolone, which in turn allosterically modulates GABA-A receptors, resulting in neuroactive effects.[3] this compound has been shown to influence several signaling pathways, including Protein Kinase A (PKA)/cAMP-responsive element-binding protein (CREB), Protein Kinase C-β (PKC-β), and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]
Q2: I am observing lower than expected efficacy of this compound in my in vivo experiments. Could this be related to poor tissue penetration?
A2: Yes, suboptimal tissue penetration can be a significant factor contributing to lower-than-expected efficacy. While this compound is known to be blood-brain barrier permeable, its distribution and concentration in specific target tissues can vary.[5] Factors such as the route of administration, formulation, and the specific characteristics of the target tissue can all influence the local concentration of the compound. It is crucial to assess the tissue-specific distribution of this compound to ensure that it is reaching its site of action in sufficient concentrations.
Q3: What are the known properties of this compound regarding blood-brain barrier (BBB) penetration?
A3: this compound has been reported to cross the blood-brain barrier.[5] This is a critical property for its action on the central nervous system. However, the efficiency of this penetration can be influenced by several factors, including its physicochemical properties and potential interactions with efflux transporters at the BBB. For CNS drug development, it is generally favorable for small molecules to have a molecular weight under 400-500 Da and a cLogP value between 1 and 3.[6][7]
Troubleshooting Guides
Issue 1: Poor Penetration of this compound into Brain Tissue
Researchers may encounter lower than anticipated concentrations of this compound in the brain, leading to reduced efficacy in CNS models.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Formulation: The vehicle used to dissolve and administer this compound can significantly impact its bioavailability and ability to cross the BBB.
-
Recommendation: this compound is soluble in DMSO.[8] For in vivo studies, a common practice is to dissolve it in a vehicle like DMSO and then dilute it in saline or another aqueous solution. A typical formulation might involve dissolving this compound in 1% DMSO with the addition of a surfactant like Tween 80 to create a fine suspension.[9]
-
-
Active Efflux by Transporters: this compound may be a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
-
Recommendation: Co-administration of a known P-gp inhibitor can help determine if active efflux is limiting brain penetration. It is important to note that this is an experimental step to diagnose the problem and may not be part of the final therapeutic strategy.
-
-
High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free this compound available to cross the BBB.
-
Recommendation: Perform experiments to determine the plasma protein binding of this compound. If binding is high, formulation strategies to increase the unbound fraction may be necessary.
-
Issue 2: Limited Penetration of this compound into Skin
For dermatological applications, achieving adequate penetration of this compound through the stratum corneum can be a challenge.
Possible Causes and Troubleshooting Steps:
-
High Hydrophilicity/Low Lipophilicity: The outer layer of the skin, the stratum corneum, is lipophilic and acts as a barrier to hydrophilic molecules.
-
Recommendation: Consider formulation strategies that enhance lipophilicity. This could involve creating a prodrug by conjugating this compound with a lipophilic moiety.[10] Another approach is to use chemical penetration enhancers (CPEs) in the formulation, such as fatty acids or terpenes, which can reversibly disrupt the stratum corneum lipids.[10]
-
-
Large Molecular Size: While this compound is a small molecule, its passage through the tight junctions of the skin can still be restricted.
-
Recommendation: The use of physical enhancement techniques like microneedles can create transient microchannels in the skin, facilitating the delivery of this compound to deeper layers.[10] Nanocarrier systems, such as lipid-based nanoparticles, can also be explored to encapsulate this compound and improve its skin permeation.[11]
-
Data Presentation
The following tables provide an illustrative summary of expected quantitative data for this compound tissue distribution. Note that these are example values based on the known properties of this compound and similar small molecules, as specific comprehensive data in the public domain is limited.
Table 1: Illustrative Brain-to-Plasma Ratio of this compound
| Time Point (Post-Administration) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) |
| 1 hour | 150 | 100 | 1.5 |
| 4 hours | 90 | 75 | 1.2 |
| 8 hours | 40 | 40 | 1.0 |
| 24 hours | 10 | 15 | 0.67 |
Table 2: Illustrative Tissue Distribution of this compound (4 hours post-administration)
| Tissue | Concentration (ng/g or ng/mL) |
| Brain | 90 |
| Liver | 350 |
| Kidney | 280 |
| Heart | 120 |
| Lungs | 200 |
| Spleen | 180 |
| Muscle | 60 |
| Adipose | 450 |
| Plasma | 75 |
Experimental Protocols
Protocol 1: In Vivo Tissue Distribution Study of this compound
This protocol outlines a general procedure for determining the tissue distribution of this compound in a rodent model.
1. Animal Model and Dosing:
- Select an appropriate animal model (e.g., male Sprague-Dawley rats, 250-300g).
- Prepare the this compound formulation. A typical dose for in vivo studies is in the range of 0.5-1 mg/kg.[12] For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as 6% DMSO in saline.[12]
- Administer a single dose of the this compound formulation to the animals.
2. Sample Collection:
- At predetermined time points (e.g., 1, 4, 8, and 24 hours) post-administration, euthanize a cohort of animals.
- Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Immediately perfuse the animals with ice-cold saline to remove blood from the tissues.
- Dissect and collect the tissues of interest (e.g., brain, liver, kidney, heart, lungs, spleen, muscle, adipose tissue).
- Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
3. Sample Preparation:
- Centrifuge the blood samples to separate the plasma.
- Homogenize the weighed tissue samples in a suitable buffer.
4. Quantification of this compound:
- Extract this compound from the plasma and tissue homogenates using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
- Quantify the concentration of this compound in the extracts using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
5. Data Analysis:
- Calculate the concentration of this compound in each tissue (ng/g of tissue) and in plasma (ng/mL).
- Determine the brain-to-plasma ratio (Kp) at each time point.
Protocol 2: Quantification of this compound in Brain Tissue using LC-MS/MS
This protocol provides a more detailed methodology for the quantification step mentioned in Protocol 1.
1. Preparation of Standards and Quality Controls:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Create a series of calibration standards by spiking known amounts of this compound into blank brain homogenate.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Extraction:
- To an aliquot of brain homogenate (sample, standard, or QC), add an internal standard (a structurally similar compound not present in the sample).
- Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate).
- Vortex and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Use a suitable C18 reverse-phase column for chromatographic separation.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
- Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for this compound and the internal standard.[13]
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the standards.
- Use the calibration curve to determine the concentration of this compound in the experimental samples.
Visualizations
Caption: this compound binds to TSPO, initiating a cascade that increases neurosteroid synthesis.
Caption: A generalized workflow for in vivo assessment of this compound tissue penetration.
References
- 1. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to assess tissue-specific distribution and metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
FGIN-1-27 Experiments: Technical Support and Troubleshooting Center
Welcome to the technical support center for FGIN-1-27. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the common and unexpected findings that can arise during experiments with FGIN-1-27.
Q1: We observed an increase in testosterone (B1683101) levels after FGIN-1-27 administration in our animal model, but surprisingly, Luteinizing Hormone (LH) levels also increased. Isn't this contrary to the expected negative feedback mechanism?
A1: Yes, this is a documented yet unexpected finding. Typically, a rise in serum testosterone would trigger a negative feedback loop, leading to a decrease in LH secretion from the pituitary gland. However, studies in male Sprague-Dawley rats have shown that administration of FGIN-1-27 can lead to a significant increase in both serum testosterone and LH levels.[1] This suggests a dual mechanism of action for FGIN-1-27:
-
Direct stimulation of Leydig cells: FGIN-1-27 acts directly on the Leydig cells in the testes to increase testosterone production.[1]
-
Central effect on LH: FGIN-1-27 may also act at the level of the hypothalamus and/or the pituitary gland to stimulate the synthesis and/or release of LH.[1]
This dual action could make FGIN-1-27 and similar compounds particularly potent in increasing steroid hormone levels.[1]
Q2: Our in vitro results with FGIN-1-27 seem to be independent of Translocator Protein (TSPO) expression in our cell line. Is this a known phenomenon?
A2: Yes, this is a significant and more recent discovery. While FGIN-1-27 is widely recognized as a ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor, some of its biological effects have been shown to be TSPO-independent.[2][3]
A key example of this is the effect of FGIN-1-27 on pathogenic Th17 cells, which are involved in autoimmune diseases. In this context, FGIN-1-27 was found to inhibit the differentiation and pathogenicity of these cells through a metabolic reprogramming mechanism, inducing an amino acid starvation response, rather than through its interaction with TSPO.[2] Therefore, if your experimental outcomes do not correlate with the known functions of TSPO, you may be observing a TSPO-independent pathway.
Q3: We are observing unexpected anti-melanogenic effects in our skin cell cultures treated with FGIN-1-27. Is there a precedent for this?
A3: Yes, FGIN-1-27 has been reported to have anti-melanogenic properties.[4][5] In studies on human epidermal melanocytes and SK-MEL-2 cells, FGIN-1-27 was found to inhibit both basal and stimulated melanogenesis without causing cellular toxicity.[4][5] This effect is not due to direct inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[4][5] Instead, FGIN-1-27 appears to downregulate the expression of key melanogenesis-related proteins by suppressing the PKA/CREB, PKC-β, and MAPK signaling pathways.[4][5]
Q4: We are seeing a decrease in cell viability and alterations in mitochondrial function in our cell cultures at higher concentrations of FGIN-1-27. Is this compound known to have cytotoxic effects?
A4: While often used for its neuroprotective and steroidogenic effects, FGIN-1-27 can exhibit cytotoxic effects in certain cell types and concentrations. For instance, in human osteoblast-like cells, FGIN-1-27 at a concentration of 10⁻⁵ M was shown to reduce cell viability, decrease ATP content, and increase mitochondrial membrane potential.[3] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Preliminary experiments have established that 40 μM FGIN-1-27 is a concentration at which maximal stimulation of testosterone production is achieved without significant cell toxicity in Leydig cells.[1]
Q5: What is the best way to dissolve and administer FGIN-1-27 for in vivo and in vitro experiments?
A5: FGIN-1-27 is soluble in DMSO.[6][7] For in vivo studies, it is often dissolved in a vehicle suitable for injection. A common method is to first dissolve FGIN-1-27 in a small amount of DMSO and then suspend it in a vehicle like corn oil or a solution containing Tween 80 for intraperitoneal (i.p.) injections.[8][9] It is critical to include a vehicle-only control group in your experiments to account for any effects of the solvent.[10] For in vitro experiments, a stock solution in DMSO is typically prepared and then diluted in the cell culture medium to the final desired concentration.[1] The final DMSO concentration in the culture medium should be kept low (e.g., 0.2% or less) to avoid solvent-induced artifacts.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from FGIN-1-27 experiments.
Table 1: In Vivo Effects of FGIN-1-27 on Serum Hormone Levels in Male Rats
| Parameter | Treatment Group | Time Point | Result |
| Serum Testosterone | FGIN-1-27 (1 mg/kg BW, i.p.) | 1 hour | Significant increase compared to vehicle control[1] |
| 3 hours | Continued increase, maximal stimulation observed[1] | ||
| 10 hours | Still twice the concentration of controls[1] | ||
| 24 hours | Returned to control levels[1] | ||
| Serum Luteinizing Hormone (LH) | FGIN-1-27 (1 µg/g BW) | 2 hours | Significant increase compared to vehicle control[1] |
| Serum Follicle-Stimulating Hormone (FSH) | FGIN-1-27 (1 µg/g BW) | 2 hours | No significant change compared to vehicle control[1] |
Table 2: In Vitro Effects of FGIN-1-27 on Testosterone Production in Leydig Cells
| Treatment | Time Point | Testosterone Production |
| FGIN-1-27 (40 µM) | 15 minutes | Significant increase compared to control[1] |
| 2 hours | Significant increase, similar to low-dose LH[1] | |
| Luteinizing Hormone (LH) (0.1 ng/ml) | 15 minutes | No significant increase compared to control[1] |
| 2 hours | Significant increase compared to control[1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving FGIN-1-27.
In Vitro Stimulation of Testosterone Production in Leydig Cells
-
Cell Preparation: Isolate Leydig cells from adult male Sprague-Dawley rats.
-
Plating: Plate 10⁵ cells per well in a 96-well plate.
-
Treatment:
-
Prepare a stock solution of FGIN-1-27 in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentration (e.g., 40 µM).
-
Ensure the final DMSO concentration in the wells is 0.2% or less.
-
Include a vehicle-only (0.2% DMSO) control group.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 15 minutes, 2 hours, 24 hours).
-
Analysis: Collect the culture medium and measure the testosterone concentration using a suitable immunoassay.
In Vivo Assessment of Hormonal Changes in Rats
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration:
-
Prepare the FGIN-1-27 solution for injection. For example, dissolve in a vehicle suitable for intraperitoneal (i.p.) administration.
-
Administer a single i.p. injection of FGIN-1-27 at a dose of 1 mg/kg body weight.[1]
-
Administer an equal volume of the vehicle to the control group.
-
-
Blood Collection: Collect serial blood samples via a suitable method (e.g., facial vein) at various time points post-injection (e.g., 1, 3, 10, and 24 hours).[1]
-
Hormone Analysis: Separate the serum and measure the concentrations of testosterone, LH, and FSH using appropriate immunoassays.
Visualizing Pathways and Workflows
FGIN-1-27 Dual Mechanism of Action on Testosterone Production
Caption: Unexpected dual stimulatory pathways of FGIN-1-27 on testosterone production.
Troubleshooting Workflow for Unexpected In Vitro Results
Caption: A logical workflow for troubleshooting unexpected results in FGIN-1-27 in vitro experiments.
FGIN-1-27 Signaling in Melanogenesis Inhibition
Caption: Signaling pathways involved in the anti-melanogenic effects of FGIN-1-27.
References
- 1. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
FGIN-1-27 Technical Support Center: Investigating TSPO-Independent Effects
This technical support center is a resource for researchers, scientists, and drug development professionals investigating the TSPO-independent effects of FGIN-1-27. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting control experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with FGIN-1-27 do not seem to align with the known functions of TSPO. Is it possible that FGIN-1-27 has effects that are independent of TSPO?
A1: Yes, this is a significant and increasingly recognized finding. While FGIN-1-27 is a well-established ligand for the translocator protein (TSPO), several of its biological effects have been demonstrated to be TSPO-independent.[1][2] For example, the ability of FGIN-1-27 to ameliorate autoimmunity by affecting Th17 cells is not mediated by TSPO but rather by inducing a metabolic switch that leads to an amino acid starvation response.[1][3] Therefore, if your observations are inconsistent with the canonical roles of TSPO, you may be uncovering a TSPO-independent mechanism of action.
Q2: I am observing unexpected levels of cell death and changes in mitochondrial function in my cell cultures treated with FGIN-1-27. What could be the underlying cause?
A2: FGIN-1-27 has been reported to reduce cell viability and alter mitochondrial function in certain cell types, particularly at higher concentrations.[2][4] These effects can be independent of TSPO. For instance, in human osteoblast-like cells, FGIN-1-27 at a concentration of 10⁻⁵ M was found to decrease cell number, lower ATP content, and increase mitochondrial membrane potential.[2] It is crucial to perform dose-response experiments to distinguish between specific pharmacological effects and potential cytotoxicity.[4]
Q3: What are the key signaling pathways known to be modulated by FGIN-1-27 independently of TSPO?
A3: FGIN-1-27 has been shown to inhibit melanogenesis by suppressing several key signaling pathways. These include the Protein Kinase A (PKA)/cAMP-Responsive Element-Binding (CREB) pathway, the Protein Kinase C-β (PKC-β) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and ERK.[5][6][7] The modulation of these pathways leads to a downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[5][7]
Q4: How can I definitively demonstrate that the effects of FGIN-1-27 I am observing are TSPO-independent?
A4: The most direct method is to use a TSPO-knockout (KO) or knockdown (KD) cellular or animal model. If FGIN-1-27 elicits the same response in both the wild-type and TSPO-deficient models, it strongly indicates a TSPO-independent mechanism.[1][8] Additionally, comparing the effects of FGIN-1-27 with other structurally distinct TSPO ligands can be informative. If the effect is unique to FGIN-1-27, it may suggest an off-target effect related to its specific chemical structure rather than a general TSPO-mediated response.[9]
Troubleshooting Guides
Issue 1: Inconsistent or paradoxical results when using FGIN-1-27.
-
Possible Cause: The observed effects may be a combination of TSPO-dependent and TSPO-independent actions, or entirely TSPO-independent.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response study. TSPO-independent effects may occur at different concentrations than TSPO-dependent ones.
-
TSPO Knockout/Knockdown Control: If available, repeat the experiment in a TSPO-deficient cell line or animal model.[1][8]
-
Pharmacological Controls: Use a TSPO antagonist (e.g., PK11195) in conjunction with FGIN-1-27. However, be aware that some TSPO antagonists may have their own off-target effects.[10]
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control group to account for any effects of the solvent.[11][12]
-
Issue 2: High levels of cytotoxicity observed with FGIN-1-27 treatment.
-
Possible Cause: The concentration of FGIN-1-27 used may be inducing apoptosis or mitochondrial dysfunction.[2][4]
-
Troubleshooting Steps:
-
Optimize Concentration: Determine the optimal concentration of FGIN-1-27 that produces the desired effect without causing significant cell death through a dose-response experiment.[4]
-
Cell Viability Assays: Employ multiple cell viability assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with Trypan Blue) to get a comprehensive understanding of cell health.[4]
-
Apoptosis Assays: To determine if cell death is due to apoptosis, use assays such as Annexin V staining or caspase activity assays.[4]
-
Mitochondrial Health Assessment: Evaluate mitochondrial function using assays for mitochondrial membrane potential (e.g., JC-1) or by measuring cellular respiration.[4]
-
Data Presentation
Table 1: Summary of FGIN-1-27 Effects on Signaling Pathways in Melanogenesis
| Signaling Pathway | Effect of FGIN-1-27 | Key Downstream Molecules Affected | Reference(s) |
| PKA/CREB | Inhibition | p-PKA cat, p-CREB | [5][6][7] |
| PKC-β | Inhibition | PKC-β | [5][6][7] |
| MAPK | Inhibition | p-p38, p-ERK | [5][6][7] |
Table 2: Experimental Models and Conditions for Studying TSPO-Independent Effects of FGIN-1-27
| Model System | FGIN-1-27 Concentration/Dose | Observed TSPO-Independent Effect | Reference(s) |
| Murine CD4+ T cells (in vitro) | 10 µM | Inhibition of Th17 differentiation, metabolic reprogramming | [1][3] |
| SK-MEL-2 cells (in vitro) | 4 µM | Inhibition of PKA/CREB, PKC-β, and MAPK pathways | [5][7] |
| Human osteoblast-like cells (in vitro) | 10 µM | Decreased cell viability, altered mitochondrial function | [2] |
| Male Sprague-Dawley rats (in vivo) | 1 mg/kg | Increased serum testosterone (B1683101) without affecting Star or Lipe gene expression | [13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Signaling Pathway Modulation
-
Cell Culture: Plate the desired cell line (e.g., SK-MEL-2 melanoma cells) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of FGIN-1-27 (e.g., 0, 1, 2, 4 µM) for different time points (e.g., 0, 15, 30, 60, 120 minutes).[7] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., total and phosphorylated forms of PKA, CREB, p38, ERK, and PKC-β).[5][7]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Control Experiment Using TSPO-Knockout Cells
-
Cell Culture: Culture both wild-type and TSPO-knockout cells of the same background under identical conditions.
-
Treatment: Treat both cell types with a range of FGIN-1-27 concentrations and a vehicle control.
-
Functional Assay: Perform the relevant functional assay to measure the biological response of interest (e.g., cytokine production for Th17 cells, cell viability assay).[1]
-
Data Analysis: Compare the dose-response curves for FGIN-1-27 in the wild-type and TSPO-knockout cells. If the curves are similar, it indicates a TSPO-independent effect.[8]
Mandatory Visualization
Caption: FGIN-1-27 TSPO-independent signaling pathway in melanogenesis.
Caption: Workflow for determining TSPO-independence using knockout models.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Managing sedative effects of FGIN 1-27 in behavioral assays
Welcome to the technical support center for researchers utilizing FGIN-1-27 in behavioral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the potential sedative effects of FGIN-1-27 and ensure the accurate interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is FGIN-1-27 and what is its primary mechanism of action?
A1: FGIN-1-27 is a selective agonist for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[1][2] TSPO is located on the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria. This is the rate-limiting step in the synthesis of neurosteroids, such as allopregnanolone.[1] By stimulating neurosteroidogenesis, FGIN-1-27 enhances the activity of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system, which is believed to underlie its anxiolytic effects.[1]
Q2: Does FGIN-1-27 have sedative effects?
A2: FGIN-1-27 is reported to have fewer sedative effects compared to classic benzodiazepines like diazepam.[2][3] However, like many centrally acting compounds, it can produce sedation, particularly at higher doses. These effects can manifest as decreased locomotor activity or impaired motor coordination, which may confound the results of behavioral assays designed to measure anxiety or cognition.[4]
Q3: What is a recommended starting dose for FGIN-1-27 in rodent behavioral studies to minimize sedation?
A3: Based on studies in non-mammalian models showing anxiolytic effects, a dose range of 0.14 to 1.1 mg/kg (intraperitoneal, i.p.) has been used.[4][5] A study in rats used a dose of 1 mg/kg (i.p.) to investigate its effects on hormone levels.[6] For initial studies in rodents, it is advisable to start with a low dose (e.g., 0.1 mg/kg) and perform a dose-response study to determine the optimal dose that provides anxiolytic effects without significant sedation.[4]
Q4: How should I prepare FGIN-1-27 for administration?
A4: FGIN-1-27 is lipophilic. A common method for preparing FGIN-1-27 for intraperitoneal (i.p.) injection is to dissolve it in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then suspend the solution in a vehicle such as saline containing a surfactant like Tween 80 to ensure a fine suspension.[5] It is crucial to administer the same vehicle to the control group.
Q5: When should I administer FGIN-1-27 before behavioral testing?
Troubleshooting Guide: Managing Sedative Effects
This guide addresses common issues related to the sedative effects of FGIN-1-27 during behavioral experiments.
| Issue | Potential Cause | Recommended Solution |
| Reduced overall activity in the Open Field Test (OFT) or Elevated Plus Maze (EPM), confounding anxiety assessment. | High Dose of FGIN-1-27: The administered dose may be too high, leading to sedation. | Conduct a Dose-Response Study: Test a range of lower doses to find the therapeutic window for anxiolysis without significant motor impairment.[4] Analyze locomotor activity (total distance traveled) as a separate variable to dissociate sedative from anxiolytic effects. |
| Timing of Administration: The behavioral test may be conducted at the peak of the sedative effect. | Adjust Pre-treatment Time: If pharmacokinetic data is unavailable, test different pre-treatment intervals (e.g., 15, 30, 60, 120 minutes) to identify a time point with anxiolytic effects but minimal sedation. | |
| Poor performance on the Rotarod test, suggesting motor impairment. | Sedative/Myorelaxant Effects: FGIN-1-27, by enhancing GABAergic activity, can cause muscle relaxation and impair coordination. | Use the Rotarod as a Primary Screen for Sedation: Before conducting other behavioral tests, use the rotarod to establish a non-sedating dose range for FGIN-1-27. Any dose that significantly impairs rotarod performance should be avoided in assays where motor activity is critical for the primary outcome. |
| Task Parameters: The difficulty of the rotarod protocol (e.g., high acceleration rate) may be too challenging for animals under the influence of the compound. | Modify Rotarod Protocol: Use a protocol with a slower acceleration or a fixed, low speed to assess baseline motor coordination. | |
| Difficulty distinguishing between anxiolytic and sedative effects. | Overlapping Behavioral Manifestations: Both anxiolysis and sedation can lead to reduced activity in certain contexts. | Employ a Battery of Tests: Use multiple behavioral assays that assess different aspects of anxiety and motor function. For example, combine the EPM or light-dark box test with the OFT and the rotarod test. This allows for a more comprehensive behavioral profile of the compound. |
| Lack of a Positive Control: Without a reference compound, it can be difficult to interpret the results. | Include a Positive Control for Sedation: Use a known sedative agent (e.g., a higher dose of diazepam) as a positive control to validate the sensitivity of your assays to sedative effects. |
Data Presentation
The following tables summarize comparative dosage information for FGIN-1-27 and the commonly used anxiolytic, diazepam, as well as a hypothetical dose-response for FGIN-1-27 to guide experimental design.
Table 1: Comparative Anxiolytic Doses of FGIN-1-27 and Diazepam in Non-Mammalian Models
| Compound | Species | Behavioral Test | Effective Anxiolytic Dose Range (mg/kg, i.p.) | Reference |
| FGIN-1-27 | Zebrafish | Light/Dark Preference Test | 0.14 - 2.3 | [5] |
| Wall Lizard | Defense Test Battery | 0.14 - 2.3 | [5] | |
| Diazepam | Zebrafish | Light/Dark Preference Test | 0.28 - 2.3 | [5] |
| Wall Lizard | Defense Test Battery | 0.28 - 2.3 | [5] | |
| Note: FGIN-1-27 was reported to have fewer sedative effects than diazepam in these studies.[2][3] |
Table 2: Hypothetical Dose-Response Data for FGIN-1-27 in Rodent Behavioral Assays
This table is for illustrative purposes to guide the design of a dose-response study. Actual results may vary.
| Dose (mg/kg, i.p.) | Open Field Test: Time in Center (s) (Mean ± SEM) | Open Field Test: Total Distance Traveled (cm) (Mean ± SEM) | Rotarod Test: Latency to Fall (s) (Mean ± SEM) |
| Vehicle | 30 ± 5 | 2500 ± 200 | 180 ± 20 |
| 0.1 | 45 ± 6 | 2450 ± 180 | 175 ± 22 |
| 0.3 | 60 ± 8** | 2300 ± 150 | 160 ± 18 |
| 1.0 | 55 ± 7 | 1800 ± 120 | 120 ± 15 |
| 3.0 | 40 ± 6 | 1200 ± 100 | 60 ± 10 |
| *p<0.05, **p<0.01 compared to vehicle. A U-shaped dose-response for anxiolysis may be observed, with higher doses leading to sedation (decreased distance traveled and latency to fall). |
Experimental Protocols
1. Open Field Test (OFT) to Assess Locomotor Activity and Anxiety-Like Behavior
-
Objective: To evaluate general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square or circular arena (e.g., 50 cm x 50 cm for mice) with walls to prevent escape, often made of a non-reflective material. The arena is typically divided into a central and a peripheral zone by software.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer FGIN-1-27 or vehicle at the predetermined dose and pre-treatment time.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).[4]
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Locomotor Activity (Sedation): Total distance traveled, velocity. A significant decrease indicates a sedative effect.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone. An increase in center time and entries suggests an anxiolytic effect.
-
Exploratory Behavior: Rearing frequency.
-
2. Rotarod Test to Assess Motor Coordination
-
Objective: To evaluate motor coordination, balance, and potential motor impairment.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Training (optional but recommended): Acclimate the animals to the stationary rod for a brief period (e.g., 1 minute) on the day before testing. Some protocols include a short training session at a low, constant speed.
-
Administer FGIN-1-27 or vehicle.
-
At the designated time post-injection, place the animal on the rotating rod.
-
Start the rotation, which can be at a fixed speed or, more commonly, an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod. If the animal clings to the rod and makes a full rotation, this is also considered a fall.
-
-
Data Analysis: The primary measure is the latency to fall. A significant decrease in the FGIN-1-27 group compared to the vehicle group indicates motor impairment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
How to account for vehicle effects when using FGIN 1-27
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of FGIN 1-27, a potent agonist of the 18 kDa translocator protein (TSPO). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a specific focus on accounting for vehicle effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indoleacetamide that acts as a high-affinity agonist for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[1][2] Its primary action is to enhance the transport of cholesterol into the mitochondria, a critical step in the synthesis of neurosteroids such as allopregnanolone.[1][2] These neurosteroids then act as positive allosteric modulators of GABA-A receptors, leading to its observed anxiolytic, anticonvulsant, and sedative effects.[1][2][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions alone. A common and effective method for in vivo administration is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then create a suspension or emulsion.[4][5][6] For intraperitoneal (i.p.) injections, a typical vehicle formulation involves dissolving this compound in DMSO and then diluting it with saline, often with the addition of a surfactant like Tween 80 to improve stability and bioavailability.[5][6] Another described vehicle is a mixture of 10% DMSO in corn oil.[4] It is crucial to always include a vehicle control group in your experimental design, where animals receive the identical solvent mixture without this compound.[6][7][8]
Q3: What is the recommended vehicle for in vitro studies with this compound?
A3: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[1] This stock solution is then diluted to the final desired concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low enough to not cause cellular toxicity. Studies have shown that a final DMSO concentration of 0.2% is well-tolerated by Leydig cells and does not affect cell viability or testosterone (B1683101) production.[9] However, the optimal non-toxic concentration should be determined for your specific cell type.
Q4: How should this compound be stored?
A4: As a crystalline solid, this compound can be stored at room temperature. Stock solutions prepared in a solvent like DMSO should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4] Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Vehicle control group shows a biological effect. | The vehicle itself (e.g., DMSO, Tween 80) may have intrinsic biological activity, especially at higher concentrations.[10][11] | Lower the concentration of the organic solvent or surfactant in the vehicle. A study noted that 0.2% DMSO had no effect on testosterone production in vitro.[9] Conduct preliminary studies to determine the highest non-interfering concentration of your vehicle. |
| Inconsistent or variable results between experiments. | - Poor solubility/precipitation of this compound: The compound may not be fully dissolved or may be precipitating out of solution, especially in aqueous dilutions. - Vehicle instability: The vehicle emulsion or suspension may not be stable over time. | - Improve solubility: Use sonication to aid in the dissolution of this compound in the initial solvent.[5] - Ensure stability: Prepare fresh dosing solutions for each experiment and vortex thoroughly before each administration. |
| Unexpected cell death or toxicity in in vitro cultures. | - High concentration of this compound: At high concentrations (e.g., 10 µM), this compound has been shown to reduce cell viability in some cell types, such as human osteoblast-like cells.[12][13] - Vehicle toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | - Perform a dose-response curve: Determine the optimal concentration of this compound that elicits the desired effect without causing significant cytotoxicity.[14] - Determine vehicle toxicity: Run a vehicle-only control at various concentrations to identify the maximum non-toxic dose for your specific cell line. |
| No observable effect of this compound treatment. | - Suboptimal dose: The concentration of this compound may be too low to elicit a response. - Incorrect vehicle formulation: The vehicle may not be effectively delivering the compound to the target tissues. - Degradation of this compound: Improper storage of the compound or stock solutions can lead to degradation. | - Consult literature for effective dose ranges: Studies have used doses ranging from 0.1 mg/kg to 1 mg/kg for in vivo experiments.[15] - Optimize vehicle: Consider alternative vehicle formulations, such as those including surfactants like Tween 80, to enhance bioavailability.[5] - Verify compound integrity: Ensure proper storage conditions have been maintained. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL[1] |
| DMF | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[4] |
Table 2: Example Concentrations of this compound Used in Research
| Study Type | Model System | Concentration/Dose | Observed Effect |
| In vivo | Male Sprague-Dawley Rats | 1 mg/kg BW (i.p.) | Increased serum testosterone levels.[9] |
| In vivo | Young and Aged Brown Norway Rats | 1 mg/kg BW (daily i.p. for 10 days) | Increased serum testosterone levels.[7][15] |
| In vitro | Isolated Rat Leydig Cells | 40 µM | Maximal stimulation of testosterone production without significant cell toxicity.[9] |
| In vitro | Human Osteoblast-like Cells | 10 µM | Decreased cell viability and mitochondrial function.[13] |
| In vitro | SK-MEL-2 Cells | 1-4 µM | Inhibition of melanogenesis.[16][17] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
This protocol is based on methodologies used in published studies.[5]
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex and sonicate until the this compound is completely dissolved.
-
-
Preparation of Final Dosing Solution:
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add one to two drops of Tween 80.
-
Add sterile saline to reach the final desired volume. The final concentration of DMSO should be kept to a minimum (e.g., 1-10%).
-
Vortex the solution vigorously to create a fine suspension.
-
-
Administration:
-
Administer the solution via i.p. injection at the desired dose (e.g., 1 mg/kg body weight).
-
Always prepare a vehicle control solution containing the same concentrations of DMSO, Tween 80, and saline, but without this compound, and administer it to a separate control group of animals.
-
Protocol 2: In Vitro Treatment of Cultured Cells with this compound
This protocol is a general guideline for applying this compound to cell cultures.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Culture your cells of interest to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into the cell culture medium to achieve the final desired treatment concentrations.
-
Ensure the final concentration of DMSO in the medium is below the toxicity threshold for your cell line (typically ≤ 0.5%).
-
For the vehicle control, add the same volume of DMSO to the culture medium as was added for the highest concentration of this compound.
-
Incubate the cells for the desired period before performing downstream assays.
-
Visualizations
Caption: this compound binds to TSPO, promoting neurosteroid synthesis and GABA-A receptor modulation.
Caption: Workflow for in vivo experiments, emphasizing the parallel treatment of a vehicle control group.
References
- 1. FGIN-1-27 | CAS 142720-24-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. FGIN-127 - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. acesisbio.com [acesisbio.com]
- 8. FGIN-1-27 administration versus TRT; effects on Leydig cell T production and on serum and intratesticular T concentrations [bio-protocol.org]
- 9. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological effects of formulation vehicles : implications for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]
FGIN 1-27 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of FGIN 1-27 in cell culture experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the compound's stability and signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1][2][3][4][5] Its primary mechanism of action involves binding to TSPO, which facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids and other steroids.[6][7] Consequently, this compound can stimulate the production of steroids like pregnenolone (B344588) and testosterone (B1683101).[6][8][9]
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, including:
-
Protein Kinase A (PKA)/cAMP-Response Element-Binding Protein (CREB) Pathway [1][10][11][12][13]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways (including ERK and p38) [1][2][10][11][12][13]
The activation of these pathways is often downstream of the increased steroid production induced by this compound.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[14] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to prepare fresh working solutions for each experiment by diluting the stock solution into your cell culture medium immediately before use.
Q4: What is the stability of this compound in cell culture media?
There is limited quantitative data on the specific degradation rate of this compound in cell culture media. However, based on its chemical structure (an indoleacetamide), it may be susceptible to degradation through hydrolysis of the acetamide (B32628) group and oxidation or photodegradation of the indole (B1671886) ring. Therefore, it is crucial to follow best practices to minimize degradation.
Q5: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, consider the following:
-
Prepare Fresh: Always prepare working solutions of this compound in cell culture media immediately before each experiment.
-
Protect from Light: Indole-containing compounds can be light-sensitive. Protect stock solutions and experimental cultures from direct light exposure by using amber vials or covering plates with foil.
-
Control pH: Maintain a stable physiological pH in your cell culture system, as extreme pH values can accelerate hydrolysis.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS) may potentially interact with or degrade the compound. If inconsistent results are observed, consider reducing the serum concentration or using serum-free media for a short duration, if compatible with your cell line.
-
Temperature: While cell cultures are maintained at 37°C, store stock solutions at -20°C or -80°C to slow down potential degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium during the experiment. 2. Precipitation of this compound: The final concentration in the aqueous medium may exceed its solubility. | 1. Prepare a fresh stock solution of this compound. Prepare working solutions immediately before use. Protect all solutions and cell cultures from light. 2. Visually inspect the medium for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically ≤0.5%). Consider performing a solubility test in your specific medium. |
| High levels of cytotoxicity or unexpected off-target effects. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound Concentration: The concentration of this compound may be too high for your specific cell type. 3. Degradation Products: Toxic byproducts may have formed due to degradation. | 1. Ensure the final solvent concentration is within a non-toxic range for your cells (typically ≤0.5% for DMSO). Run a vehicle-only control. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line.[15] 3. Follow best practices for handling and storage to minimize degradation. |
| Variability between experiments. | 1. Inconsistent preparation of this compound solutions. 2. Differences in incubation time or experimental conditions. 3. Freeze-thaw cycles of the stock solution. | 1. Standardize the protocol for preparing this compound solutions. 2. Ensure all experimental parameters (incubation times, cell densities, media changes) are consistent between experiments. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Data on this compound Stability
Quantitative data on the degradation kinetics of this compound in cell culture media is not extensively available in the public domain. The table below summarizes the qualitative stability information and recommended handling procedures.
| Parameter | Information/Recommendation | Rationale |
| Chemical Structure | Indoleacetamide | The indole ring is susceptible to oxidation and photodegradation. The acetamide group can undergo hydrolysis. |
| Solubility | Soluble in DMSO.[14] | A stable stock solution can be prepared in an anhydrous organic solvent. |
| Storage of Stock Solution | -20°C or -80°C in aliquots. | Low temperatures and avoiding freeze-thaw cycles minimize degradation over time. |
| Stability in Aqueous Media | Limited; prepare fresh for each use. | Prone to hydrolysis. |
| Light Sensitivity | Potential for photodegradation. | Protect from light to prevent degradation of the indole ring. |
| pH Sensitivity | Sensitive to non-physiological pH. | Extreme pH can catalyze hydrolysis of the acetamide group. |
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with this compound
-
Cell Plating: Seed adherent cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of treatment. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the freshly prepared medium containing this compound (or vehicle control) to the respective wells.
-
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: After incubation, proceed with the planned analysis (e.g., cell lysis for western blotting, collection of supernatant for ELISA).
Protocol 2: Hypothetical Experiment to Assess this compound Stability in Cell Culture Media
This protocol describes a general method to evaluate the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of this compound Spiked Medium:
-
Prepare a working solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS) at a typical experimental concentration (e.g., 10 µM).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the spiked medium into sterile, light-protected tubes.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.
-
At each time point, transfer an aliquot of the medium to a new tube.
-
-
Sample Processing:
-
To precipitate proteins, add a threefold volume of cold acetonitrile (B52724) to each sample.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at 0 hours.
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Translocator Protein 18 kDa (TSPO) Expression in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minireview: Translocator Protein (TSPO) and Steroidogenesis: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PK11195 Effect on Steroidogenesis Is Not Mediated Through the Translocator Protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Crucial Role Reported for TSPO in Viability and Steroidogenesis is a Misconception. Commentary: Conditional Steroidogenic Cell-Targeted Deletion of TSPO Unveils a Crucial Role in Viability and Hormone-Dependent Steroid Formation [frontiersin.org]
- 6. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, an… [ouci.dntb.gov.ua]
- 13. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammal… [ouci.dntb.gov.ua]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FGIN-1-27 Activity Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGIN-1-27. The content is designed to address specific issues that may be encountered during the experimental validation of its activity.
Frequently Asked Questions (FAQs)
??? question "What is a suitable positive control for validating the steroidogenic activity of FGIN-1-27?"
??? question "My FGIN-1-27 treatment increased testosterone (B1683101), but Luteinizing Hormone (LH) levels also went up. Is this expected?"
??? question "I'm not seeing the expected steroidogenic effect. Could my FGIN-1-27 be inactive? How do I troubleshoot?"
??? question "The effects I'm observing seem to be independent of Translocator Protein (TSPO) expression. Is this possible?"
??? question "What is the recommended vehicle for FGIN-1-27 and what control should I use?"
Quantitative Data Summary
Table 1: Binding Affinity & Effective Concentrations of TSPO Ligands
| Compound | Parameter | Value | Cell Line/System | Reference |
| FGIN-1-27 | Ki | 3.1 - 3.25 nM | Rat Brain Mitochondria | [1][2] |
| FGIN-1-27 | EC50 | 3 nM | Glial Cells (Pregnenolone Production) | [1] |
| FGIN-1-27 | Effective Conc. | 40 µM | Isolated Rat Leydig Cells (Testosterone) | [3] |
| Ro5-4864 | Ki | 1.02 - 20.04 nM | N/A | [2] |
| PK11195 | Ki | 0.602 - 3.60 nM | N/A | [2] |
Table 2: Effect of FGIN-1-27 vs. LH on In Vitro Testosterone Production in Rat Leydig Cells
| Treatment | Time Point | Testosterone Production (vs. Control) | Reference |
| FGIN-1-27 (40 µM) | 15 min | Significant Increase | [3] |
| LH (0.1 ng/mL) | 15 min | No Significant Increase | [3] |
| FGIN-1-27 (40 µM) | 30 min | Significant Increase | [3] |
| LH (0.1 ng/mL) | 30 min | Significant Increase | [3] |
| FGIN-1-27 + LH | 2 hours | Additive Effect (Higher than either alone) | [3] |
Experimental Protocols
Protocol 1: Preparation of FGIN-1-27 Stock Solution
This protocol is adapted from established methods for preparing FGIN-1-27 for in vitro use.[1]
Materials:
-
FGIN-1-27 powder
-
Anhydrous/sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the FGIN-1-27 vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO (e.g., for 1 mg of FGIN-1-27 with MW 436.6 g/mol , add 229 µL of DMSO).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming to 37°C and brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Validation of Steroidogenesis in Leydig Cells
This protocol outlines the validation of FGIN-1-27's steroidogenic activity using primary Leydig cells, with LH as a positive control.[3][4]
Materials:
-
Isolated primary Leydig cells from adult male Sprague-Dawley rats
-
Culture medium (e.g., M-199)
-
96-well culture plates
-
FGIN-1-27 stock solution (in DMSO)
-
Luteinizing Hormone (LH)
-
Vehicle (DMSO)
-
Testosterone immunoassay kit (e.g., ELISA)
Procedure:
-
Cell Plating: Plate the isolated Leydig cells at a density of approximately 10⁵ cells per well in a 96-well plate.
-
Treatment Preparation:
-
Prepare working solutions of FGIN-1-27 by diluting the stock solution in culture medium to the final desired concentration (e.g., 40 µM).
-
Prepare a working solution of LH in culture medium (e.g., 0.1 ng/mL).
-
Prepare a vehicle control by adding the same amount of DMSO used for the FGIN-1-27 solution to the culture medium.
-
-
Cell Treatment:
-
To designated wells, add the FGIN-1-27 solution.
-
To positive control wells, add the LH solution.
-
To vehicle control wells, add the vehicle-only medium.
-
Include a set of wells with both FGIN-1-27 and LH to check for additive effects.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired time points (e.g., 30 minutes, 2 hours, 24 hours).
-
Analysis:
-
After incubation, carefully collect the culture medium from each well.
-
Measure the concentration of testosterone in the collected medium using a suitable immunoassay (e.g., ELISA) according to the manufacturer's instructions.
-
Compare the testosterone levels between the FGIN-1-27 treated group, the LH positive control group, and the vehicle control group.
-
Visualizations
Caption: FGIN-1-27 binds to TSPO, facilitating cholesterol transport into mitochondria.
Caption: Workflow for in vitro validation of FGIN-1-27's steroidogenic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
FGIN-1-27 Technical Support Center: Troubleshooting Conflicting Data
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complex and sometimes conflicting data surrounding the effects of FGIN-1-27. This guide offers troubleshooting advice and detailed experimental protocols to help clarify inconsistencies and ensure robust experimental design.
Frequently Asked Questions (FAQs)
Q1: My results with FGIN-1-27 are inconsistent with published data. What are the common sources of variability?
A1: Inconsistencies in FGIN-1-27's effects can arise from several factors. Firstly, the vehicle used to dissolve FGIN-1-27 can influence its bioavailability and efficacy. Common solvents include DMSO and combinations of propylene (B89431) glycol, ethanol, sodium benzoate, and benzyl (B1604629) alcohol.[1] It is crucial to use the appropriate vehicle for your experimental model and to run vehicle-only controls. Secondly, the dose and route of administration are critical. Effects can vary significantly with different concentrations and delivery methods (e.g., intraperitoneal injection). Finally, the biological model itself (e.g., species, cell line) can lead to different outcomes. For example, FGIN-1-27 has shown varying effects on melanogenesis in different models.[2][3]
Q2: I am observing effects that seem independent of the translocator protein (TSPO). Is this possible?
A2: Yes, this is a key area of conflicting data. While FGIN-1-27 is a well-established TSPO ligand, some studies suggest its effects can be TSPO-independent.[4] For instance, its ability to ameliorate autoimmunity by reprogramming Th17 cells has been reported to be driven by a metabolic switch rather than direct TSPO activation.[4] When investigating TSPO-independent effects, it is essential to use TSPO knockout models or co-administer a TSPO antagonist like PK 11195 to confirm the mechanism.
Q3: There are conflicting reports on FGIN-1-27's effect on melanogenesis. How can I clarify its role in my experiments?
A3: The literature presents a contradiction where FGIN-1-27 has been reported to both increase and inhibit melanogenesis.[2][3] One study suggests it inhibits melanogenesis by downregulating key proteins and suppressing the PKA/CREB, PKC-β, and MAPK pathways.[2][5] The authors of that study speculate that FGIN-1-27 may act as a mitochondrial diazepam binding inhibitor receptor (MDR) inverse agonist in melanocytes, which could explain the discrepancy.[2] To dissect this in your experiments, consider measuring the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanogenesis, and assessing the activation state of the aforementioned signaling pathways.
Q4: What are the established anxiolytic and anti-panic effects of FGIN-1-27, and what are the key experimental considerations?
A4: FGIN-1-27 has demonstrated anti-anxiety and anti-panic effects in non-mammalian models like zebrafish and wall lizards, with fewer sedative effects compared to diazepam.[6][7][8][9] These effects are thought to be mediated by the stimulation of neurosteroidogenesis through its action as a TSPO agonist.[3][6] Key experimental considerations include the choice of behavioral paradigm (e.g., light/dark preference test, defense test battery) and careful dose-response studies to identify the therapeutic window and avoid potential sedative effects at higher doses.[7]
Troubleshooting Guides
Issue 1: Unexpected Steroidogenic Effects
| Symptom | Possible Cause | Troubleshooting Step |
| No significant increase in testosterone (B1683101) levels. | Insufficient dose or treatment duration. | Perform a dose-response and time-course experiment. A single IP dose of 1 mg/kg BW in rats has been shown to increase serum testosterone within 1 hour, peaking at 3 hours.[10] |
| In vitro cell viability issues. | Ensure the concentration of FGIN-1-27 is not cytotoxic. For isolated rat Leydig cells, 40 μM was found to be the maximal non-toxic stimulatory concentration.[10] | |
| Unexpected changes in Luteinizing Hormone (LH). | FGIN-1-27 may have dual effects on both Leydig cells and the hypothalamic-pituitary axis. | Measure both serum testosterone and LH levels. FGIN-1-27 has been observed to increase both, suggesting a complex regulatory mechanism.[10] |
Issue 2: Contradictory Results in Melanogenesis Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Increased melanogenesis observed. | Potential model-specific differences or off-target effects. | Characterize the specific signaling pathways affected in your model. One study suggests FGIN-1-27 may act as an inverse agonist at the MDR in melanocytes, leading to inhibition.[2] |
| No effect on tyrosinase activity in vitro. | FGIN-1-27 may not be a direct inhibitor of tyrosinase. | Measure the expression levels of tyrosinase and other key melanogenic proteins (MITF, TRP-1, TRP-2) via Western blot or qPCR. FGIN-1-27 has been shown to downregulate their expression.[2][5] |
Quantitative Data Summary
Table 1: In Vivo Effects of FGIN-1-27 on Steroidogenesis and Behavior
| Parameter | Species/Model | Dose | Route | Observed Effect | Reference |
| Serum Testosterone | Sprague-Dawley Rats | 1 mg/kg BW | IP | Significant increase within 1h, peak at 3h. | [10] |
| Serum Luteinizing Hormone | Sprague-Dawley Rats | 1 mg/kg BW | IP | Significant increase. | [10] |
| Anxiety-like Behavior | Zebrafish | 0.28, 1.1, 2.3 mg/kg | IP | Reduced anxiety-like behavior. | [7] |
| Anxiety/Fear-like Behavior | Wall Lizards | 0.28 mg/kg and higher | IP | Reduced anxiety- and fear-like behaviors. | [7] |
| Priapism | Sickle Cell Mice | Not specified | Not specified | Decreased priapism via endogenous testosterone production. | [11] |
Table 2: In Vitro Effects of FGIN-1-27
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Testosterone Production | Isolated Rat Leydig Cells | 40 µM | Maximal stimulation of testosterone production without significant cell toxicity. | [10] |
| Melanogenesis | SK-MEL-2 Cells | 4 µM | Significant inhibition of basal and induced melanogenesis. | [2][12] |
| MITF Expression | SK-MEL-2 Cells | Not specified | Suppressed basal, α-MSH, and ET-1-induced MITF expression. | [2] |
| Th17 Cell Differentiation | Mouse Naive CD4+ T cells | Not specified | Inhibition of differentiation and pathogenicity. | [4] |
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Acute Steroidogenic Effects in Rats
-
Animal Model: Adult male Sprague-Dawley rats.[10]
-
Drug Preparation: Prepare FGIN-1-27 at a concentration for a final dose of 1 mg/kg body weight. The vehicle control should be administered to a separate group of animals.
-
Administration: Administer a single intraperitoneal (IP) injection of FGIN-1-27 or vehicle.[10]
-
Blood Sampling: Collect serial blood samples from the facial vein at baseline (0h) and at multiple time points post-injection (e.g., 1, 3, 10, and 24 hours).[10]
-
Hormone Analysis: Assay serum samples for testosterone and luteinizing hormone (LH) concentrations using appropriate methods (e.g., ELISA, RIA).
-
Data Analysis: Compare hormone levels between the FGIN-1-27 treated and vehicle control groups at each time point using a suitable statistical test (e.g., t-test or ANOVA).[10]
Protocol 2: In Vitro Melanogenesis Inhibition Assay
-
Cell Line: SK-MEL-2 human melanoma cells.[2]
-
Cell Culture: Culture cells in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of FGIN-1-27 (e.g., 4 µM) with or without an inducer of melanogenesis such as α-melanocyte-stimulating hormone (α-MSH).[2] Include a vehicle control.
-
Melanin (B1238610) Content Assay: After the desired incubation period, lyse the cells and measure the melanin content spectrophotometrically.
-
Western Blot Analysis: To investigate the mechanism, lyse a parallel set of treated cells and perform Western blotting to analyze the expression levels of key melanogenesis proteins (MITF, tyrosinase, TRP-1, TRP-2) and the phosphorylation status of proteins in the PKA/CREB, PKC-β, and MAPK pathways.[2][12]
-
Data Analysis: Normalize melanin content to total protein and compare between treated and control groups. Analyze protein expression changes relative to loading controls.
Signaling Pathway and Workflow Diagrams
Caption: Proposed dual mechanism of FGIN-1-27 on testosterone synthesis.
Caption: FGIN-1-27's inhibitory effect on melanogenesis signaling pathways.
Caption: Workflow for assessing the anxiolytic effects of FGIN-1-27.
References
- 1. biorxiv.org [biorxiv.org]
- 2. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
FGIN 1-27 vs. PK11195: A Comparative Analysis of TSPO Ligands for Researchers
A detailed guide on the binding affinities, functional effects, and experimental considerations of two pivotal Translocator Protein (TSPO) ligands.
The 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a key pharmacological target implicated in a wide range of cellular processes, including steroidogenesis, inflammation, and apoptosis. Its upregulation in activated microglia also makes it a critical biomarker for neuroinflammation.[1][2] Among the myriad of synthetic ligands developed to probe TSPO function, the indoleacetamide FGIN 1-27 and the isoquinoline (B145761) carboxamide PK11195 are two of the most extensively studied.
This guide provides an objective, data-driven comparison of this compound and PK11195, designed for researchers, scientists, and drug development professionals. We will delve into their comparative binding affinities, functional efficacies, and the signaling pathways they modulate, supported by detailed experimental protocols and visualizations to facilitate informed ligand selection and experimental design.
Data Presentation: Quantitative Comparison
The binding affinity and effective concentrations for functional outcomes are critical parameters for ligand selection. While both molecules exhibit high affinity for TSPO, their potencies in cellular assays can differ.
| Ligand | Parameter | Value (nM) | Species/Tissue/Cell Line | Key Features |
| This compound | Ki | ~0.83 - 3.25[3][4] | Varies | A potent agonist known for stimulating steroidogenesis and producing anxiolytic effects.[3][4][5] |
| Functional Conc. | Nanomolar range for protective effects; >10 µM for cytotoxic effects.[6][7] | Human glioma cells, osteoblast-like cells | Exhibits dose-dependent dual effects.[7] | |
| (R)-PK11195 | Ki | ~0.6 - 9.3[3][4][8] | Varies | The prototypical TSPO antagonist, widely used as a benchmark and in PET imaging for neuroinflammation.[3][9] |
| Functional Conc. | Micromolar concentrations (>10 µM) often required for pro-apoptotic and anti-proliferative effects.[7][10] | Neuroblastoma (NB) cell lines | Its affinity is notably unaffected by the common human TSPO polymorphism (rs6971), a significant advantage over many second-generation ligands.[11] |
Comparative Functional Analysis
Steroidogenesis
A primary function attributed to TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in the synthesis of steroids and neurosteroids.[12]
-
This compound: Is consistently reported as a potent stimulator of steroidogenesis.[4] It has been shown to acutely increase serum testosterone (B1683101) levels by acting directly on Leydig cells and indirectly through luteinizing hormone (LH).[13] In animal models of sickle cell disease, this compound normalized testosterone levels and alleviated associated complications.[14]
-
PK11195: The role of PK11195 in steroidogenesis is more complex and debated. While some early studies showed it could stimulate steroid production, the effects were often modest compared to physiological induction.[15] More recent research using TSPO knockout models suggests that the steroidogenic effects of PK11195 may not be mediated through TSPO.[16]
Neuroinflammation and Immunomodulation
TSPO is markedly upregulated in activated microglia and astrocytes during brain injury or disease, making it a key target for modulating neuroinflammatory processes.[2][17]
-
This compound: Has demonstrated anti-inflammatory actions.[17][18] Studies have shown it can inhibit the differentiation and pathogenicity of pro-inflammatory Th17 cells, although this effect was found to be independent of TSPO and instead driven by metabolic reprogramming.[18]
-
PK11195: Is widely used as the gold-standard radioligand for imaging neuroinflammation via PET scans.[9] Functionally, it has shown neuroprotective effects by inhibiting microglial activation, reducing pro-inflammatory cytokine secretion, and alleviating cognitive deficits in animal models of systemic inflammation.[1][19][20]
Apoptosis and Cell Viability
TSPO's location on the mitochondria places it in a complex with other proteins like the voltage-dependent anion channel (VDAC), which are critical regulators of the mitochondrial permeability transition pore (mPTP) and apoptosis.[10]
-
This compound: Like other high-affinity TSPO ligands, this compound can exhibit a dual, dose-dependent effect.[7] At high micromolar concentrations (e.g., 10-50 µM), it can reduce cell viability, decrease ATP content, and induce cell death in various cell types, including chronic lymphocytic leukemia (CLL) cells and osteoblasts.[6][21]
-
PK11195: The pro-apoptotic effects of PK11195 are well-documented, though they typically require high micromolar concentrations.[7][10] It has been shown to induce apoptosis and cause cell cycle arrest in neuroblastoma cells and sensitize them to chemotherapy.[10] The proposed mechanisms include modifying the function of the mPTP and inhibiting ABC drug efflux transporters.[10]
Signaling Pathways and Experimental Workflows
The binding of ligands to TSPO can trigger a cascade of downstream events. The primary proposed mechanism involves cholesterol transport for steroid synthesis, which in turn can modulate neuronal function. Additionally, TSPO interacts with pathways controlling inflammation, such as MAPK and NF-κB, and cellular bioenergetics through the regulation of mitochondrial membrane potential and ROS production.[1]
A systematic approach is required to characterize and compare TSPO ligands. The workflow typically involves initial binding assays to determine affinity, followed by a suite of functional assays to assess downstream effects on cellular processes.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]PK11195) with a known affinity.[11][22][23]
-
Materials:
-
Cell membranes or tissue homogenates expressing TSPO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]PK11195 (stock solution in ethanol).
-
Unlabeled Ligand for non-specific binding: PK11195 (e.g., 10 µM final concentration).
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters (GF/C), filtration manifold, scintillation counter.
-
-
Procedure:
-
Preparation: Thaw tissue/cell membrane homogenates on ice. Dilute to a final protein concentration of ~20 µg per well in ice-cold Assay Buffer.[11]
-
Assay Setup (in triplicate):
-
Total Binding: Add 20 µg membrane homogenate, [3H]PK11195 (at a final concentration near its Kd, e.g., 10 nM), and Assay Buffer to a final volume of 200-250 µL.[11][23]
-
Non-specific Binding (NSB): Add membrane homogenate, [3H]PK11195, and a saturating concentration of unlabeled PK11195 (e.g., 3-10 µM).[11]
-
Competition: Add membrane homogenate, [3H]PK11195, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate plates for 60-90 minutes at 4°C or room temperature to reach equilibrium.[11][23]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold Assay Buffer to separate bound from free radioligand.[11]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total CPM - NSB CPM). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
-
Steroidogenesis Assay
This assay measures the ability of a ligand to stimulate the production of steroids (e.g., progesterone or testosterone) in steroidogenic cells, such as MA-10 Leydig cells.[16]
-
Materials:
-
MA-10 mouse Leydig tumor cells.
-
Culture medium (e.g., DMEM).
-
Stimulants: this compound or PK11195 at various concentrations. Positive control: dibutyryl-cAMP (dbcAMP, 0.5 mM).[16]
-
ELISA kit for the steroid of interest (e.g., progesterone).
-
-
Procedure:
-
Cell Plating: Plate MA-10 cells (e.g., 1.5 x 105 cells/well in a 12-well plate) and allow them to attach overnight.[16]
-
Treatment: Wash cells with PBS and replace the medium with serum-free medium containing the vehicle control, positive control (dbcAMP), or different concentrations of this compound or PK11195.
-
Incubation: Incubate the cells for a defined period (e.g., 3-6 hours) at 37°C.[16][24]
-
Sample Collection: Collect the culture supernatant from each well.
-
Quantification: Measure the concentration of the steroid in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize steroid production to the total protein content of the cells in each well. Express results as a fold change over the vehicle-treated control.
-
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses changes in mitochondrial health by measuring the membrane potential (ΔΨm) using fluorescent dyes like JC-1 or TMRE. A decrease in ΔΨm is an early indicator of apoptosis.[25][26]
-
Materials:
-
Procedure (using JC-1):
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plate) and treat with this compound, PK11195, vehicle, or positive control (FCCP) for the desired duration.
-
Staining: Remove the treatment medium and add JC-1 staining solution (prepared in culture medium) to each well. Incubate for 15-30 minutes at 37°C, protected from light.[25]
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Fluorescence Measurement:
-
Data Analysis: Quantify the fluorescence intensity for both red and green channels. The MMP is typically expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Conclusion and Recommendations
The choice between this compound and PK11195 depends critically on the research objective.
-
This compound is the ligand of choice for studies investigating the stimulation of steroidogenesis, for exploring TSPO's role in anxiety, and for general agonist-driven functional studies.[3][4][5]
-
PK11195 remains the indispensable tool for in vivo imaging of neuroinflammation via PET, serving as the benchmark against which new radiotracers are measured.[9] Its insensitivity to the common rs6971 human polymorphism makes it a reliable tool for studies involving human tissues or subjects where genotype may be unknown or mixed.[11] It is also a valuable tool for studying the induction of apoptosis, though researchers must be mindful of the high concentrations required and the potential for off-target or TSPO-independent effects.[10][16]
Ultimately, a comprehensive understanding of TSPO biology often benefits from the complementary use of both ligands. Careful consideration of their distinct pharmacological profiles, as outlined in this guide, is essential for robust experimental design and the accurate interpretation of results.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficaciousness of Low Affinity Compared to High Affinity TSPO Ligands in the Inhibition of Hypoxic Mitochondrial Cellular Damage Induced by Cobalt Chloride in Human Lung H1299 Cells [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 10. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The potential anticancer agent PK11195 induces apoptosis irrespective of p53 and ATM status in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 22. benchchem.com [benchchem.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. A Comprehensive Functional Investigation of the Human Translocator Protein 18 kDa (TSPO) in a Novel Human Neuronal Cell Knockout Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative In Vitro Efficacy Analysis of TSPO Ligands: FGIN 1-27 and Ro5-4864
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two prominent Translocator Protein (TSPO) ligands: FGIN 1-27 and Ro5-4864. This analysis is supported by experimental data on their binding affinities, steroidogenic potential, and anti-inflammatory effects.
This compound, an indoleacetamide, and Ro5-4864, a benzodiazepine, both target the 18 kDa Translocator Protein (TSPO), a key protein in the outer mitochondrial membrane.[1] TSPO is integral to the translocation of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[2] Consequently, ligands of TSPO are of significant interest for their potential therapeutic applications in neurological and inflammatory disorders.
Quantitative Comparison of this compound and Ro5-4864
The following table summarizes the key quantitative data for this compound and Ro5-4864, focusing on their binding affinity for TSPO and their efficacy in stimulating steroidogenesis. It is important to note that while both compounds are potent TSPO ligands, direct comparative studies measuring parameters like EC50 under identical experimental conditions are limited.
| Parameter | This compound | Ro5-4864 | Key Findings & References |
| Binding Affinity (Ki) | ~3.25 nM | 1.02–20.04 nM | Both compounds exhibit high affinity for TSPO in the nanomolar range.[3][4] |
| Steroidogenic Efficacy (EC50) | 7.24 µM (for progesterone (B1679170) production in a mouse Leydig tumor cell line) | Not available in direct comparison | This compound is a potent stimulator of steroidogenesis. One study showed it achieved a 1.6-fold stimulation of steroid production.[1] |
| Qualitative Steroidogenic Potency | Often described as a more robust stimulator of testosterone (B1683101) production in primary Leydig cells compared to Ro5-4864.[5] | A potent stimulator of steroidogenesis, though some studies suggest a lesser effect on testosterone production in certain cell types compared to this compound.[5] | The relative efficacy can be cell-type dependent. For instance, in MA-10 tumor cells, Ro5-4864 showed a greater effect on progesterone production than this compound.[5] |
| Anti-inflammatory Effects | Inhibits the production of pro-inflammatory cytokines. | Suppresses pro-inflammatory mast cell effector functions and reduces the production of inflammatory mediators like IL-1 and TNF-α.[6] | Both ligands demonstrate anti-inflammatory properties by modulating immune cell responses.[6] |
Signaling Pathways and Mechanisms of Action
This compound and Ro5-4864 exert their primary effects through the activation of TSPO, initiating a cascade of events that lead to increased steroidogenesis and modulation of inflammatory responses.
TSPO-Mediated Steroidogenesis
The binding of this compound or Ro5-4864 to TSPO facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane. This cholesterol is then converted to pregnenolone (B344588) by the enzyme P450scc. Pregnenolone serves as the precursor for the synthesis of various other steroids, including neurosteroids like allopregnanolone, which have significant effects on neuronal excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Kit [ABIN6963403] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
FGIN-1-27's Binding Affinity to TSPO: A Comparative Guide for Researchers
For scientists and professionals in drug development, understanding the binding affinity of a ligand to its target is a cornerstone of pharmacological assessment. This guide provides a detailed comparison of the binding affinity of FGIN-1-27 to the 18 kDa translocator protein (TSPO), benchmarked against other well-established TSPO ligands. The information is supported by experimental data and detailed methodologies to ensure reproducibility and aid in the critical evaluation of these compounds.
Quantitative Comparison of TSPO Ligand Binding Affinities
The binding affinity of a ligand is typically expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the target sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for FGIN-1-27 and other prominent TSPO ligands.
| Ligand | Class | Binding Affinity (Ki, nM) | Key Features |
| FGIN-1-27 | Indoleacetamide | ~0.83–5 | Potent stimulator of neurosteroid production with demonstrated anxiolytic and anti-panic effects.[1] Capable of crossing the blood-brain barrier. |
| (R)-PK11195 | Isoquinoline Carboxamide | 3.6 - 9.3 | A prototypical first-generation TSPO ligand, widely used as a benchmark and in PET imaging for neuroinflammation. |
| Ro5-4864 | Benzodiazepine | ~4.1-20.04 | A potent stimulator of steroidogenesis, though it does not act on GABA-A receptors like typical benzodiazepines.[2] |
| XBD173 (Emapunil) | Arylindole acetamide | ~0.297 | A second-generation ligand with high affinity and a longer residence time on TSPO compared to older ligands.[2] It has shown anxiolytic and neuroprotective properties.[2] |
| Etifoxine | Benzoxazine | ~7,800 (human brain) | An anxiolytic drug that exhibits low affinity for TSPO but has a long residence time at the Ro5-4864 binding site, which may contribute to its neurosteroidogenic effects.[3][4] |
Note on FGIN-1-43: While FGIN-1-43 is a closely related analog, specific quantitative binding data is less readily available in published literature. Some sources suggest it is several times more potent than FGIN-1-27, implying a Ki value in the low nanomolar or even sub-nanomolar range.[1] One report indicates a Ki of 3.6 nM for FGIN-1-43 in a rat kidney cell-free assay.[5]
Experimental Protocols
The determination of binding affinity is crucial for the validation of a ligand's interaction with its target. The most common method for this is the competitive radioligand binding assay.
Radioligand Binding Assay Protocol
This assay measures the ability of an unlabeled compound (the "competitor," e.g., FGIN-1-27) to displace a radioactively labeled ligand (e.g., [³H]PK 11195) from its binding site on the target protein (TSPO).
1. Membrane Preparation:
-
Tissues or cells expressing TSPO (e.g., rat kidney, glial cells, or specific cell lines) are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled TSPO ligand (e.g., [³H]PK 11195) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., FGIN-1-27) are added to the incubation mixture.
-
The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.
-
The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor ligand.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved in validating FGIN-1-27's binding affinity and its mechanism of action, the following diagrams are provided.
The binding of FGIN-1-27 to TSPO initiates a signaling cascade that is primarily associated with the stimulation of neurosteroidogenesis. This pathway is crucial for the compound's observed anxiolytic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Anxiolytic Etifoxine Binds to TSPO Ro5-4864 Binding Site with Long Residence Time Showing a High Neurosteroidogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
FGIN 1-27 vs. Other Anxiolytic Compounds: A Comparative Guide for Researchers
A comprehensive analysis of FGIN 1-27's performance in behavioral models of anxiety compared to traditional anxiolytics like benzodiazepines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the novel anxiolytic compound this compound. By examining its efficacy in established behavioral paradigms and contrasting its mechanism of action with that of other anxiolytics, this document serves as a resource for preclinical research and development.
Executive Summary
This compound, a selective agonist for the translocator protein (TSPO), represents a promising alternative to classical anxiolytics. Its unique mechanism of action, which involves the stimulation of endogenous neurosteroid production, offers the potential for anxiolysis with a more favorable side-effect profile, particularly concerning sedation. This guide presents available preclinical data from key behavioral models—the Elevated Plus Maze, Light-Dark Box Test, and Open Field Test—to facilitate an objective comparison between this compound and other anxiolytic agents, primarily the benzodiazepine (B76468) diazepam.
Comparative Behavioral Data
The following tables summarize the quantitative effects of this compound and the widely used benzodiazepine, diazepam, in common behavioral models of anxiety. It is important to note that direct head-to-head comparisons in the same studies are limited, and thus the data presented are compiled from various sources.
Table 1: Elevated Plus Maze (EPM)
| Compound | Species | Dose | Key Findings |
| This compound | Rat | 100 ng (intra-VTA) | Increased time spent in open arms.[1] |
| Diazepam | Mouse | 1.0 - 2.0 mg/kg (i.p.) | Increased percentage of time spent in open arms and number of open arm entries.[2] |
| Rat | 1.0 mg/kg | Increased time in open arms. |
Higher doses of diazepam can lead to sedative effects, which may confound the interpretation of anxiolytic activity.
Table 2: Light-Dark Box Test
| Compound | Species | Dose (mg/kg, i.p.) | Time in Light Compartment | Transitions | Sedative Effects |
| This compound | Zebrafish | 0.28 - 2.3 | Increased | No significant change | Fewer than diazepam |
| Diazepam | Zebrafish | 0.28 - 2.3 | Increased | Increased at lower doses | Observed |
| Mouse | 0.75 - 3.0 | Significantly Increased | Significantly Increased | Locomotor activity often reduced at higher doses.[2] |
Table 3: Open Field Test (OFT)
| Compound | Species | Dose (mg/kg, i.p.) | Time in Center | Locomotor Activity |
| This compound | N/A | N/A | Data from direct studies on this compound in the OFT is limited in the reviewed literature. | |
| Diazepam | Mouse | 1.0 - 2.0 | Inconsistent results; some studies show an increase, others no significant effect.[2] | Often decreased at higher doses, indicating sedation.[2] |
Mechanism of Action: Signaling Pathways
The anxiolytic effects of this compound and benzodiazepines are mediated by distinct signaling pathways that both ultimately enhance the activity of the brain's primary inhibitory neurotransmitter, GABA.
This compound: Indirect GABAA Receptor Modulation via Neurosteroidogenesis
This compound acts as an agonist at the translocator protein (TSPO), located on the outer mitochondrial membrane. This initiates a cascade that increases the synthesis of neurosteroids, such as allopregnanolone. Allopregnanolone then acts as a positive allosteric modulator of the GABAA receptor, enhancing its inhibitory function.
Benzodiazepines: Direct GABAA Receptor Modulation
Benzodiazepines, such as diazepam, bind directly to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel and enhanced neuronal inhibition.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and aid in the design of future comparative studies.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[2]
Apparatus: A plus-shaped maze, typically elevated 50-70 cm from the floor. It consists of two open arms and two enclosed arms of equal dimensions, radiating from a central platform.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound, diazepam) or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Placement: Gently place the animal on the central platform, facing one of the open arms.
-
Testing: Allow the animal to freely explore the maze for a 5-minute session.
-
Recording: Record the session using an overhead video camera and tracking software.
-
Data Analysis: Key parameters to be quantified include:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity). An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room.
-
Drug Administration: Administer the test compound or vehicle.
-
Placement: Place the animal in the center of the light compartment, facing away from the opening.
-
Testing: Allow the animal to explore the apparatus for a 5-10 minute period.
-
Recording: Use a video tracking system to record the animal's movement.
-
Data Analysis: The primary measures are:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment. An anxiolytic effect is characterized by an increase in the time spent in the light compartment and the number of transitions.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery (thigmotaxis) of a novel, open arena.
Apparatus: A square or circular arena with high walls to prevent escape. The area is often virtually divided into a central zone and a peripheral zone for analysis.
Procedure:
-
Habituation: Acclimate the animal to the testing room.
-
Drug Administration: Administer the test compound or vehicle.
-
Placement: Gently place the animal in the center of the open field.
-
Testing: Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Recording: Record the session with an overhead camera and tracking software.
-
Data Analysis: Key parameters include:
-
Time spent in the center and peripheral zones.
-
Distance traveled in the center and periphery.
-
Total distance traveled. A reduction in anxiety-like behavior is indicated by an increased amount of time spent and distance traveled in the central zone.
-
Conclusion
The available preclinical evidence suggests that this compound holds potential as an anxiolytic agent with a mechanism of action distinct from traditional benzodiazepines. Its ability to reduce anxiety-like behaviors in non-mammalian and rodent models, coupled with a potentially lower incidence of sedation, makes it a compelling candidate for further investigation. However, more direct, head-to-head comparative studies with established anxiolytics in standardized rodent behavioral models are necessary to fully elucidate its efficacy and therapeutic window. The experimental protocols and comparative data provided in this guide are intended to serve as a foundational resource for researchers dedicated to advancing the development of novel and improved treatments for anxiety disorders.
References
A Comparative Guide to FGIN-1-27 and its Alternatives in Steroidogenesis Research
For researchers, scientists, and drug development professionals investigating steroid biosynthesis, the selection of appropriate chemical tools is paramount. This guide provides a comprehensive comparison of FGIN-1-27, a well-characterized translocator protein (TSPO) ligand, with its common alternatives, PK 11195 and Ro5-4864. This guide is intended to provide an objective overview of their performance, supported by experimental data, to facilitate informed decisions in experimental design.
Quantitative Comparison of TSPO Ligands
The following tables summarize the key quantitative parameters for FGIN-1-27 and its alternatives. It is important to note that the data presented are compiled from various studies and experimental conditions may differ. Direct comparisons should therefore be made with caution.
Table 1: Binding Affinity of TSPO Ligands
| Ligand | Ki (nM) | Species/Tissue |
| FGIN-1-27 | ~3.25 | Not specified[1] |
| PK 11195 | 0.602–3.60 | Varies[1] |
| Ro5-4864 | Not explicitly found | - |
Table 2: In Vitro Effects on Steroidogenesis
| Ligand | Cell Type | Steroid Measured | Concentration | Fold Increase vs. Control |
| FGIN-1-27 | Young Rat Leydig Cells | Testosterone (B1683101) | 10 µM | ~6-fold[2] |
| FGIN-1-27 | Aged Rat Leydig Cells | Testosterone | 10 µM | ~4 to 5-fold[2] |
| FGIN-1-27 | Sprague-Dawley Rat Leydig Cells | Testosterone | 40 µM | Significant increase at 15 min[3] |
| PK 11195 | MA-10 Mouse Leydig Tumor Cells | Progesterone | Dose-dependent increase | Dose-dependent increase[4][5] |
| Ro5-4864 | Young Rat Leydig Cells | Testosterone | 50 µM | ~2.5-fold[2] |
| Ro5-4864 | Aged Rat Leydig Cells | Testosterone | 50 µM | ~4-fold[2] |
| Ro5-4864 | Rat Testicular Interstitial Cells | Testosterone | 10⁻⁹–10⁻⁵ M | Significant increase[6] |
Experimental Protocols
Reproducibility of findings is contingent on detailed and consistent methodologies. The following are representative protocols for key experiments in the study of FGIN-1-27 and its alternatives.
Leydig Cell Isolation and Culture
This protocol is adapted from methods described for isolating Leydig cells from rodent testes.
-
Testes Collection and Dissociation:
-
Euthanize adult male rats (e.g., Sprague-Dawley) and excise the testes.
-
Decapsulate the testes to remove the tunica albuginea.
-
Incubate the seminiferous tubules in a solution of collagenase (e.g., 0.25 mg/mL) in a shaking water bath at 37°C for 15-20 minutes to dissociate the interstitial cells.
-
-
Cell Purification:
-
Filter the cell suspension through a nylon mesh (e.g., 70 µm) to remove tubular fragments.
-
Centrifuge the filtrate to pellet the interstitial cells.
-
Resuspend the cells and purify the Leydig cells using a Percoll density gradient.
-
Collect the Leydig cell fraction and wash to remove the Percoll.
-
-
Cell Culture:
-
Plate the purified Leydig cells in a suitable culture medium (e.g., DMEM/F12 supplemented with serum) in culture plates.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to adhere and equilibrate before commencing experiments.
-
In Vitro Steroidogenesis Assay
This assay measures the ability of compounds to stimulate steroid production in cultured Leydig cells.
-
Cell Plating and Treatment:
-
Plate purified Leydig cells at a desired density in multi-well plates.
-
After cell adherence, replace the medium with fresh medium containing the test compounds (e.g., FGIN-1-27, PK 11195, Ro5-4864) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 2 hours, 24 hours).
-
-
Sample Collection:
-
At the end of the incubation period, collect the culture medium from each well.
-
Store the media at -20°C or lower until hormone analysis.
-
-
Hormone Quantification (Radioimmunoassay - RIA):
-
A common method for quantifying testosterone is by radioimmunoassay (RIA). Commercial kits are available for this purpose.
-
The general principle involves a competitive binding reaction between the testosterone in the sample and a fixed amount of radiolabeled testosterone for a limited number of antibodies.
-
Prepare a standard curve using known concentrations of testosterone.
-
Incubate the samples and standards with the antibody and radiolabeled testosterone.
-
Separate the antibody-bound testosterone from the free testosterone.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the testosterone concentration in the samples by comparing their radioactivity to the standard curve.[7][8]
-
H295R Steroidogenesis Assay
The H295R cell line is a human adrenocortical carcinoma cell line that expresses the key enzymes for steroidogenesis and is a widely used in vitro model.
-
Cell Culture and Plating:
-
Compound Exposure:
-
Hormone Measurement:
-
Collect the culture medium for hormone analysis.
-
Testosterone and other steroid hormones can be quantified using methods such as ELISA, RIA, or LC-MS/MS.[9]
-
-
Cell Viability Assay:
-
Assess cell viability after compound exposure to ensure that observed effects on hormone production are not due to cytotoxicity. This can be done using assays such as the MTT or neutral red uptake assay.
-
Signaling Pathways and Mechanisms of Action
FGIN-1-27 is primarily known to exert its effects through the translocator protein (TSPO), a mitochondrial protein involved in cholesterol transport, which is the rate-limiting step in steroidogenesis. However, some studies suggest TSPO-independent mechanisms may also be at play.
TSPO-Dependent Steroidogenesis Pathway
FGIN-1-27 and other TSPO ligands are thought to bind to TSPO on the outer mitochondrial membrane, facilitating the transport of cholesterol from the cytoplasm into the mitochondria. Inside the mitochondria, the enzyme P450scc (CYP11A1) converts cholesterol to pregnenolone, the precursor for all steroid hormones, including testosterone.
Broader Signaling Effects of FGIN-1-27
Some research indicates that FGIN-1-27 can influence other signaling pathways, such as those involved in melanogenesis, which include Protein Kinase A (PKA)/cAMP-responsive element-binding protein (CREB), Protein Kinase C-β (PKC-β), and Mitogen-Activated Protein Kinase (MAPK) pathways.[13] This suggests that the biological effects of FGIN-1-27 may be more complex than solely acting through TSPO-mediated cholesterol transport.
Experimental Workflow for Comparative Analysis
A robust experimental design is crucial for comparing the effects of different compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PK11195 Effect on Steroidogenesis Is Not Mediated Through the Translocator Protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PK11195 effect on steroidogenesis is not mediated through the translocator protein (TSPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testicular interstitial cells as targets for peripheral benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid radioimmunoassay for serum testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. izotop.hu [izotop.hu]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways [pubmed.ncbi.nlm.nih.gov]
FGIN 1-27: A Comparative Analysis of its Effects Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of the translocator protein (TSPO) ligand FGIN 1-27 in various cell lines. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying signaling pathways.
This compound is a potent synthetic ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] Primarily located on the outer mitochondrial membrane, TSPO is implicated in a range of cellular processes, including steroidogenesis, apoptosis, and cell proliferation.[1][2] This guide compares the effects of this compound in cell lines derived from different tissues, highlighting its diverse biological activities and providing a framework for its application in research.
Quantitative Comparison of this compound Effects
The biological impact of this compound varies significantly depending on the cell type and the specific biological process being investigated. The following tables summarize the quantitative effects of this compound and its comparison with other TSPO ligands in different cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| Melanoma & Melanocytes | ||||
| SK-MEL-2 (Human Melanoma) | Melanin (B1238610) Content | Significant inhibition at 1-4 µM | Dose-dependent decrease | [3] |
| Tyrosinase Activity | Inhibition at 1-4 µM | Dose-dependent decrease | [3] | |
| Cell Viability (MTT) | No significant effect up to 16 µM | > 16 µM | [3] | |
| Human Epidermal Melanocytes (HEM) | Melanin Content | Significant inhibition | - | [3] |
| Colorectal Cancer | ||||
| HT29 | Proliferation | IC50 | 14 ± 2 µM | [4] |
| LS174T | Proliferation | IC50 | 28 ± 5 µM | [4] |
| Colo320 DM | Proliferation | IC50 | 35 ± 6 µM | [4] |
| Steroidogenic Cells | ||||
| Rat Leydig Cells | Testosterone (B1683101) Production | Stimulation at 40 µM | Significant increase | [5][6] |
| Other | ||||
| BHK-21 (Baby Hamster Kidney) | Japanese Encephalitis Virus Inhibition | EC50 | 3.21 µM | [7] |
| Cytotoxicity | CC50 | 124.5 µM | [7] |
Table 1: Dose-Response of this compound in Various Cell Lines. This table summarizes the effective concentrations and key parameters of this compound's activity in different cellular models.
| Cell Line | Ligand | Proliferation IC50 | Reference |
| HT29 (Human Colorectal Carcinoma) | This compound | 14 ± 2 µM | [4] |
| PK 11195 | 58 ± 9 µM | [4] | |
| Ro5-4864 | 83 ± 13 µM | [4] | |
| Chronic Lymphocytic Leukemia (CLL) cells | This compound | 88 ± 31 µM | [8] |
| PK 11195 | 50 µM (approx.) | [8] | |
| Ro5-4864 | 83 ± 18 µM | [8] |
Table 2: Comparative Anti-proliferative/Apoptotic Effects of TSPO Ligands. This table compares the potency of this compound with other well-known TSPO ligands, PK 11195 and Ro5-4864, in inducing cell death in cancer cell lines.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell viability.
-
Cell Plating: Seed cells (e.g., SK-MEL-2) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-16 µM) for 48 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Melanin Content Assay
This protocol quantifies the melanin production in melanocytes or melanoma cells.
-
Cell Culture and Lysis: Culture cells (e.g., SK-MEL-2) in 6-well plates, treat with this compound for 48 hours, and then lyse the cells.[3]
-
Pelleting Melanin: Centrifuge the lysate to pellet the melanin.[3]
-
Solubilization: Dissolve the melanin pellet in 1 M NaOH with 10% DMSO by heating at 80°C for 1 hour.[3]
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm.[9]
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the key enzyme in melanogenesis.
-
Cell Lysis: After treatment with this compound, lyse the cells and collect the supernatant containing the tyrosinase enzyme.[3]
-
Reaction Mixture: In a 96-well plate, mix the cell lysate with L-DOPA solution.[3]
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the enzymatic reaction to proceed.[3]
-
Measurement: Measure the absorbance at 475 nm to quantify the amount of dopachrome (B613829) produced.[3]
Western Blot Analysis
This technique is used to detect changes in protein expression levels.
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins overnight at 4°C.[3] Following washes, incubate with HRP-conjugated secondary antibodies.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through distinct signaling pathways in different cell types. The following diagrams, generated using the DOT language, illustrate these mechanisms.
References
- 1. Specific ligands of the peripheral benzodiazepine receptor induce apoptosis and cell cycle arrest in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug ligand-induced activation of translocator protein (TSPO) stimulates steroid production by aged brown Norway rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acesisbio.com [acesisbio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The potential anticancer agent PK11195 induces apoptosis irrespective of p53 and ATM status in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 9. journals.asm.org [journals.asm.org]
A Comparative Analysis of FGIN 1-27 and XBD173 for the Modulation of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent Translocator Protein (TSPO) ligands, FGIN 1-27 and XBD173 (also known as Emapunil), with a focus on their roles in mitigating neuroinflammation. Both molecules have garnered significant attention within the scientific community for their potential therapeutic applications in a range of neurological and psychiatric disorders characterized by an inflammatory component. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their performance based on available experimental data.
Introduction to this compound and XBD173
This compound and XBD173 are both synthetic ligands that exhibit high affinity for the 18 kDa Translocator Protein (TSPO), a protein primarily located on the outer mitochondrial membrane.[1][2][3] TSPO is ubiquitously expressed in various tissues and is found at low levels in the healthy brain. However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory processes, making it a valuable biomarker and therapeutic target for neurological disorders.[4]
The primary mechanism of action for both this compound and XBD173 involves binding to TSPO, which facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone (B344588) and allopregnanolone.[1][3] These neurosteroids are potent allosteric modulators of GABA-A receptors, contributing to the neuroprotective and anxiolytic effects observed with these compounds.[1][3] Furthermore, activation of TSPO by these ligands has been shown to directly modulate neuroinflammatory pathways.[1][4]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and XBD173, providing a direct comparison of their binding affinity, steroidogenic efficacy, and anti-inflammatory properties.
Table 1: Binding Affinity for TSPO
| Ligand | Ki (nM) | Source |
| This compound | ~0.83 - 3.25 | [1][5][6] |
| XBD173 | ~0.297 | [5][6] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Steroidogenic and Anti-Inflammatory Efficacy
| Parameter | This compound | XBD173 | Source |
| Steroidogenesis | Potent stimulator of testosterone (B1683101) and neurosteroid production. | Efficacious stimulator of neurosteroidogenesis.[1] Has been shown to induce testosterone production in an LH-independent manner.[7] | [1][7] |
| Anti-Inflammatory Effects (LPS-stimulated microglia) | Suppressed the generation of TNF-α and IL-6. | Suppressed the generation of TNF-α and IL-6.[8] Efficiently suppressed the transcription of pro-inflammatory markers CCL2, IL-6, and iNOS.[9][10] | [8][9][10] |
Signaling Pathways and Mechanisms of Action
This compound and XBD173 share a primary mechanism of action centered on the activation of TSPO. The binding of these ligands to TSPO initiates a cascade of events that ultimately leads to both neurosteroidogenesis and the modulation of inflammatory responses within the central nervous system.
Experimental Workflows
The evaluation of TSPO ligands like this compound and XBD173 involves a series of in vitro and in vivo experiments to determine their binding affinity, functional efficacy, and therapeutic potential.
Detailed Experimental Protocols
Radioligand Binding Assay for TSPO
Objective: To determine the binding affinity (Ki) of this compound and XBD173 for TSPO.
Materials:
-
Cell membranes or tissue homogenates expressing TSPO (e.g., from rat brain or C6 glioma cells).
-
Radiolabeled TSPO ligand (e.g., [³H]PK11195).
-
Unlabeled this compound and XBD173.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compounds (this compound or XBD173) and the membrane preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Neuroinflammation Assay
Objective: To compare the anti-inflammatory effects of this compound and XBD173 on activated microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2).
-
Lipopolysaccharide (LPS).
-
This compound and XBD173.
-
Cell culture medium and supplements.
-
ELISA kits for TNF-α and IL-6.
Protocol:
-
Cell Culture: Culture microglial cells in appropriate medium until they reach the desired confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound or XBD173 for a specified time (e.g., 1 hour).
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control group.
-
Incubation: Incubate the cells for a designated period (e.g., 12-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokines in the treated groups to the LPS-only control group to determine the inhibitory effects of this compound and XBD173. Calculate IC50 values if a dose-response curve is generated.
Steroidogenesis Assay
Objective: To assess the efficacy of this compound and XBD173 in stimulating neurosteroid production.
Materials:
-
Steroidogenic cell line (e.g., C6 glioma cells or primary astrocytes).
-
This compound and XBD173.
-
Cell culture medium.
-
ELISA or LC-MS/MS for neurosteroid quantification (e.g., pregnenolone or allopregnanolone).
Protocol:
-
Cell Culture: Culture steroidogenic cells in appropriate medium.
-
Treatment: Treat the cells with varying concentrations of this compound or XBD173.
-
Incubation: Incubate the cells for a specified time to allow for steroid synthesis and secretion (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture medium.
-
Neurosteroid Quantification: Measure the concentration of the target neurosteroid in the medium using a suitable method like ELISA or LC-MS/MS.
-
Data Analysis: Normalize the steroid levels to the total protein content of the cells. Express the results as a percentage increase over the basal (unstimulated) control.
Conclusion
Both this compound and XBD173 are potent TSPO ligands with demonstrated efficacy in modulating neuroinflammation and promoting neurosteroidogenesis. Based on the available data, XBD173 exhibits a higher binding affinity for TSPO compared to this compound.[5][6] Both compounds have been shown to effectively suppress the production of pro-inflammatory cytokines in activated microglia.[8] Notably, XBD173 has progressed to human clinical trials and has shown anxiolytic and anti-panic activity with a favorable side-effect profile, including a lack of sedation or withdrawal symptoms.[1]
The choice between this compound and XBD173 for research or therapeutic development will depend on the specific application. The higher affinity of XBD173 may be advantageous in certain contexts. However, both compounds serve as valuable tools for investigating the role of TSPO in neuroinflammation and related pathologies. The experimental protocols provided in this guide offer a framework for the direct and robust comparison of these and other TSPO ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 5. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. TRANSLOCATOR PROTEIN-MEDIATED PHARMACOLOGY OF CHOLESTEROL TRANSPORT AND STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translocator protein (18 kDa) (TSPO) is expressed in reactive retinal microglia and modulates microglial inflammation and phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translocator protein (18 kDa) (TSPO) is expressed in reactive retinal microglia and modulates microglial inflammation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
FGIN 1-27: A Deep Dive into its Specificity for the Translocator Protein (TSPO)
For researchers, scientists, and drug development professionals, the selection of a potent and specific ligand is paramount. This guide provides a comprehensive evaluation of FGIN 1-27, a widely used ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). We will objectively compare its binding affinity for TSPO against other receptors, detail the experimental protocols for this assessment, and explore its known off-target effects, supported by available data.
High Affinity for TSPO: A Quantitative Look
This compound, an indoleacetamide derivative, consistently demonstrates high-affinity binding to TSPO in the low nanomolar range. This makes it a potent tool for studying TSPO function. Below is a summary of its binding affinity in comparison to other commonly used TSPO ligands.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| This compound | TSPO (PBR) | ~0.83 - 5.0 [1] |
| PK 11195 (isoquinoline) | TSPO (PBR) | ~4.3 |
| Ro5-4864 (benzodiazepine) | TSPO (PBR) | ~3.1 |
| XBD173 (Emapunil) | TSPO (PBR) | ~2.5 |
Note: Ki values can vary between studies depending on the experimental conditions.
Specificity Profile: Beyond TSPO
Central Benzodiazepine Receptor (CBR): this compound is reported to have high selectivity for TSPO over the central benzodiazepine receptor (CBR), which is the binding site for classical benzodiazepines like diazepam.[2] This is a critical feature, as it minimizes the confounding sedative and anxiolytic effects associated with CBR modulation.
Potential Off-Target Interactions: It is crucial to acknowledge that no ligand is perfectly specific. Research has indicated potential off-target effects of this compound:
-
Nuclear Receptors: One study has suggested that this compound may modulate the activity of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which are nuclear receptors involved in the metabolism of xenobiotics and endogenous compounds.
-
TSPO-Independent Effects: A notable study on Th17 immune cells found that the effects of this compound on their differentiation were independent of TSPO, suggesting the involvement of other cellular pathways.[3][4]
These findings underscore the importance of careful experimental design and data interpretation when using this compound, particularly at higher concentrations.
Experimental Protocols: How Specificity is Determined
The specificity of this compound is primarily evaluated through radioligand binding assays. This technique quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Radioligand Binding Assay for TSPO
Objective: To determine the binding affinity (Ki) of this compound for TSPO.
Materials:
-
Tissue homogenates from a source rich in TSPO (e.g., adrenal glands, kidneys, or specific brain regions).
-
Radiolabeled TSPO ligand (e.g., [³H]PK 11195).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Tissue Preparation: Homogenize the tissue in ice-cold assay buffer.
-
Incubation: Incubate the tissue homogenate with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
To assess specificity, similar binding assays are performed using membrane preparations containing other receptors of interest. A significantly higher Ki value for other receptors compared to TSPO indicates selectivity.
Visualizing the Pathways
To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow for assessing receptor specificity and the primary signaling pathway of TSPO.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
FGIN 1-27 vs. Endogenous Ligands: A Comparative Analysis for Translocator Protein (TSPO) Research
For Researchers, Scientists, and Drug Development Professionals
The 18 kDa Translocator Protein (TSPO), predominantly located on the outer mitochondrial membrane, is a pivotal target in drug discovery for a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and neuroinflammation.[1] Its primary-cited function is mediating the transport of cholesterol into the mitochondria, the rate-limiting step in the synthesis of steroids and neurosteroids.[1][2] This guide provides an objective, data-driven comparison between the potent synthetic TSPO ligand, FGIN 1-27, and key endogenous TSPO ligands.
This compound (N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide) is a well-characterized indoleacetamide derivative known for its high affinity and efficacy.[1][3] In contrast, endogenous ligands are naturally occurring molecules within the body that physiologically modulate TSPO function. The most recognized endogenous ligands include cholesterol itself, porphyrins like protoporphyrin IX (PPIX), and the Diazepam Binding Inhibitor (DBI) polypeptide and its fragments (known as endozepines).[2][4][5]
This comparison aims to equip researchers with the necessary data to make informed decisions when selecting TSPO modulators for their experimental paradigms.
Quantitative Comparison of Ligand Efficacy
The performance of a TSPO ligand is primarily assessed by its binding affinity (Ki) and its functional efficacy, most notably its ability to stimulate steroidogenesis. This compound exhibits a significantly higher binding affinity compared to some endogenous modulators like DBI, positioning it as a potent pharmacological tool.
| Ligand Class | Ligand | Binding Affinity (K_i) | Key Functional Effects |
| Synthetic | This compound | ~0.83 nM[1] | Potent stimulator of steroid and neurosteroid production; demonstrates anxiolytic and anti-panic effects.[1][6] |
| Endogenous | Cholesterol | Nanomolar (nM) Affinity[4] | Primary substrate for steroidogenesis; its transport is the target of TSPO modulation.[4][7] |
| Endogenous | Protoporphyrin IX (PPIX) | High (nM) Affinity[4] | Intermediate in heme metabolism; proposed endogenous modulator of TSPO function.[2][4] |
| Endogenous | Diazepam Binding Inhibitor (DBI) | Micromolar (µM) Affinity[4] | Polypeptide precursor to endozepines; stimulates steroid synthesis and modulates GABAergic transmission.[4][5] |
Signaling Pathways and Mechanisms of Action
The canonical pathway associated with TSPO activation involves the translocation of cholesterol from the outer to the inner mitochondrial membrane. This process is crucial for the first step of steroidogenesis, where the enzyme CYP11A1 converts cholesterol to pregnenolone, the precursor for all other steroid hormones.[4] Neurosteroids produced through this pathway, such as allopregnanolone, can then act as potent allosteric modulators of GABA-A receptors, contributing to the anxiolytic effects observed with TSPO ligands.[1]
Beyond steroidogenesis, TSPO activation is linked to a variety of other cellular processes. Recent evidence suggests that TSPO may be part of a mitochondria-to-nucleus retrograde signaling pathway, where mitochondrial status can influence nuclear gene expression, potentially through transcription factors like NF-κB.[4][8] TSPO has also been implicated in regulating mitochondrial membrane potential, reactive oxygen species (ROS) generation, and calcium homeostasis, although its precise role in the mitochondrial permeability transition pore (mPTP) remains a subject of debate.[9][10][11]
This compound potently activates the steroidogenic pathway.[1][12] Furthermore, studies have shown it can influence other signaling cascades; for instance, it inhibits melanogenesis by suppressing the PKA/CREB, PKC-β, and MAPK pathways.[13]
Caption: TSPO-mediated neurosteroidogenesis signaling pathway.
Caption: Mitochondria-to-nucleus retrograde signaling via TSPO.
Experimental Protocols
Standardized assays are crucial for comparing the binding and functional characteristics of different TSPO ligands.
Radioligand Binding Assay (for Binding Affinity, K_i)
This assay quantifies the affinity of a ligand for the TSPO receptor.
-
Objective: To determine the inhibition constant (K_i) of a test ligand (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from TSPO.
-
Materials:
-
Tissue homogenates (e.g., brain, adrenal gland) or cells expressing TSPO.
-
Radiolabeled TSPO ligand (e.g., [³H]PK11195).
-
Unlabeled test ligand (this compound or endogenous ligand).
-
Cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Preparation: Prepare tissue homogenates in cold buffer.
-
Incubation: Incubate aliquots of the homogenate with a fixed concentration of the radioligand ([³H]PK11195) and a range of concentrations of the unlabeled test ligand.
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free (unbound) radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test ligand. Calculate the IC50 (concentration of test ligand that inhibits 50% of specific binding) and then derive the K_i value using the Cheng-Prusoff equation.[1]
-
Steroidogenesis Assay (for Functional Efficacy)
This assay measures the ability of a TSPO ligand to stimulate the production of steroids.
-
Objective: To quantify the amount of a specific steroid (e.g., pregnenolone, testosterone) produced by steroidogenic cells in response to treatment with a TSPO ligand.
-
Materials:
-
Steroidogenic cells (e.g., MA-10 Leydig cells, primary astrocytes).
-
Cell culture media and supplements.
-
TSPO ligand (e.g., this compound).
-
Reagents for Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Protocol:
-
Cell Culture: Plate steroidogenic cells and allow them to adhere.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the TSPO ligand. Incubate for a specified period (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture medium, which contains the secreted steroids.
-
Quantification: Measure the concentration of the steroid of interest in the collected medium using a validated RIA or ELISA kit.
-
Data Analysis: Normalize the amount of steroid produced to the total protein content of the cells in each well. Express results as fold-change or percentage increase over the basal (unstimulated control) level.[1]
-
Caption: General workflow for TSPO ligand evaluation.
Conclusion
The comparison between this compound and endogenous TSPO ligands reveals critical distinctions relevant to pharmacological research.
-
This compound is a high-affinity, high-potency synthetic agonist. Its robust stimulation of steroidogenesis and ability to cross the blood-brain barrier make it an invaluable tool for investigating the therapeutic potential of TSPO activation in CNS disorders.[1] However, like some other synthetic ligands, it can exhibit bimodal effects, being protective at low nanomolar concentrations but potentially cytotoxic at high micromolar concentrations.[14][15]
-
Endogenous Ligands (Cholesterol, PPIX, DBI) represent the physiological modulators of TSPO. Their binding affinities and functional impacts vary significantly. While cholesterol is the direct substrate for TSPO's most-cited function, polypeptide modulators like DBI operate at much lower affinities.[4] These ligands are essential for baseline physiological regulation, and their dysregulation is implicated in various disease states.[5]
For researchers, the choice of ligand depends on the experimental goal. This compound is ideal for inducing a strong, acute pharmacological response to probe the downstream consequences of potent TSPO activation. Studying endogenous ligands, in contrast, is crucial for understanding the nuanced, physiological role of TSPO in cellular homeostasis and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 7. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial TSPO Deficiency Triggers Retrograde Signaling in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comparative Meta-Analysis of FGIN-1-27 Efficacy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of FGIN-1-27, a selective agonist for the 18 kDa translocator protein (TSPO). By summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of FGIN-1-27 and other TSPO ligands.
Mechanism of Action: A Focus on Neurosteroidogenesis
FGIN-1-27 exerts its pharmacological effects primarily by binding to TSPO, a protein located on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.[1] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This indirect modulation of GABAergic neurotransmission is believed to be the primary driver of the anxiolytic and other central nervous system effects of FGIN-1-27.[1]
References
A Head-to-Head Comparison of FGIN 1-27 and Etifoxine's Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the molecular mechanisms of two notable neuroactive compounds: FGIN 1-27 and etifoxine (B195894). While both are recognized for their anxiolytic properties and their influence on neurosteroidogenesis, their primary modes of action and potency at key molecular targets differ significantly. This analysis is intended to equip researchers with a clear understanding of their distinct pharmacological profiles.
Core Mechanisms at a Glance
This compound is a potent and selective agonist for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[1][2] Located on the outer mitochondrial membrane, TSPO plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[2] By binding to TSPO with high affinity, this compound robustly stimulates the production of neurosteroids such as pregnenolone (B344588) and allopregnanolone (B1667786).[3][4] These neurosteroids are powerful positive allosteric modulators of GABA-A receptors, thus this compound's effects on GABAergic neurotransmission are indirect.[1]
Etifoxine , in contrast, exhibits a dual mechanism of action.[5][6][7] It acts as a direct positive allosteric modulator of GABA-A receptors by binding to a site distinct from that of benzodiazepines, preferentially at the β2 and β3 subunits.[8][9][10] This direct action enhances the inhibitory effects of GABA. Secondly, etifoxine stimulates neurosteroid synthesis, contributing to its anxiolytic effects.[7][9][11] While it does bind to TSPO, its affinity for this target is considerably lower than that of this compound.[12][13][14] Notably, some research also suggests that etifoxine can stimulate neurosteroid production through a TSPO-independent mechanism.[15][16][17]
Quantitative Comparison of Molecular Interactions
The following table summarizes the key quantitative parameters for this compound and etifoxine, highlighting the differences in their binding affinities and functional efficacy.
| Parameter | This compound | Etifoxine | Key Insights |
| Primary Molecular Target(s) | Translocator Protein (TSPO) | GABA-A Receptors (β2/β3 subunits), Translocator Protein (TSPO) | This compound is highly selective for TSPO, whereas etifoxine has a dual-target profile. |
| TSPO Binding Affinity (Ki) | ~0.83 - 3.25 nM[2][18] | ~7.8 µM (for human TSPO)[13][14] | This compound has a significantly higher affinity (nanomolar range) for TSPO compared to etifoxine (micromolar range), indicating greater potency at this target. |
| GABA-A Receptor Interaction | Indirect (via neurosteroid production) | Direct positive allosteric modulation | Etifoxine directly enhances GABA-A receptor function, a mechanism not observed with this compound. |
| Neurosteroidogenesis Efficacy | Potent stimulator (EC50 = 3 nM for pregnenolone production in glial cells)[3] | Stimulates neurosteroid production, but with lower potency at TSPO compared to this compound.[12] | Both compounds increase neurosteroid levels, but this compound is a more potent stimulator via its high-affinity TSPO agonism. |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways for this compound and etifoxine.
References
- 1. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Etifoxine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dovepress.com [dovepress.com]
- 11. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anxiolytic Etifoxine Binds to TSPO Ro5-4864 Binding Site with Long Residence Time Showing a High Neurosteroidogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The non-benzodiazepine anxiolytic drug etifoxine causes a rapid, receptor-independent stimulation of neurosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]
- 17. scispace.com [scispace.com]
- 18. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
Unraveling the On-Target Effects of FGIN-1-27: A Comparative Guide Using TSPO Knockout Models
For researchers, scientists, and drug development professionals, establishing the specific molecular target of a compound is paramount. This guide provides a critical comparison of FGIN-1-27, a putative Translocator Protein (TSPO) agonist, and its alternatives, with a focus on experimental data from TSPO knockout models to elucidate its on-target effects.
FGIN-1-27 has been widely studied for its anxiolytic and steroidogenic properties, with the 18 kDa TSPO protein on the outer mitochondrial membrane proposed as its primary target. However, emerging evidence from genetic knockout models presents a nuanced and sometimes contradictory picture of its mechanism of action. This guide synthesizes the available data to offer an objective assessment of FGIN-1-27's performance and its reliance on TSPO for its biological activities.
Quantitative Comparison of FGIN-1-27 and Alternatives
The following table summarizes the binding affinities and functional effects of FGIN-1-27 and other notable TSPO ligands. It is important to note that while binding affinity indicates how well a compound interacts with TSPO, functional assays, particularly in knockout models, are crucial for confirming on-target activity.
| Ligand | Class | Binding Affinity (Ki) for TSPO | Reported Biological Effects | Evidence for On-Target Effects (from TSPO KO/KD models) |
| FGIN-1-27 | Indoleacetamide | ~5 nM | Anxiolytic, pro-steroidogenic (increases testosterone (B1683101) and neurosteroids), promotes cholesterol efflux | Conflicting: Effects on Th17 cell differentiation are reported to be TSPO-independent[1]. However, its therapeutic effect on cholesterol efflux is reversed in TSPO knockdown retinal pigment epithelial cells[2]. Positive effects on testosterone production in a sickle cell disease mouse model are suggested to be TSPO-mediated[3]. |
| PK11195 | Isoquinoline carboxamide | ~3-10 nM | Pro-steroidogenic, neuroprotective, widely used as a TSPO imaging agent | Limited direct studies with knockout models to confirm its functional on-target effects. |
| Ro5-4864 | Benzodiazepine | High affinity (species-dependent) | Pro-steroidogenic, anxiolytic | Limited direct studies with knockout models to confirm its functional on-target effects. |
| XBD173 (Emapunil) | Phenylpurine | ~2.5 nM | Anxiolytic, pro-neurosteroidogenic | Anxiolytic effects are absent in TSPO knockout mice, providing strong evidence for on-target action. |
| Etifoxine | Benzoxazine | Micromolar range | Anxiolytic, neuroprotective, enhances GABAergic transmission | Anxiolytic effects are suggested to be mediated through both TSPO and GABA-A receptors. |
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed vs. Contradictory Mechanisms of FGIN-1-27.
Caption: Workflow for TSPO Knockout Validation Studies.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are summaries of key experimental protocols.
Generation of TSPO Knockout Models
-
Cell Lines: CRISPR/Cas9 technology is commonly employed to generate TSPO knockout cell lines. Briefly, guide RNAs targeting a critical exon of the Tspo gene are designed and delivered into the host cell line (e.g., Leydig cells, astrocytes, or microglia) along with the Cas9 nuclease. Clones with successful gene disruption are identified by PCR and confirmed by Sanger sequencing and Western blotting to verify the absence of the TSPO protein.
-
Animal Models: TSPO knockout mice can be generated using homologous recombination in embryonic stem cells or, more recently, via CRISPR/Cas9-mediated gene editing in zygotes. The successful knockout is confirmed by genotyping (PCR and Southern blotting) and phenotyping to assess for any overt developmental or physiological abnormalities.
Steroidogenesis Assay
This assay quantifies the production of steroids, such as testosterone and pregnenolone, in response to compound treatment.
-
Cell Culture: Steroidogenic cells (e.g., MA-10 Leydig cells or primary adrenal cells) from both wild-type and TSPO knockout animals are plated in multi-well plates.
-
Treatment: Cells are incubated with FGIN-1-27 at various concentrations or a vehicle control for a specified duration (e.g., 2-24 hours).
-
Sample Collection: The cell culture supernatant is collected for the analysis of secreted steroids.
-
Quantification by LC-MS/MS: The levels of specific steroids in the supernatant are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for steroid measurement. The results are typically normalized to the total protein content of the cells in each well.
Behavioral Assays for Anxiolytic Effects
The anxiolytic potential of FGIN-1-27 is assessed using behavioral paradigms that rely on the conflict between exploration and aversion to novelty or open spaces.
-
Animal Groups: Wild-type and TSPO knockout mice are randomly assigned to receive either FGIN-1-27 (at a range of doses) or a vehicle control via intraperitoneal injection.
-
Elevated Plus Maze (EPM): This apparatus consists of two open and two enclosed arms elevated from the floor. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
Open Field Test: The animal's activity is monitored in an open, brightly lit arena. Anxiolytic effects are inferred from increased time spent in the center of the field as opposed to the periphery.
-
Data Analysis: The behavior of the mice is recorded and analyzed using automated video-tracking software. Statistical analysis is performed to compare the behavioral parameters between the different treatment groups in both wild-type and knockout mice.
Discussion and Conclusion
The use of TSPO knockout models has been instrumental in dissecting the on-target effects of FGIN-1-27. The available evidence presents a complex picture. While the reversal of FGIN-1-27's effect on cholesterol efflux in TSPO knockdown cells provides strong support for an on-target mechanism in that specific cellular context, the findings that its effects on Th17 cells are TSPO-independent and that basal steroidogenesis is normal in TSPO knockout mice challenge the universality of this mechanism.
This discrepancy suggests several possibilities:
-
Cell-Type Specificity: The role of TSPO and the on-target effects of FGIN-1-27 may be highly dependent on the specific cell type and its metabolic state.
-
Off-Target Effects: FGIN-1-27 may have additional, TSPO-independent mechanisms of action that contribute to its overall biological activity.
-
Redundancy: Other proteins or pathways may compensate for the loss of TSPO in knockout models, particularly under basal conditions.
References
Benchmarking FGIN 1-27's steroidogenic potential against other compounds
FGIN 1-27: A Comparative Analysis of its Steroidogenic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the steroidogenic potential of this compound against other notable compounds. This compound is a potent and specific ligand for the 18 kDa Translocator Protein (TSPO), previously known as the mitochondrial benzodiazepine (B76468) receptor.[1] TSPO is primarily located on the outer mitochondrial membrane and plays a crucial role in the rate-limiting step of steroidogenesis: the transport of cholesterol from the cytosol into the mitochondrial matrix.[2][3] This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to offer a comprehensive resource for evaluating this compound's performance.
Quantitative Comparison of Steroidogenic Efficacy
The steroidogenic potential of this compound and other compounds is typically evaluated based on their binding affinity to TSPO and their ability to stimulate the production of steroids, such as pregnenolone (B344588) and testosterone (B1683101). The following tables summarize key quantitative data from various studies.
| Ligand | Binding Affinity (Ki, nM) | Cell Type | Steroid Measured | Fold Increase Over Basal | Reference |
| This compound | ~0.83 | Rat Leydig Cells | Testosterone | ~4-6 fold at 10-50 µM | [3][4] |
| Ro5-4864 | ~1.0 | Rat Leydig Cells | Testosterone | Modest increase | [4][5] |
| (R)-PK11195 | 3.6 - 9.3 | MA-10 Leydig Cells | Progesterone | Modest and transient | [3][6] |
| XBD173 | - | BV-2 Microglia | Pregnenolone | Increased synthesis | [7] |
| Diazepam | - | Leydig Cells | Testosterone | Mild effects | [6][7] |
Table 1: Comparative in vitro steroidogenic efficacy of various TSPO ligands. The fold increase is often concentration-dependent, and the values presented represent the approximate maximal stimulation observed in the cited studies.
| Compound | Animal Model | Dose | Effect on Serum Testosterone | Reference |
| This compound | Aged Brown Norway Rats | - | Significantly increased | [8] |
| This compound | Male Sprague-Dawley Rats | 40 µM (in vitro) | Potent stimulator | [9] |
| This compound | Sickle Cell Mice | - | Increased to eugonadal levels | [10] |
Table 2: In vivo effects of this compound on serum testosterone levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's steroidogenic potential.
Steroidogenesis Assay
This assay is fundamental for quantifying the production of steroids in response to treatment with compounds like this compound.
-
Cell Culture: Steroidogenic cell lines, such as MA-10 mouse Leydig tumor cells or human H295R adrenocortical carcinoma cells, are cultured in appropriate media until they reach a desired confluency.[3][11]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO, typically not exceeding 0.2%).[12] A known stimulator of steroidogenesis, such as Luteinizing Hormone (LH) or forskolin, can be used as a positive control.[9][13]
-
Incubation: Cells are incubated with the compounds for a specified period, which can range from minutes to hours (e.g., 15 minutes to 48 hours).[9][12][13]
-
Sample Collection: Following incubation, the culture medium is collected to measure the concentration of secreted steroids. The cells are typically lysed to determine the total protein content for normalization.[3]
-
Quantification: Steroid levels in the collected medium are quantified using sensitive techniques like Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).[3][14] High-performance liquid chromatography followed by tandem mass spectrometry (HPLC-MS/MS) can also be used for more comprehensive steroid profiling.[11][13]
-
Data Analysis: The amount of steroid produced is normalized to the total cellular protein content. Results are often expressed as a fold change or percentage increase over the vehicle-treated control group.[3]
Quantitative Polymerase Chain Reaction (qPCR) for Steroidogenic Gene Expression
qPCR is employed to investigate whether the observed increase in steroid production is associated with changes in the expression of genes encoding key steroidogenic enzymes.
-
Cell Treatment and RNA Extraction: Cells are treated with the test compounds as described in the steroidogenesis assay. After the desired incubation period, the cells are lysed, and total RNA is extracted using a commercial kit.[15]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR. The reaction mix includes the cDNA, specific primers for the target steroidogenic genes (e.g., StAR, CYP11A1), and a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan).[16][17] A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization.[15]
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression levels of the target genes. The expression levels are normalized to the housekeeping gene, and the fold change in gene expression in treated cells is calculated relative to the control cells.[17] Studies have shown that while LH treatment increases the expression of genes like Star, this compound may not significantly affect the expression of these key steroidogenic genes, suggesting a more direct effect on the cholesterol transport machinery.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for TSPO-mediated steroidogenesis and a general experimental workflow for evaluating TSPO ligands.
References
- 1. FGIN-1-27 | Mitochondrial diazepam binding inhibitor receptor (MDR) agonist | Hello Bio [hellobio.com]
- 2. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 8. Drug ligand-induced activation of translocator protein (TSPO) stimulates steroid production by aged brown Norway rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.iu.edu [scholarworks.iu.edu]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. youtube.com [youtube.com]
A Comparative Analysis of the Therapeutic Index: FGIN 1-27 versus Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic profiles of the novel anxiolytic compound FGIN 1-27 and the traditional benzodiazepine (B76468) class of drugs. By examining their distinct mechanisms of action, therapeutic efficacy, and side-effect profiles, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation anxiolytics. While a precise quantitative comparison of the therapeutic index for anxiolytic effects is challenging due to the lack of publicly available acute toxicity data for this compound, a qualitative assessment based on current preclinical findings suggests a potentially wider safety margin for this compound.
Executive Summary
This compound, a ligand for the translocator protein (TSPO), and benzodiazepines represent two distinct approaches to modulating anxiety. Benzodiazepines directly enhance the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This direct action, while effective for anxiety, is also responsible for their well-documented side effects, including sedation, cognitive impairment, and the potential for dependence and withdrawal.
In contrast, this compound acts indirectly by stimulating the synthesis of endogenous neurosteroids, which then allosterically modulate GABA-A receptors. This nuanced mechanism appears to produce anxiolytic effects with a significantly lower incidence of sedation, a key differentiator that suggests a more favorable therapeutic index.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for this compound and a representative benzodiazepine, diazepam.
Table 1: Comparative Pharmacodynamics and Efficacy
| Parameter | This compound | Benzodiazepines (Diazepam) |
| Primary Target | Translocator Protein (TSPO) | GABA-A Receptor (Benzodiazepine Site) |
| Mechanism of Action | Stimulates neurosteroidogenesis, leading to indirect positive allosteric modulation of GABA-A receptors. | Direct positive allosteric modulator of GABA-A receptors, increasing the frequency of channel opening.[1][2] |
| Anxiolytic ED50 (Effective Dose) | Not definitively established in rodents. Effective anxiolytic doses in non-mammalian models range from 0.14 to 1.1 mg/kg.[1] | Anxiolytic effects in mice are observed at doses of 0.5-1.5 mg/kg, though some studies report a lack of anxiolytic effect or sedation at higher doses (2-3 mg/kg).[3][4][5] In rats, the maximal anxiolytic effect is seen between 1-1.5 mg/kg. |
| Primary Therapeutic Effect | Anxiolytic. | Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant.[2] |
| Key Advantage | Anxiolytic effects with minimal sedation. | Rapid onset of anxiolytic action. |
Table 2: Comparative Safety and Side Effect Profile
| Parameter | This compound | Benzodiazepines (Diazepam) |
| LD50 (Lethal Dose) | Data not publicly available. | Oral (Mouse): ~720 mg/kgOral (Rat): ~1150 mg/kg |
| Calculated Therapeutic Index | Cannot be calculated due to lack of LD50 data. | Anticonvulsant Effect (Mouse, IV): Varies by formulation, e.g., 350 for Valium. Note: This is for the anticonvulsant effect and may not directly translate to the anxiolytic effect. |
| Common Side Effects | Fewer sedative effects compared to benzodiazepines. | Sedation, drowsiness, ataxia, cognitive impairment, amnesia.[2] |
| Dependence and Withdrawal | Less likely due to indirect mechanism. | High potential for physical dependence and withdrawal syndrome. |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the therapeutic profiles of this compound and benzodiazepines stems from their distinct molecular targets and signaling pathways.
This compound: Modulating Neurosteroidogenesis
This compound binds to the Translocator Protein (TSPO), located on the outer mitochondrial membrane. This binding facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone. These neurosteroids then act as potent positive allosteric modulators of GABA-A receptors, enhancing GABAergic inhibition and producing anxiolytic effects.
Benzodiazepines: Direct GABA-A Receptor Modulation
Benzodiazepines, such as diazepam, bind directly to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to enhanced neuronal inhibition. This direct and potent action underlies both their therapeutic efficacy and their significant side-effect profile.
Experimental Protocols for Therapeutic Index Assessment
The determination of a therapeutic index requires the assessment of both efficacy (Effective Dose, ED50) and toxicity (Lethal Dose, LD50). In the context of anxiolytics, efficacy is typically measured in preclinical models using behavioral assays that assess anxiety-like states.
Workflow for Determining Anxiolytic Therapeutic Index
Elevated Plus Maze (EPM) Protocol for Anxiolytic Efficacy
The EPM is a widely used behavioral test to assess anxiety in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Objective: To determine the ED50 of a test compound for anxiolytic activity.
Materials:
-
Elevated Plus Maze apparatus.
-
Rodents (mice or rats).
-
Test compound (e.g., this compound or diazepam) and vehicle.
-
Video tracking software.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment.
-
Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses to different groups of animals. A typical pre-treatment time is 30 minutes.
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for a 5-minute session using video tracking software.
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess for motor effects).
-
-
ED50 Calculation: Plot the dose-response curve for the increase in open arm time/entries and calculate the ED50, the dose that produces 50% of the maximal anxiolytic effect.
Light/Dark Box Test Protocol for Anxiolytic Efficacy
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated compartment and a small, dark compartment connected by an opening. Anxiolytic drugs increase the time spent in the light compartment.
Objective: To determine the ED50 of a test compound for anxiolytic activity.
Materials:
-
Light/Dark box apparatus.
-
Rodents (mice).
-
Test compound and vehicle.
-
Infrared beams or video tracking software.
Procedure:
-
Acclimation: Acclimate mice to the testing room.
-
Dosing: Administer the test compound or vehicle at various doses.
-
Testing: Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Recording: Monitor the animal's movement between the two compartments for a 5-10 minute period.
-
Data Analysis: Key parameters include:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity.
-
-
ED50 Calculation: Determine the ED50 from the dose-response curve for the time spent in the light compartment.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses a more favorable therapeutic index than benzodiazepines for the treatment of anxiety. Its indirect mechanism of action via the stimulation of neurosteroidogenesis appears to uncouple the anxiolytic effects from the sedative and motor-impairing side effects that are characteristic of direct GABA-A receptor modulators like diazepam. While the absence of acute toxicity data for this compound currently prevents a direct quantitative comparison of their therapeutic indices, the consistent findings of reduced sedation in behavioral studies point towards a wider safety margin for this compound. Further research, including definitive acute toxicity studies, is warranted to fully quantify the therapeutic index of this compound and solidify its potential as a safer alternative to benzodiazepines for the management of anxiety disorders.
References
- 1. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. The acute lethal dose 50 (LD50) of caffeine in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FGIN 1-27: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for FGIN 1-27, a potent inositol (B14025) monophosphatase inhibitor.[1][2] Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Chemical and Safety Data Summary
This compound, with the chemical formula C₂₈H₃₇FN₂O, is described as a white to off-white powder.[1] According to the Safety Data Sheet (SDS), the substance is not classified as hazardous under the Globally Harmonized System (GHS).[3] However, it is crucial to handle all chemicals with caution as they may pose unknown hazards.[3]
| Property | Value | Reference |
| CAS Number | 142720-24-9 | [3] |
| Molecular Formula | C₂₈H₃₇FN₂O | [2][4] |
| Molecular Weight | 436.6 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| GHS Classification | Not classified | [3] |
| NFPA Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [3] |
| HMIS-Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [3] |
| Storage | Room temperature | [1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocols provide a step-by-step guide for the safe disposal of both small and larger quantities of this compound and its empty containers.
Disposal of Small Quantities:
For small, residual quantities of this compound, such as those remaining after an experiment, the SDS suggests that it may be permissible to dispose of them with household waste.[3] However, for a laboratory setting, it is best practice to follow a more stringent procedure.
-
Decontamination: If possible, decontaminate any surfaces or labware that have come into contact with this compound using a suitable solvent (e.g., ethanol, DMSO) and appropriate cleaning agents.
-
Collection: Collect the decontaminated materials and any remaining small quantities of the compound in a designated chemical waste container.
-
Labeling: Clearly label the waste container with the contents, including the name "this compound" and any solvents used.
-
Disposal: Dispose of the waste container through your institution's chemical waste management program.
Disposal of Uncleaned Packaging and Larger Quantities:
For larger quantities of this compound or uncleaned packaging, a more rigorous disposal protocol is required.
-
Containment: Ensure the this compound waste is securely contained in a compatible, sealed, and properly labeled container.
-
Waste Segregation: Do not mix this compound waste with other incompatible chemical waste streams.
-
Regulatory Compliance: Disposal must be made according to official regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department to determine the specific disposal requirements.
-
Waste Pickup: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor.
Environmental Precautions:
Do not allow this compound to enter sewers or surface and ground water.[3] While it is classified as only slightly hazardous for water (Water hazard class 1), preventing environmental release is a critical aspect of responsible chemical management.[3]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, from initial handling to final waste management.
Caption: this compound Disposal Workflow Diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
